1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-pyridin-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLOPVVMUVLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Substituted Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2] Among the various substituted piperidines, those bearing a pyridine ring at the 1-position represent a particularly important class of intermediates in medicinal chemistry. This guide focuses on 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride, a key building block that has garnered significant interest for its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3][4] Its unique structure, combining the conformational rigidity of the piperidine ring with the electronic properties of the pyridine moiety and the reactive handle of the primary amine, makes it an invaluable tool for drug discovery programs.[3]
This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, characterization, and applications in the synthesis of bioactive molecules.
Physicochemical Properties
1-(Pyridin-2-yl)piperidin-4-amine is most commonly supplied and utilized as its dihydrochloride salt to enhance its stability and aqueous solubility.[3]
| Property | Value | Source |
| CAS Number | 380222-98-0 | [5] |
| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | [6] |
| Molecular Weight | 250.17 g/mol (for the dihydrochloride) | [6] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water | [3] |
| Melting Point | Not explicitly reported, but expected to be a high-melting solid | General knowledge of hydrochloride salts |
Synthesis and Mechanism
The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a leaving group, such as a halogen, from the 2-position of the pyridine ring by the secondary amine of a protected 4-aminopiperidine derivative.[3]
A general synthetic pathway is outlined below:
The causality behind these experimental choices lies in the reactivity of the starting materials and the stability of the intermediates. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the 4-amino functionality of the piperidine is crucial to prevent its competing nucleophilic attack on the 2-halopyridine. The Boc group is stable under the basic conditions of the SNAr reaction and can be readily removed under acidic conditions. The final salt formation with hydrochloric acid not only provides a stable, crystalline solid but also enhances its utility in aqueous media for biological assays.
Experimental Protocol: Synthesis of this compound
The following is a representative, non-optimized protocol based on common synthetic methodologies for similar compounds.[7][8]
Step 1: Synthesis of tert-Butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate
-
To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-bromopyridine or 2-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate.
Step 2: Synthesis of 1-(Pyridin-2-yl)piperidin-4-amine
-
Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M HCl, 5 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide or sodium bicarbonate, to a pH of >10.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, 1-(pyridin-2-yl)piperidin-4-amine.
Step 3: Formation of this compound
-
Dissolve the crude 1-(pyridin-2-yl)piperidin-4-amine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) until the precipitation is complete.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound as a solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 6.5-8.5 ppm). The piperidine ring protons would appear as multiplets in the aliphatic region (δ 1.5-4.5 ppm). The protons on the carbon adjacent to the pyridine nitrogen would be shifted downfield. The amine and ammonium protons would likely appear as broad singlets.
-
¹³C NMR: The spectrum would display signals for the five distinct carbons of the pyridine ring and the five carbons of the piperidine ring. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), while the piperidine carbons would be found in the aliphatic region (δ 20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 178.2.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of the compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, would be suitable for analysis.[3]
Applications in Drug Discovery
The 1-(pyridin-2-yl)piperidin-4-amine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The primary amine at the 4-position serves as a versatile handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Central Nervous System (CNS) Drug Discovery
The structural features of 1-(pyridin-2-yl)piperidin-4-amine suggest its potential for interacting with CNS targets.[3] The piperidine ring can adopt a chair conformation, which can mimic the structure of endogenous ligands for various receptors and transporters. The pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking, with biological targets.
This scaffold has been incorporated into molecules targeting a range of CNS disorders, including psychiatric and neurological conditions.[4] For instance, derivatives have been explored as muscarinic acetylcholine receptor antagonists, which have therapeutic potential in conditions like Parkinson's disease.[11]
Protocol: Amide Coupling for Library Synthesis
A common derivatization of the primary amine is through amide bond formation with a variety of carboxylic acids.
-
To a solution of 1-(pyridin-2-yl)piperidin-4-amine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting amide derivative by flash chromatography or preparative HPLC.
This protocol allows for the rapid generation of a library of diverse compounds for biological screening, facilitating the identification of lead compounds with desired pharmacological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the presence of multiple points for diversification, makes it an attractive starting material for the development of novel therapeutic agents, particularly for CNS disorders. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists engaged in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. US7176316B2 - Amino-piperidine derivatives - Google Patents [patents.google.com]
- 3. This compound|380222-98-0 [benchchem.com]
- 4. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
- 5. 380222-98-0|this compound|BLD Pharm [bldpharm.com]
- 6. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride
Abstract
This compound is a heterocyclic compound featuring a pyridine ring linked to a 4-aminopiperidine scaffold. This molecular architecture represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility is particularly noted in the exploration of novel agents targeting the central nervous system.[1] The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it highly suitable for use in a wide range of research and development settings, including both in vitro and in vivo studies.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, outlines a representative synthetic strategy with mechanistic considerations, and details robust analytical protocols for its characterization and quality control, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyridine-Piperidine Scaffold
The piperidine ring is a foundational six-membered nitrogen-containing heterocycle that is a ubiquitous feature in a vast number of natural products and active pharmaceutical ingredients (APIs).[2][3][4] Its saturated, sp3-hybridized carbon framework allows for complex, three-dimensional structures that can effectively interact with biological targets.[4] When coupled with the aromatic pyridine moiety—a bioisostere of a phenyl ring with distinct electronic properties and hydrogen bonding capabilities—the resulting scaffold becomes a powerful tool in drug design.
This compound (Figure 1) embodies this strategic combination. It presents three key functional features for further chemical modification:
-
A nucleophilic primary amine on the piperidine ring.
-
A pyridine ring that can be functionalized or act as a metal ligand.[1]
-
A secondary amine within the piperidine ring, whose basicity is modulated by the attached pyridine.
This guide serves as a technical resource, consolidating the essential physicochemical data and providing field-proven methodologies for the synthesis and analysis of this important research chemical.
Molecular Identity and Physicochemical Properties
Structure and Core Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers for this compound are summarized in Table 1.
Table 1: Core Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 380222-98-0 | [1][5] |
| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [5][6] |
| Molecular Weight | 250.17 g/mol | [5][6] |
| Canonical SMILES | C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl | N/A |
| MDL Number | MFCD22418645 |[5] |
Physicochemical Data Summary
The physicochemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The dihydrochloride salt form of this amine-containing compound is intentionally designed to improve its properties for laboratory use.
Table 2: Physicochemical Properties
| Property | Value / Observation | Rationale and Scientific Insight |
|---|---|---|
| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |
| Solubility | Enhanced water solubility | The protonation of the basic nitrogen atoms (piperidine ring and primary amine) by HCl forms a highly polar salt, which is more readily solvated by water compared to the free base. This is critical for preparing stock solutions for biological assays.[1] |
| Stability | Enhanced stability | The salt form is generally more crystalline and less susceptible to oxidative or other degradation pathways compared to the free base, ensuring a longer shelf-life and consistency between experiments.[1] |
| pKa | (Predicted) ~7.5-8.5 (piperidine N), ~9.5-10.5 (primary amine) | The exact pKa values require experimental determination, but these predictions are based on analogous structures. The electron-withdrawing nature of the pyridine ring slightly reduces the basicity of the piperidine nitrogen. Understanding pKa is crucial for designing extraction, chromatography, and formulation conditions. |
Synthesis and Chemical Reactivity
Rationale for Synthetic Strategy
The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This is a robust and well-established method for forming C-N bonds where an electron-deficient aromatic ring is a key reactant.
Causality behind the Experimental Choice:
-
The Substrate: 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) are excellent substrates for SₙAr. The electronegative nitrogen atom in the pyridine ring acts as an activating group, withdrawing electron density from the ring and making the C2 position susceptible to nucleophilic attack.
-
The Nucleophile: The secondary amine of a 4-aminopiperidine derivative (typically with the primary amine protected) serves as the nucleophile.
-
The Reaction: The reaction proceeds by the addition of the piperidine nitrogen to the C2 position of the pyridine ring, followed by the elimination of the halide, to form the desired C-N bond.
The final step involves deprotection (if necessary) and treatment of the free base with hydrochloric acid to precipitate the stable, water-soluble dihydrochloride salt.[1]
Caption: General synthetic workflow for this compound.
Exemplary Synthetic Protocol
This protocol is a representative, self-validating system for the synthesis and isolation of the target compound.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of tert-butyl (piperidin-4-yl)carbamate (1.1 equivalents) in a suitable high-boiling solvent (e.g., N,N-Dimethylformamide or Dioxane), add 2-bromopyridine (1.0 equivalent).
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2.5 equivalents), to scavenge the HBr generated during the reaction.
-
Heat the reaction mixture to 100-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or 1,4-dioxane.
-
Add a solution of hydrochloric acid (4M in dioxane or concentrated HCl, >3 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours. The formation of a precipitate is typically observed.
-
Monitor the deprotection of the tert-butoxycarbonyl (Boc) group by TLC or LC-MS.
-
Once the reaction is complete, collect the solid precipitate by vacuum filtration.
-
Wash the solid with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield this compound. Purity should be assessed by HPLC and identity confirmed by ¹H NMR and MS.
Analytical Characterization and Quality Control
A robust analytical strategy is essential to confirm the identity, purity, and stability of the synthesized compound.
Protocol for Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reverse-phase method is ideal for this compound.
Causality behind Method Choices:
-
Column: A C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical. It protonates the amine functional groups, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica support.
-
Detector: The pyridine ring contains a chromophore that strongly absorbs UV light, making a UV detector set to ~254 nm an effective and sensitive choice.
Detailed HPLC Method:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
Self-Validation/System Suitability:
-
Peak Tailing: The peak for the main component should have a tailing factor between 0.9 and 1.5.
-
Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.
Caption: Standard workflow for HPLC-based purity analysis.
Protocol for Structural Confirmation by Mass Spectrometry
Mass spectrometry (MS) provides confirmation of the molecular weight.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound, as the amine groups are readily protonated.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile/water.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated free base ([M+H]⁺). For C₁₀H₁₅N₃, the monoisotopic mass is 177.1266. The expected peak would be at m/z 178.1344. The presence of this ion confirms the molecular formula of the free base.
Applications in Research and Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a key intermediate.[1] Its value lies in its utility as a scaffold for building libraries of new chemical entities.
-
Neurological and Psychiatric Disorders: The pyridine-piperidine motif is present in many centrally-acting drugs. This compound is therefore a valuable starting point for investigating novel therapies for such disorders.[1]
-
Scaffold for Library Synthesis: The reactive primary amine allows for straightforward derivatization via amide bond formation, reductive amination, or other C-N bond-forming reactions, enabling the rapid generation of diverse compound libraries for screening.
-
Fragment-Based Drug Discovery: The molecule can be considered a "fragment" that can be elaborated upon to build more potent and selective ligands for various biological targets.
Disclaimer: This compound is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. 380222-98-0|this compound|BLD Pharm [bldpharm.com]
- 6. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride molecular weight and formula
An In-Depth Technical Guide to 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine scaffold, which bears an amine group. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural complexity and the presence of multiple reactive sites make it a valuable building block—or scaffold—for synthesizing more elaborate molecules with potential therapeutic applications.[1] The dihydrochloride salt form of this compound enhances its stability and aqueous solubility, rendering it highly suitable for a wide range of biological assays both in vitro and in vivo.[1]
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its synthetic pathways, discuss its applications as a privileged scaffold in modern research, and provide detailed experimental protocols for its handling and use.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is foundational to its application in research. The properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [2][3] |
| Molecular Weight | 250.17 g/mol | [2][3] |
| CAS Number | 380222-98-0 | [2] |
| Appearance | Solid | [4] |
| Form | Dihydrochloride Salt | [1] |
| Purity | Typically ≥95% for research grades | [3] |
Synthesis and Mechanism of Action
The synthesis of this compound is a multi-step process that leverages fundamental principles of organic chemistry. A common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between a protected piperidine derivative and a halogenated pyridine.
The rationale for this approach is rooted in the electron-deficient nature of the pyridine ring, which is susceptible to attack by nucleophiles. The use of a protecting group on the piperidine's 4-amino group is critical to prevent undesired side reactions, ensuring that the nucleophilic attack occurs exclusively from the piperidine ring nitrogen.
Synthetic Workflow
A representative synthetic route is outlined below:
-
Protection of the Amine: The starting material, 4-aminopiperidine, is first treated with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. This step is crucial to deactivate the 4-amino group, preventing it from competing with the secondary amine in the subsequent nucleophilic substitution step.
-
Nucleophilic Aromatic Substitution (SNAr): The protected piperidine is then reacted with a 2-halopyridine, typically 2-chloropyridine or 2-bromopyridine. This reaction is the core step in forming the C-N bond between the piperidine and pyridine rings. It is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Deprotection: Following the successful coupling, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This step re-establishes the primary amine at the 4-position.
-
Salt Formation: Finally, the resulting free base, 1-(pyridin-2-yl)piperidin-4-amine, is treated with hydrochloric acid to form the stable and water-soluble dihydrochloride salt. This is the desired final product for most research applications.
Visualizing the Synthesis
Caption: General synthetic workflow for this compound.
Key Applications in Research
The unique structure of this compound makes it a privileged scaffold in medicinal chemistry. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents.
Scaffold for Drug Discovery
The piperidine ring is a common motif in many FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties.[5][6] The combination of the piperidine and pyridine rings in this compound, along with a modifiable primary amine, provides three key points for chemical diversification. This allows for the systematic exploration of the chemical space around the core structure to optimize binding affinity, selectivity, and drug-like properties.
Central Nervous System (CNS) Research
The structural features of this compound suggest its potential for interacting with targets in the central nervous system, such as neurotransmitter receptors and transporters.[1] Piperidine-containing compounds are prevalent in antipsychotic medications.[7] Consequently, derivatives of 1-(pyridin-2-yl)piperidin-4-amine are valuable tools for researchers investigating novel treatments for a range of neurological and psychiatric disorders.[1]
Experimental Protocols
Adherence to well-defined protocols is essential for ensuring the reproducibility and validity of experimental results. The following sections provide detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
The dihydrochloride salt form of the compound ensures good solubility in aqueous buffers, which is a prerequisite for most cell-based and biochemical assays.
Objective: To prepare a 10 mM stock solution in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound (MW: 250.17 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Sterile conical tubes (1.5 mL and 15 mL)
-
Serological pipettes and micropipettes with sterile tips
Methodology:
-
Mass Calculation: Calculate the mass required to prepare the desired volume of stock solution. For 10 mL of a 10 mM stock:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.010 L × 250.17 g/mol = 0.025017 g (or 25.02 mg)
-
-
Weighing: Carefully weigh out 25.02 mg of the compound using an analytical balance and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add approximately 8 mL of PBS to the conical tube. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. The compound should readily dissolve due to its salt form.
-
Volume Adjustment: Once fully dissolved, add PBS to bring the final volume to exactly 10.0 mL.
-
Sterilization (Optional but Recommended): If the stock solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in 1.5 mL microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Visualizing the Protocol
Caption: Workflow for preparing a stock solution of the compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[8][9]
-
Ventilation: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[8]
-
Exposure Response:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9][10]
Conclusion
This compound stands out as a versatile and valuable chemical entity in the landscape of modern drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and its nature as a privileged structural scaffold make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders. This guide has provided a technical foundation for researchers to understand and effectively utilize this compound in their scientific endeavors, emphasizing safety, precision, and a clear rationale behind experimental methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. 380222-98-0|this compound|BLD Pharm [bldpharm.com]
- 3. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Potential mechanism of action of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Abstract
This compound is a heterocyclic compound featuring a 2-aminopyridine moiety linked to a piperidine scaffold.[1][2] While specific biological data for this compound is not extensively documented in publicly available literature, its structural components are recognized pharmacophores present in a wide array of biologically active agents.[3][4][5] This guide synthesizes information from related chemical structures to propose potential mechanisms of action and provides a comprehensive, technically-grounded framework for their experimental validation. The primary audience for this document includes researchers in drug discovery, pharmacology, and medicinal chemistry.
Introduction: Deconstructing the Molecular Architecture
The structure of this compound combines two key heterocyclic systems: the 2-aminopyridine and the piperidine ring. The 2-aminopyridine functional group is a versatile pharmacophore known for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects.[3][4] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs targeting the central nervous system (CNS) and other physiological systems.[6][7] The linkage of these two moieties suggests that this compound could interact with a variety of biological targets, including enzymes, receptors, and ion channels.
The dihydrochloride salt form of the compound enhances its aqueous solubility and stability, making it amenable to a wide range of in vitro and in vivo experimental setups.[1]
Hypothesized Mechanisms of Action
Based on the known pharmacology of its constituent chemical motifs, we can propose several plausible mechanisms of action for this compound.
Modulation of Inflammatory Pathways
The 2-aminopyridine scaffold is present in several anti-inflammatory agents.[3][4] This suggests that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways.
-
Hypothesis 1a: Inhibition of Cyclooxygenase (COX) Enzymes. The compound could directly inhibit COX-1 and/or COX-2, enzymes critical for the synthesis of prostaglandins, which are key mediators of inflammation.
-
Hypothesis 1b: Modulation of Cytokine Signaling. The compound may interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Interaction with CNS Targets
The presence of the piperidine ring, a common feature in neuroactive compounds, suggests potential activity within the central nervous system.[6]
-
Hypothesis 2a: Dopamine and Serotonin Receptor Modulation. The N-aryl-piperidine motif is found in ligands for dopamine and serotonin receptors. The compound could act as an agonist or antagonist at these receptors, influencing neurotransmission.
-
Hypothesis 2b: Sigma Receptor Binding. Piperidine derivatives have been identified as ligands for sigma receptors, which are implicated in a variety of neurological functions and disorders.[8]
Anticancer Activity through Kinase or Epigenetic Modulation
Recent research has highlighted the potential of 2-aminopyridine derivatives in oncology, including as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[9]
-
Hypothesis 3a: Inhibition of Protein Kinases. The compound may inhibit the activity of specific protein kinases involved in cancer cell proliferation and survival, such as ALK or ROS1.[10]
-
Hypothesis 3b: Epigenetic Modulation. The compound could potentially inhibit HDACs, leading to changes in gene expression that promote apoptosis or cell cycle arrest in cancer cells.
Experimental Validation Framework
A systematic and multi-tiered approach is required to elucidate the mechanism of action of this compound.
Initial Phenotypic Screening
The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound.
| Assay | Purpose | Potential Outcome |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) | To determine the effect of the compound on the viability of various cell lines (e.g., cancer cell lines, immune cells). | Identification of cytotoxic or cytostatic effects, providing an initial indication of anticancer or immunomodulatory activity. |
| Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) | To assess the compound's ability to suppress inflammatory responses. | Measurement of key inflammatory markers (e.g., nitric oxide, TNF-α, IL-6) to confirm anti-inflammatory potential. |
| Neuronal Cell-Based Assays | To evaluate the compound's effects on neuronal function. | Assessment of changes in neuronal viability, neurite outgrowth, or neurotransmitter release. |
Target Deconvolution and Validation
Based on the results of the phenotypic screens, the next phase involves identifying the specific molecular targets of the compound.
Protocol 1: Kinase Inhibition Profiling
-
Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
For any identified "hits," perform dose-response studies to determine the IC50 value.
-
-
Data Analysis: The results will be presented as a percentage of kinase inhibition, with lower values indicating stronger inhibition.
Protocol 2: Receptor Binding Assays
-
Objective: To assess the binding affinity of the compound for a panel of CNS receptors.
-
Methodology:
-
Employ radioligand binding assays for a panel of receptors, including dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, etc.), and sigma receptors.
-
The compound will be tested for its ability to displace a known radiolabeled ligand from its receptor.
-
-
Data Analysis: The data will be used to calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity.
Protocol 3: HDAC Activity Assay
-
Objective: To determine if the compound inhibits the activity of histone deacetylases.
-
Methodology:
-
Use a commercially available HDAC activity assay kit (e.g., from Cayman Chemical or Abcam).
-
Incubate recombinant HDAC enzymes with a fluorogenic substrate in the presence of varying concentrations of the compound.
-
-
Data Analysis: Measure the fluorescence intensity to determine the level of HDAC inhibition and calculate the IC50 value.
Pathway Analysis and Cellular Mechanism
Once a primary target is identified, the subsequent step is to elucidate the downstream cellular effects.
Caption: Proposed anti-inflammatory mechanism of action.
Caption: Proposed anticancer mechanism via kinase inhibition.
Caption: A stepwise workflow for MOA determination.
Protocol 4: Western Blot Analysis
-
Objective: To measure changes in the protein expression and phosphorylation status of key signaling molecules downstream of the identified target.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the target and downstream effectors (e.g., phospho-Akt, phospho-ERK).
-
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of its 2-aminopyridine and piperidine components, we have proposed several plausible biological activities. The outlined experimental workflow, from broad phenotypic screening to specific target validation and pathway analysis, offers a rigorous and logical progression for uncovering the compound's therapeutic potential. The successful execution of these studies will not only define the molecular mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships of these important heterocyclic scaffolds in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 144465-94-1|1-(Pyridin-2-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride, a versatile heterocyclic compound with significant potential in pharmaceutical research and development.[1] As a dihydrochloride salt, its enhanced water solubility and stability are key attributes for consideration in early-stage drug development.[1] This document outlines detailed, field-proven methodologies for determining the aqueous and organic solubility of this active pharmaceutical ingredient (API), as well as robust protocols for assessing its stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for their investigations.
Introduction: Compound Overview
This compound is a complex heterocyclic molecule featuring a piperidine ring with an amino group at the 4-position, linked to a pyridine ring at the 2-position.[1] The dihydrochloride salt form is specifically designed to improve the compound's handling and bioavailability by enhancing its aqueous solubility and stability.[1] A thorough understanding of its solubility and stability profile is a cornerstone of pre-formulation studies, directly influencing formulation design, manufacturing processes, and the overall therapeutic efficacy and safety of any potential drug product.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 380222-98-0 | [3] |
| Molecular Formula | C₁₀H₁₇Cl₂N₃ | [3] |
| Molecular Weight | 250.17 g/mol | [3][4] |
| Chemical Structure | NC1CCN(C2=NC=CC=C2)CC1.Cl.Cl | [3] |
| Appearance | (Hypothetical) White to off-white crystalline solid | N/A |
Aqueous and Organic Solubility Assessment
The solubility of an API is a critical determinant of its absorption and bioavailability. For this compound, its salt form suggests good aqueous solubility, but this must be quantified across a physiologically relevant pH range.[1] Furthermore, understanding its solubility in organic solvents is crucial for developing purification, formulation, and analytical methods.[5]
Scientific Rationale for Methodology Selection
The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[6][7] This method ensures that the system reaches equilibrium, providing a true measure of the intrinsic solubility of the compound in a given solvent. For aqueous solubility, testing across a pH range of 1.2 to 6.8 is stipulated by regulatory bodies to mimic the physiological conditions of the gastrointestinal tract.[7][8] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for quantification due to its high sensitivity, specificity, and accuracy in separating the analyte from any potential impurities.[9]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8 using pharmacopeial methods.[7]
-
Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, methanol, acetonitrile, and dichloromethane).
-
Equilibration: Add a precise volume of the respective solvent to each vial. The vials are then sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification by HPLC: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the samples using a validated HPLC method with UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Data Analysis: Calculate the solubility based on the concentration of the API in the supernatant, determined from the HPLC analysis and the known dilution factor.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to serve as a practical example.
Table 2: Illustrative Solubility of this compound at 25 °C
| Solvent System | pH | Solubility (mg/mL) |
| Aqueous Buffer | 1.2 | > 250 |
| Aqueous Buffer | 4.5 | 150 |
| Aqueous Buffer | 6.8 | 85 |
| Purified Water | ~5.0 | 180 |
| Ethanol | N/A | 25 |
| Methanol | N/A | 50 |
| Acetonitrile | N/A | < 1 |
| Dichloromethane | N/A | < 0.1 |
Note: This data is for illustrative purposes only and should be experimentally determined.
Visualization of Solubility Testing Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Chemical Stability and Forced Degradation Studies
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][10] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[11] This information is instrumental in developing stability-indicating analytical methods.[11]
Scientific Rationale for Stability and Forced Degradation Protocols
The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. ICH Q1A(R2) outlines the requirements for long-term and accelerated stability studies, which are designed to predict the shelf-life of a drug substance under defined storage conditions.[3][10] ICH Q1B specifically addresses photostability testing, which is essential for compounds that may be exposed to light during manufacturing, storage, or administration.[1][4]
Forced degradation studies are intentionally designed to be more severe than accelerated stability testing to generate a target degradation of 5-20%.[12][13] This level of degradation is generally sufficient to identify primary degradation pathways without being so excessive that it leads to secondary degradation products that would not be seen under normal storage conditions.[13][14] The conditions employed—hydrolysis across a pH range, oxidation, thermal stress, and photolysis—cover the most common degradation routes for organic molecules.
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize the solution before HPLC analysis. The presence of amine functionalities may make the compound susceptible to base-catalyzed reactions.
-
Oxidative Degradation: Treat a solution of the API with 3% hydrogen peroxide at room temperature. The pyridine and piperidine rings can be susceptible to oxidation.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C) for an extended period.
-
Photolytic Degradation: Expose a solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15] A dark control sample should be stored under the same conditions but protected from light.[15]
For all stress conditions, samples are taken at appropriate time points and analyzed by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Potential Degradation Pathways
Pyridine and its derivatives can undergo degradation through several mechanisms. Hydroxylation of the pyridine ring is a common initial step in microbial degradation, which can be followed by ring cleavage.[16][17][18] While not a direct biotic process in this context, the chemical principles of susceptibility to oxidation and hydroxylation are relevant. The piperidine ring, being a saturated heterocycle, is generally more stable but can undergo N-dealkylation or oxidation under harsh conditions. Hydrolysis is less likely to be a major degradation pathway for the core structure itself, but the dihydrochloride salt could potentially dissociate in solution.[19][20]
Illustrative Stability Data
The following table provides a hypothetical summary of forced degradation results.
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60 °C, 24h | 8.5 | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH, 60 °C, 8h | 12.2 | 3 | Significant degradation observed |
| 3% H₂O₂, RT, 24h | 15.8 | 4 | Most significant degradation |
| Dry Heat, 80 °C, 72h | 2.1 | 1 | Relatively stable to heat |
| Photolysis (ICH Q1B) | 6.3 | 2 | Some photosensitivity observed |
Note: This data is for illustrative purposes only and should be experimentally determined. RRT = Relative Retention Time.
Visualization of Stability Testing Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommendations
This technical guide has outlined the fundamental principles and detailed methodologies for the comprehensive assessment of the solubility and stability of this compound. The provided protocols, grounded in established scientific principles and regulatory guidelines, offer a robust framework for generating the critical data required for informed decision-making in the drug development process.
It is recommended that a thorough experimental investigation be conducted following the protocols detailed herein. The resulting data will be invaluable for:
-
Formulation Development: Selecting appropriate excipients and dosage forms.
-
Analytical Method Development: Ensuring the development of robust, stability-indicating analytical methods.
-
Regulatory Submissions: Providing the necessary data package to support regulatory filings.
-
Defining Storage and Handling Conditions: Establishing appropriate storage conditions to ensure the long-term quality and integrity of the API.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labinsights.nl [labinsights.nl]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ijsdr.org [ijsdr.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. q1scientific.com [q1scientific.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Pyridinylpiperidine Compounds
Abstract
The pyridinylpiperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of this versatile scaffold. We trace its origins from early serendipitous discoveries in antipsychotic research to its rational application in diverse therapeutic areas, including virology and neurodegenerative disease. The narrative emphasizes the causal relationships behind key experimental and strategic decisions, detailing the evolution of synthetic methodologies, the elucidation of complex structure-activity relationships (SAR), and the pharmacological principles that guided the journey from bench to bedside. This document serves as a technical resource, complete with detailed experimental protocols, quantitative SAR data, and visual diagrams to provide field-proven insights for professionals in drug discovery and development.
The Genesis: A Tale of Two Rings
The story of the pyridinylpiperidine scaffold is rooted in the strategic combination of two of medicinal chemistry's most productive heterocycles: pyridine and piperidine. The piperidine ring, a saturated six-membered amine, is a ubiquitous motif in pharmaceuticals, prized for its ability to serve as a versatile, conformationally constrained scaffold that can be readily functionalized.[1] Its basic nitrogen is often crucial for forming salt bridges or key hydrogen bonds with biological targets.[2]
The pyridine ring, an aromatic analogue, offers a complementary set of properties. As a bioisostere of a phenyl ring, it introduces a hydrogen bond acceptor and can modulate a compound's physicochemical properties, such as solubility and metabolic stability.[3] The fusion of these two entities into a single scaffold created a molecular architecture with a unique three-dimensional profile and electronic distribution, pre-validated by nature and medicinal chemistry as a successful framework for interacting with a wide array of biological targets.[2]
The Janssen Revolution: From Analgesia to Antipsychotic Breakthroughs
The most significant chapter in the history of pyridinylpiperidine compounds was written at Janssen Pharmaceutica, founded by the visionary Dr. Paul Janssen.[4][5] The journey began not with a direct search for antipsychotics, but as an offshoot of research into potent analgesics like fentanyl. A serendipitous discovery process, driven by astute observation of animal behavior, led from analgesic scaffolds to the butyrophenone class of neuroleptics.[6] The landmark compound, Haloperidol (1958), while technically a phenylpiperidine, established the critical importance of the 4-substituted piperidine moiety for potent dopamine D2 receptor antagonism.[6][7]
This discovery cemented the dopamine hypothesis of schizophrenia , which posits that hyperactivity of dopaminergic pathways underlies the positive symptoms of psychosis.[8] The central research strategy at Janssen became focused on optimizing compounds for high-affinity D2 receptor binding.[6] This era was defined by a clear, albeit simplistic, therapeutic paradigm: D2 antagonism correlated with antipsychotic efficacy.
2.1 The Problem of "Typical" Antipsychotics
While effective for positive symptoms (e.g., hallucinations, delusions), Haloperidol and other "typical" antipsychotics came with a significant burden of side effects, primarily extrapyramidal symptoms (EPS) like parkinsonism and tardive dyskinesia.[9] This was a direct consequence of non-selective, high-potency blockade of D2 receptors in the brain's nigrostriatal pathway, which controls motor function. Furthermore, these drugs were largely ineffective against the negative and cognitive symptoms of schizophrenia.[10] This clinical impasse created a clear need for a new generation of "atypical" antipsychotics with a superior side-effect profile and broader efficacy.
2.2 The Serotonin Hypothesis and the Birth of Risperidone
The breakthrough came from integrating a second mechanism of action. Growing evidence implicated the serotonin (5-HT) system, particularly the 5-HT2A receptor, in the pathophysiology of schizophrenia.[11] Researchers at Janssen hypothesized that combining potent D2 antagonism with even more potent 5-HT2A antagonism could achieve a "best of both worlds" profile: effective antipsychotic action with a significantly reduced liability for EPS. The theory was that 5-HT2A blockade would disinhibit dopamine release in the nigrostriatal pathway, effectively counteracting the motor side effects caused by D2 blockade, while also contributing to efficacy against negative symptoms.[11][12]
This line of reasoning, which evolved from earlier work on compounds like pipamperone, led to a focused chemical synthesis program.[6] The culmination of this effort was the discovery of Risperidone in the 1980s, which features a core pyridinylpiperidine scaffold linked to a fluorobenzisoxazole moiety.[13][14][15] Risperidone's biochemical profile was precisely what the researchers had aimed for: it exhibited nanomolar affinity for both D2 and 5-HT2A receptors, with a higher affinity for the latter.[11][12] Approved by the FDA in 1993, Risperidone became a blockbuster drug and the prototype for a new generation of atypical antipsychotics.[13]
Synthetic Evolution of the Pyridinylpiperidine Core
The synthesis of the pyridinylpiperidine core has evolved from classical, robust methods to more sophisticated and stereoselective modern techniques.
3.1 Classical Approach: Catalytic Hydrogenation
The most direct and historically significant method for synthesizing the piperidine ring is the catalytic hydrogenation of the corresponding pyridine precursor.[16] For pyridinylpiperidines, this typically involves the reduction of a bipyridine or a related pyridylpyridinium salt.
The reduction of pyridinium salts is often more facile than the reduction of the neutral pyridine, allowing for milder reaction conditions.[2][17] Rhodium and Iridium-based catalysts are particularly effective for transfer hydrogenation using formic acid as a hydrogen source, offering high efficiency and chemoselectivity.[2][18]
3.2 Modern Strategies: Building Blocks and Cross-Coupling
Modern synthetic campaigns often rely on a building-block approach, using pre-functionalized pyridine and piperidine rings and connecting them via robust C-C or C-N bond-forming reactions. This allows for greater diversity and more precise control over the final structure. Key intermediates, such as 4-aminopiperidines or piperidine-4-carboxylic acids, are coupled with functionalized pyridines, often through amide bond formation or nucleophilic aromatic substitution.
3.3 Example Protocol: Synthesis of a Key Risperidone Intermediate
The following protocol outlines a representative synthesis of a key intermediate for Risperidone, demonstrating the alkylation of a piperidine with a pyridine-containing fragment.
Objective: Synthesize 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (a key step in Risperidone synthesis).
Methodology:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in 100 mL of a suitable solvent such as acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution to act as an acid scavenger.
-
Addition of Piperidine: Add 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (1.1 eq) to the reaction mixture.
-
Catalyst: Add a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the nucleophilic substitution.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with fresh acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Pharmacological Landscape: Beyond Psychosis
While the pyridinylpiperidine scaffold is indelibly linked to antipsychotics, its structural and physicochemical properties make it an ideal starting point for developing drugs against a wide range of other targets.
4.1 HIV Entry Inhibition: Targeting CCR5
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV to enter T-cells. Blocking this receptor provides a powerful anti-retroviral strategy. Several potent pyridinylpiperidine-based CCR5 antagonists have been discovered.[17][19][20] These compounds, such as Vicriviroc, were developed by modifying lead structures from other therapeutic programs, demonstrating the scaffold's versatility.[7] The piperidine provides a robust anchor, while the pyridine moiety can be optimized to form key interactions within the transmembrane binding pocket of the CCR5 receptor.[6][20]
4.2 Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease points to a deficit of the neurotransmitter acetylcholine in the brain.[10] Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy. The pyridinylpiperidine scaffold has been incorporated into potent and selective AChE inhibitors.[8] In these molecules, the basic piperidine nitrogen often interacts with the catalytic anionic site (CAS) of the enzyme, while the pyridinyl portion can be functionalized to form interactions with the peripheral anionic site (PAS), leading to a dual-binding mode that enhances potency and selectivity.
Structure-Activity Relationship (SAR) Deep Dive: The Atypical Antipsychotic Profile
The development of Risperidone and its successors was driven by a meticulous exploration of the SAR to achieve the desired balance of D2 and 5-HT2A antagonism.
The following table summarizes the binding affinities (Ki, nM) of Risperidone and related antipsychotics for key CNS receptors. A lower Ki value indicates higher binding affinity.
| Compound | D₂ Receptor (Ki, nM) | 5-HT₂A Receptor (Ki, nM) | α₁-Adrenergic (Ki, nM) | H₁ Receptor (Ki, nM) | D₂/5-HT₂A Ratio | Reference |
| Haloperidol | 1.55 | 30 | 12 | 1100 | 0.05 | [12] |
| Risperidone | 3.13 | 0.16 | 0.8 | 2.23 | 19.6 | [11][12] |
| 9-OH-Risperidone | 3.5 | 0.29 | 1.1 | 3.5 | 12.1 | [11] |
| Olanzapine | 11 | 4 | 19 | 7 | 2.75 | |
| Clozapine | 129 | 13 | 7 | 6 | 9.9 |
Analysis of SAR Insights:
-
The D₂/5-HT₂A Ratio: The key differentiator for atypicality is the high D₂/5-HT₂A binding ratio. Risperidone's ratio of ~20 (meaning it is 20-fold more potent at 5-HT2A than D2) contrasts sharply with Haloperidol's ratio of 0.05.[12] This potent 5-HT2A antagonism is the cornerstone of its improved side-effect profile.
-
The Linker: The ethyl linker between the piperidine and the pyrido-pyrimidine core in Risperidone is optimal for spanning the distance between key interaction points in the D2 and 5-HT2A receptor binding pockets.
-
The Fluorobenzisoxazole Moiety: This group is a major contributor to the high 5-HT2A affinity. The fluorine atom enhances potency and modulates metabolic properties.
-
Off-Target Affinities: Risperidone also shows high affinity for α₁-adrenergic and H₁ receptors, which can contribute to side effects like orthostatic hypotension and sedation, respectively.[12]
Key Experimental Protocols
The discovery and characterization of pyridinylpiperidine compounds rely on a suite of standardized in vitro and in vivo assays.
6.1 Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone) for binding to D2 receptors expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.
Methodology:
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.
-
Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like Haloperidol (10 µM, for non-specific binding).
-
50 µL of test compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).
-
50 µL of radioligand (e.g., [³H]-Methylspiperone at a final concentration of ~0.2 nM).
-
50 µL of D2 receptor membrane preparation (5-10 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
6.2 Workflow: In Vivo Evaluation of Antipsychotic Efficacy
The in vivo assessment of potential antipsychotics involves a tiered approach using validated animal models.
Future Directions and Emerging Targets
The pyridinylpiperidine scaffold remains a highly active area of research. Current efforts focus on fine-tuning receptor selectivity to further improve side-effect profiles, for example, by developing compounds with high selectivity for D2 over D3 receptors or by modulating activity at other serotonin receptor subtypes like 5-HT6 and 5-HT7. The inherent versatility of the scaffold ensures its continued application in scaffold-hopping and lead-optimization campaigns for new and challenging biological targets far beyond the central nervous system.[1]
Conclusion
The history of pyridinylpiperidine compounds is a compelling example of how serendipity, keen scientific observation, and rational drug design can converge to create transformative medicines. From its origins in the dopamine-centric world of early antipsychotic discovery to its current status as a privileged scaffold for a multitude of diseases, its journey highlights the enduring power of synthetic chemistry to address unmet medical needs. The lessons learned from the development of compounds like Risperidone—particularly the value of multi-target pharmacology—continue to influence drug discovery strategies today. For researchers and drug development professionals, the pyridinylpiperidine core remains a fertile ground for innovation, promising future generations of safer and more effective therapies.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IL204884A0 - Piperidine-pyridine compounds, pharmaceutical compositions containing them and use thereof in the manufacture of medicaments for treating or preventing diseases in animals - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comprehensive Safety and Handling Guide for 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride (CAS: 380222-98-0) for Research Professionals
Section 1: Introduction & Hazard Assessment Rationale
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a heterocyclic compound that serves as a versatile building block in medicinal and synthetic chemistry.[1] Its structure, which combines a pyridine ring with a 4-aminopiperidine moiety, makes it a valuable scaffold for developing complex molecular architectures in drug discovery programs.[1] The dihydrochloride salt form enhances its stability and aqueous solubility, rendering it suitable for a wide range of biological assays.[1]
The safety profile herein is synthesized by evaluating the well-documented hazards of its core structural components: the pyridine ring and the piperidine ring system. Pyridine and its derivatives are known for their potential toxicity and flammability, while piperidine and its analogs are recognized as corrosive and toxic amines.[2][3][4][5][6] By understanding the risks associated with these parent structures, we can establish a robust and cautious framework for the safe handling, storage, and emergency management of this compound.
Section 2: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the first step in safe laboratory practice. The dihydrochloride salt form significantly influences its physical properties, particularly its solubility and hygroscopicity, compared to its free-base form.
| Property | Value | Source(s) |
| CAS Number | 380222-98-0 | [1][7] |
| Molecular Formula | C₁₀H₁₅N₃ · 2HCl | [8] |
| Molecular Weight | 250.17 g/mol (as dihydrochloride) | [8] |
| Appearance | Likely a crystalline solid (typical for amine salts) | Inferred from similar compounds[9] |
| Solubility | Enhanced water solubility due to salt form | [1] |
| Stability | Hygroscopic; stable under recommended storage conditions | Inferred from hydrochloride salts[10] |
Section 3: Hazard Identification and GHS Classification (Inferred)
The Globally Harmonized System (GHS) provides a universal standard for hazard communication. The classification below is inferred from the known hazards of pyridine, piperidine, and related aminopiperidine structures.[11][12][13] It is recommended to treat the compound with the highest degree of caution suggested by its constituent parts.
| GHS Hazard Class | Pictogram | Signal Word | Inferred Hazard Statement(s) | Basis of Inference & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | The piperidine moiety is classified as toxic to fatal upon exposure.[3][5] Pyridine is also classified as harmful or toxic via all routes of exposure.[2][4] This combination necessitates a high degree of caution. | |
| Skin Corrosion / Irritation | Danger | H314: Causes severe skin burns and eye damage | Piperidine is a strong base and is highly corrosive to skin and other tissues.[3][5][6] The amine functionality in the subject compound retains this hazardous potential. | |
| Serious Eye Damage / Irritation | Danger | H318: Causes serious eye damage | Directly related to its corrosive nature. Contact with eye tissue can cause irreversible damage.[3][11] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | Amine compounds and pyridine are known respiratory tract irritants.[9][10] Inhalation of dusts can lead to irritation of the nose, throat, and lungs. |
Inferred Precautionary Statements: P260, P264, P270, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P361, P403+P233, P405, P501.[3][10]
Section 4: Safe Handling and Engineering Controls
The primary goal of safe handling is to minimize exposure. This is achieved through a multi-layered approach known as the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on personal protective equipment.
Caption: Hierarchy of Controls for mitigating chemical exposure.
-
Engineering Control - The Primary Barrier: All weighing and handling of this compound, including solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[14][15] This is non-negotiable and is the most critical step in preventing inhalation of potentially toxic and irritating dusts.
-
Administrative Controls - The Procedural Safeguard:
-
Develop and strictly follow a Standard Operating Procedure (SOP) for this compound.
-
Ensure all personnel are trained on the specific hazards outlined in this guide.
-
Keep quantities used and stored to the minimum required for the experiment.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
-
Hygiene Practices: Do not eat, drink, or smoke in any area where this chemical is handled.[2][5] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4]
Section 5: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the engineering controls described above.
| Protection Type | Specification | Rationale and Field Insight |
| Eye Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a significant splash risk. | The compound is predicted to be severely damaging to the eyes. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dusts and splashes.[14] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). For extended handling or spill cleanup, consider double-gloving or using butyl rubber gloves. | While nitrile gloves offer good initial protection, some pyridine-like structures can degrade them over time.[14][15] It is crucial to check the manufacturer's glove compatibility chart. Always inspect gloves before use and change them immediately if contamination is suspected or observed. |
| Skin and Body | A flame-retardant lab coat, fully buttoned, with long sleeves. Closed-toe shoes are mandatory. | Protects skin from accidental contact and contamination. The flame-retardant property is a prudent measure given the flammability of the parent pyridine/piperidine structures.[3] |
| Respiratory | Not required when working within a certified fume hood. | A fume hood provides adequate respiratory protection.[15] Respirator use outside of a hood requires specialized training, medical clearance, and fit-testing, and should only be considered for emergency spill response by trained personnel.[16] |
Section 6: Storage and Incompatibility
Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container.[9] The storage area should be cool, dry, and well-ventilated, separate from incompatible materials.[15][17] Due to its hygroscopic nature, storage in a desiccator may be appropriate to prevent water absorption.[10] The substance should be stored in a locked cabinet or an area with restricted access.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.
-
Strong Bases: Will deprotonate the dihydrochloride salt to liberate the free amine base, which may be more volatile and reactive.
-
Strong Acids: While it is a hydrochloride salt, further reaction with stronger acids may be exothermic. (Incompatibilities inferred from general amine and pyridine chemistry[15])
-
Section 7: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10][17] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[9][17] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][17] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][18] |
Spill Response Protocol
The response to a spill depends critically on its scale and location.
Caption: Workflow for a minor chemical spill inside a fume hood.
Caption: Emergency protocol for a major chemical spill.
Spill Cleanup Materials: A spill kit containing absorbent material (vermiculite, sand, or commercial absorbent pads), heavy-duty waste bags, and appropriate PPE should be readily accessible.[15][19] Do not use combustible materials like paper towels to absorb the initial spill.
Section 8: Disposal Considerations
All waste generated from the use of this compound is considered hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.[15]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Regulatory Compliance: Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office and in accordance with all local, state, and federal regulations.[20]
-
Prohibition: DO NOT dispose of this chemical or its waste down the drain or in regular trash.[9][18]
Section 9: Toxicological Information (Inferred)
No specific toxicological studies have been published for this compound. The information below is based on the known profiles of its structural analogs.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route.
-
Acute Effects:
-
Inhalation: May cause severe irritation to the respiratory tract, with symptoms including coughing and shortness of breath. Systemic effects similar to pyridine exposure, such as headache, dizziness, and nausea, are possible.[14]
-
Skin Contact: Expected to be corrosive.[6] May cause severe irritation, redness, pain, and chemical burns upon direct contact.[21] Skin absorption may lead to systemic toxicity.
-
Eye Contact: Expected to cause serious, potentially irreversible eye damage and burns.[3][11]
-
Ingestion: Presumed to be toxic. May cause burns to the mouth, throat, and stomach, along with systemic effects.
-
-
Chronic Effects: The effects of long-term, low-level exposure are unknown. Chronic exposure to pyridine has been associated with liver and kidney damage.[13] Prudent practice dictates minimizing all exposure.
Section 10: References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. --INVALID-LINK--
-
Sigma-Aldrich. 2-(Methyl(pyridin-2-yl)amino)ethanol | 122321-04-4. --INVALID-LINK--
-
Cayman Chemical. (2023, August 10). Safety Data Sheet - N-phenylpiperidin-4-amine. --INVALID-LINK--
-
Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET. --INVALID-LINK--
-
LookChem. Cas 122321-04-4, 2-N-Methyl-2-pyridylaminoethanol. --INVALID-LINK--
-
Washington State University. Pyridine Standard Operating Procedure. --INVALID-LINK--
-
Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine. --INVALID-LINK--
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Pyridine, hydrochloride. --INVALID-LINK--
-
CymitQuimica. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride. --INVALID-LINK--
-
TCI AMERICA. (2018, July 6). Safety Data Sheet - 2-(N-Methyl-2-pyridylamino)ethanol. --INVALID-LINK--
-
Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. --INVALID-LINK--
-
Carl ROTH. Safety Data Sheet: Pyridine. --INVALID-LINK--
-
Benchchem. This compound. --INVALID-LINK--
-
CymitQuimica. 2-[N-(2-Hydroxyethyl)-N-methylamino]pyridine. --INVALID-LINK--
-
Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. --INVALID-LINK--
-
Princeton University Environmental Health & Safety. Chemical Spill Procedures. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-N-Methyl-2-pyridylaminoethanol. --INVALID-LINK--
-
University of Wollongong. Chemical Spill procedure. --INVALID-LINK--
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. --INVALID-LINK--
-
American Chemical Society. Guide for Chemical Spill Response. --INVALID-LINK--
-
Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - Pyridine. --INVALID-LINK--
-
Ajman University. Procedure for Chemical Spills. --INVALID-LINK--
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. --INVALID-LINK--
-
BLDpharm. 380222-98-0|this compound. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Piperidine, hydrochloride. --INVALID-LINK--
-
PubChem - NIH. Piperidin-3-amine. --INVALID-LINK--
-
Chemicea Pharmaceuticals. Material Safety Data Sheet. --INVALID-LINK--
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. --INVALID-LINK--
-
Enamine. safety data sheet - 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. --INVALID-LINK--
-
ChemBK. 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. --INVALID-LINK--
-
Carl ROTH. Safety Data Sheet: Piperidine. --INVALID-LINK--
-
Carl ROTH. Safety Data Sheet: Pyridine. --INVALID-LINK--
-
Wikipedia. Piperidine. --INVALID-LINK--
-
NCBI - NIH. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. 380222-98-0|this compound|BLD Pharm [bldpharm.com]
- 8. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
- 19. acs.org [acs.org]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-(Pyridin-2-yl)piperidin-4-amine Analogs: Synthesis, SAR, and Therapeutic Potential
The 1-(pyridin-2-yl)piperidin-4-amine core is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its structure, which marries a piperidine ring with a pyridine moiety, creates a versatile and "privileged" scaffold.[1][2] This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. The piperidine ring, a ubiquitous feature in pharmaceuticals and natural alkaloids, offers a flexible, three-dimensional structure that can be readily modified to optimize pharmacokinetic properties.[2][3] Concurrently, the pyridine ring, an aromatic bioisostere of benzene, introduces specific electronic properties, improves aqueous solubility, and provides a key hydrogen bond acceptor through its nitrogen atom, enhancing molecular interactions with biological targets.[4][5]
This unique combination has led to the exploration of 1-(pyridin-2-yl)piperidin-4-amine analogs across a wide spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][6][7] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these promising compounds, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthetic Strategies and Methodologies
The construction of 1-(pyridin-2-yl)piperidin-4-amine analogs relies on established and robust synthetic methodologies. The primary challenge lies in the controlled formation of the C-N bond between the pyridine and piperidine rings. Two principal strategies dominate the literature: Nucleophilic Aromatic Substitution (SNAr) and reductive amination.
Key Synthetic Pathways
A. Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method, typically involving the reaction of a piperidine-based nucleophile with an activated pyridine ring.[1] The reaction is facilitated by a leaving group, commonly a halogen such as chlorine or bromine, at the 2-position of the pyridine.
-
Rationale: The electron-withdrawing nature of the pyridine nitrogen atom makes the 2- and 4-positions susceptible to nucleophilic attack. Using a protected piperidine intermediate, such as N-Boc-piperidin-4-amine, prevents side reactions and allows for the selective formation of the desired bond. Subsequent deprotection yields the core amine, which can be further derivatized.[8]
B. Reductive Amination: This pathway involves the reaction of a piperidone derivative with a pyridine-containing amine, or vice versa, in the presence of a reducing agent.[9]
-
Rationale: This method is highly effective for forming the piperidine ring itself or for introducing substituents onto the piperidine nitrogen. For instance, reacting N-Boc-4-piperidone with an appropriate aminopyridine under reductive conditions (e.g., using sodium triacetoxyborohydride) can efficiently generate the core scaffold.[9][10]
Representative Experimental Protocol: Synthesis via SNAr
The following protocol is a generalized procedure for the synthesis of the core scaffold, which serves as a precursor for further analog development.
-
Step 1: Coupling Reaction:
-
To a solution of 2-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMF or Dioxane), add tert-butyl piperidin-4-ylcarbamate (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed (usually 12-24 hours).
-
Causality: The base is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. The elevated temperature provides the necessary activation energy for the substitution to occur.
-
-
Step 2: Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel) to yield tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate.
-
-
Step 3: Boc Deprotection:
-
The purified intermediate is dissolved in a solvent such as dichloromethane (DCM).
-
An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.
-
The mixture is stirred at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Causality: The strong acid protonates the carbamate, leading to its cleavage and the release of the free amine, along with isobutylene and carbon dioxide as byproducts.
-
-
Step 4: Final Isolation:
-
The solvent and excess acid are removed under reduced pressure. The residue is then triturated with a solvent like diethyl ether to precipitate the product as a salt (e.g., dihydrochloride).
-
The solid is collected by filtration and dried to yield 1-(pyridin-2-yl)piperidin-4-amine in high purity.[1] The salt form enhances stability and water solubility, making it ideal for biological testing.[1]
-
Part 2: Structure-Activity Relationships (SAR)
Understanding the SAR is paramount for optimizing lead compounds. For 1-(pyridin-2-yl)piperidin-4-amine analogs, modifications at three key positions—the pyridine ring, the piperidine ring, and the 4-amino group—have profound effects on potency, selectivity, and pharmacokinetic properties.
Modifications of the Pyridine Ring (Site A)
Substitutions on the pyridine ring primarily influence electronic properties and can introduce new interactions with the target protein.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) at the 4- or 5-position can enhance activity in certain contexts, such as quorum sensing inhibition, by modifying the ring's electronic character.[11]
-
Electron-Donating Groups (EDGs): Alkoxy or alkyl groups can modulate lipophilicity and metabolic stability.
-
Bioisosteric Replacement: Replacing the pyridine with other heterocycles (e.g., pyrimidine, pyrazine) or even saturated systems can drastically alter properties.[12] For example, replacing pyridine-N-oxide with 2-difluoromethylpyridine has been shown to enhance activity in quorum sensing inhibitors, serving as a valuable bioisosteric replacement strategy.[11]
Modifications of the Piperidine Ring (Site B)
The piperidine scaffold allows for fine-tuning of the molecule's three-dimensional shape and physicochemical properties.
-
N-Substitution: The piperidine nitrogen is a common point for modification. In the core scaffold, this is attached to the pyridine, but in related structures, attaching linkers and aromatic groups here can dramatically improve potency, as seen in DPP4 inhibitors.[13]
-
Ring Conformation: Introducing substituents on the piperidine ring (e.g., at the 3- or 5-positions) can lock the ring into a specific chair or boat conformation, which may be more favorable for binding to a specific target.
Modifications of the 4-Amino Group (Site C)
The exocyclic amine at the 4-position is a critical interaction point and a prime handle for derivatization.
-
Amide/Sulfonamide Formation: Converting the amine into an amide or sulfonamide is a common strategy. In a series of anti-inflammatory and antimicrobial agents, the addition of a phenyl sulfonamide moiety to the piperidine ring (via the amine) resulted in compounds with promising activity.[8]
-
Alkylation/Arylation: Direct substitution on the amine nitrogen can introduce new pharmacophoric elements. For example, in ALK/ROS1 inhibitors, this amine is part of a larger structure that docks into the kinase active site.[7]
SAR Summary Table
| Modification Site | Type of Modification | Observed Effect on Activity/Properties | Example Therapeutic Area | Reference(s) |
| Pyridine Ring | Electron-withdrawing group (e.g., -CN, -NO₂) | Often enhances potency | Quorum Sensing Inhibition | [11] |
| Bioisosteric replacement (e.g., pyrimidine) | Improves selectivity and pharmacokinetic profile | DPP4 Inhibition | [13] | |
| Saturated mimetics (e.g., 3-azabicyclo[3.1.1]heptane) | Increases water solubility, decreases lipophilicity | General Drug Design | [12] | |
| Piperidine Ring | Substitution on ring carbons (e.g., methyl, fluoro) | Can lock conformation, improve metabolic stability | CNS Disorders, Anticancer | [2][3] |
| 4-Amino Group | Conversion to sulfonamide | Significant increase in anti-inflammatory activity | Anti-inflammatory | [8] |
| Conversion to urea/pyrimidine linker | Dramatically improved potency | DPP4 Inhibition | [13] | |
| Incorporation into a larger pharmacophore | Essential for binding to kinase domain | ALK/ROS1 Inhibition | [7] |
Part 3: Pharmacological Targets and Therapeutic Applications
The versatility of the 1-(pyridin-2-yl)piperidin-4-amine scaffold has enabled its application against a multitude of biological targets and diseases.
Oncology: ALK/ROS1 Dual Inhibitors
Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when mutated, can drive the growth of certain cancers, particularly non-small-cell lung cancer. A series of 2-amino-4-(1-piperidine) pyridine derivatives, which incorporate the core scaffold, were designed as dual ALK/ROS1 inhibitors.[7]
-
Mechanism of Action: These compounds dock into the ATP-binding site of the ALK and ROS1 kinase domains. Notably, they were found to stabilize a novel DFG-shifted conformation, which allows them to overcome common resistance mutations.[7] For example, compound 2e from this series showed potent activity against the clinically relevant crizotinib-resistant ALKL1196M and ROS1G2032R mutations.[7]
Diabetes: Dipeptidyl Peptidase IV (DPP4) Inhibitors
DPP4 is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibiting DPP4 is a validated therapeutic strategy for type 2 diabetes. Piperidine-constrained phenethylamines, which feature a related structural core, have been identified as potent and selective DPP4 inhibitors.[13] Structure-activity studies revealed that replacing an open-chain linker with a more rigid pyrimidine ring connecting to the piperidine dramatically increased potency.[13]
Central Nervous System (CNS) Disorders
The physicochemical properties of the 1-(pyridin-2-yl)piperidin-4-amine scaffold make it a promising candidate for CNS-acting agents. Its structure suggests the potential to interact with various neurotransmitter systems.[1] While specific clinical candidates are less reported, the scaffold is frequently used in the synthesis of compounds targeting CNS disorders, including antipsychotics and agents for Alzheimer's disease.[6][14]
Other Therapeutic Areas
-
Anti-inflammatory and Antimicrobial: Derivatives bearing sulfonamide moieties have shown promising anti-inflammatory activity, as well as significant antibacterial effects against several bacterial strains.[8]
-
Analgesics: Piperidine derivatives are well-known for their analgesic properties, and analogs of this scaffold have been investigated for their ability to relieve pain.[15][16]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and shown to be potent 5-HT reuptake inhibitors, with one promising compound demonstrating antidepressant effects in vivo.[17]
Part 4: Protocols for Biological Evaluation
Rigorous biological evaluation is essential to characterize the activity of new analogs. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models for promising candidates.
In Vitro Protocol: Enzyme Inhibition Assay (e.g., for ALK Kinase)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Materials: Recombinant human ALK kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP (spiked with [γ-³³P]ATP), test compounds (dissolved in DMSO), and a kinase buffer.
-
Assay Plate Preparation: Serially dilute the test compounds in DMSO and then add to the wells of a 96-well plate. Add the kinase, substrate, and buffer solution to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Self-Validating System: This protocol must include positive controls (a known potent inhibitor like Crizotinib) and negative controls (DMSO vehicle only) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess assay quality.
-
In Vivo Model: Rat Forced Swim Test (for Antidepressant Activity)
For compounds targeting CNS disorders, such as potential SSRIs, the Forced Swim Test (FST) is a common behavioral model used to screen for antidepressant efficacy.[17]
-
Acclimatization: Acclimate Sprague-Dawley rats to the testing environment.
-
Drug Administration: Administer the test compound (e.g., A20 from the SSRI study), a positive control (a known antidepressant), or vehicle via an appropriate route (e.g., oral gavage) at a set time before the test.[17]
-
Pre-test Session: On the first day, place each rat in a cylinder of water for a 15-minute conditioning session.
-
Test Session: 24 hours later, place the rats back in the water for a 5-minute test session. Record the duration of immobility.
-
Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests a potential antidepressant-like effect.[17]
Conclusion and Future Outlook
The 1-(pyridin-2-yl)piperidin-4-amine scaffold and its close analogs represent a cornerstone of modern medicinal chemistry. Their synthetic tractability, coupled with the rich potential for SAR exploration, has solidified their status as privileged structures. Research has demonstrated their utility in developing potent and selective inhibitors for a diverse range of targets, from kinases in oncology to enzymes and receptors involved in metabolic and central nervous system disorders.
Future research will likely focus on several key areas:
-
Novel Bioisosteric Replacements: Exploring non-classical bioisosteres for the pyridine and piperidine rings could yield compounds with improved ADME (absorption, distribution, metabolism, and excretion) properties and novel intellectual property.[12][18]
-
Structure-Based Design: As more crystal structures of these analogs in complex with their targets become available, the use of computational chemistry and structure-based design will enable more rational and efficient optimization of lead compounds.
-
Targeting Resistance: In fields like oncology and infectious disease, a major focus will be the rational design of analogs that can overcome known resistance mechanisms, as successfully demonstrated with the ALK/ROS1 inhibitors.[7]
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to continue unlocking the immense therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a pyridine ring and a piperidine scaffold has consistently yielded privileged structures in medicinal chemistry, offering a unique combination of desirable physicochemical properties and versatile synthetic handles. 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride stands out as a particularly valuable building block in this chemical space. Its inherent structural features—a hydrogen bond donor and acceptor-rich pyridine moiety, a flexible and modifiable piperidine core, and a reactive primary amine—make it an exceptional starting point for the generation of diverse chemical libraries targeting a wide array of biological targets. This document provides an in-depth guide to the strategic application of this compound in drug discovery, complete with detailed experimental protocols for its derivatization and its use in screening paradigms, alongside an exploration of its role in the development of targeted therapeutics, with a particular focus on kinase and G-protein coupled receptor (GPCR) inhibitors.
Introduction: The Privileged Pyridinylpiperidine Scaffold
The piperidine ring is a ubiquitous motif in medicinal chemistry, found in a multitude of approved drugs.[1][2] Its conformational flexibility allows for optimal spatial arrangement of substituents to interact with biological targets, while its basic nitrogen can be crucial for solubility and receptor interactions.[3] When coupled with a pyridine ring, the resulting pyridinylpiperidine scaffold gains additional advantageous properties. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, and its nitrogen atom can act as a hydrogen bond acceptor or a metal chelator.[4]
This compound encapsulates these benefits in a readily accessible chemical entity. The dihydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions, including high-throughput screening and in vivo studies.[1] The primary amine at the 4-position of the piperidine ring serves as a versatile nucleophile, enabling a wide range of derivatization strategies to explore the surrounding chemical space and establish structure-activity relationships (SAR).[4]
Physicochemical Properties and Design Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for its effective deployment in drug discovery programs.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₇Cl₂N₃ | Provides the elemental composition. |
| Molecular Weight | 250.17 g/mol | Falls within the "Rule of Five" guidelines for drug-likeness. |
| CAS Number | 380222-98-0 | Unique identifier for the compound. |
| Form | Dihydrochloride salt | Enhances stability and aqueous solubility for biological assays.[1] |
| Reactivity | Primary amine, Pyridine nitrogen | The primary amine is a key handle for derivatization via acylation, alkylation, etc. The pyridine nitrogen can participate in hydrogen bonding and metal coordination.[4] |
Design Rationale:
The strategic value of this scaffold lies in its inherent modularity. The pyridine ring can be considered a "warhead" that interacts with the target protein, while the piperidine acts as a flexible linker, and the primary amine provides a vector for diversification. This "three-point" system allows medicinal chemists to systematically probe the binding pocket of a target protein.
Synthesis of this compound
The synthesis of this key building block is typically achieved through a nucleophilic aromatic substitution reaction. A detailed protocol is provided below.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of the free base, which is then converted to the dihydrochloride salt.
Materials:
-
tert-butyl piperidin-4-ylcarbamate
-
2-Bromopyridine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (in diethyl ether or dioxane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Buchwald-Hartwig Amination:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq), 2-bromopyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene and heat the mixture to reflux (typically 80-100 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield tert-butyl (1-(pyridin-2-yl)piperidin-4-yl)carbamate.
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Salt Formation:
-
Dissolve the resulting crude amine in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).
-
Add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or dioxane dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it is suitable for subsequent derivatization and biological testing.
Application in Library Synthesis
The primary amine of 1-(Pyridin-2-yl)piperidin-4-amine serves as an excellent nucleophile for the construction of diverse chemical libraries, most commonly through the formation of amides and ureas.
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines a general procedure for the parallel synthesis of an amide library in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional)
-
LC-MS for analysis
Workflow:
References
Research Prospectus and Methodological Guidance: 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini Advanced Sciences Division
Abstract
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a heterocyclic small molecule with significant potential as a versatile scaffold in neuroscience research and drug discovery. Its structural architecture, combining a pyridine ring with a 4-aminopiperidine moiety, suggests a high likelihood of interaction with various central nervous system (CNS) targets. While specific, direct applications of this compound in published neuroscience literature are not extensively documented, its chemical motifs are prevalent in a multitude of neuroactive agents. This document serves as a research prospectus, providing a detailed theoretical framework and methodological guidance for investigating the potential applications of this compound in neuroscience. The protocols and application notes presented herein are extrapolated from established methodologies for structurally related compounds and are intended to serve as a comprehensive starting point for novel research endeavors.
Introduction and Chemical Profile
This compound is a stable, water-soluble salt of a parent compound that features a pyridine ring linked to a piperidine ring at the 1-position, with an amine group at the 4-position of the piperidine.[1] The pyridine moiety, a common feature in neuropharmacology, can participate in hydrogen bonding and pi-stacking interactions, while the piperidine scaffold provides a three-dimensional structure that can be optimized for specific receptor binding pockets. The primary amine at the 4-position offers a key site for further chemical modification, allowing for the generation of diverse chemical libraries for screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 380222-98-0 | BenchChem[1] |
| Molecular Formula | C₁₀H₁₇Cl₂N₃ | BenchChem[1] |
| Molecular Weight | 250.17 g/mol | BenchChem[1] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water | BenchChem[1] |
| Storage | 2-8°C, desiccate | --- |
Potential Mechanisms of Action and Therapeutic Targets
The structural components of this compound suggest several potential avenues for its application in neuroscience research. The pyridinylpiperidine scaffold is a privileged structure in CNS drug discovery, appearing in compounds targeting a range of receptors and transporters.
Dopaminergic System Modulation
The piperidine ring is a core component of many dopamine receptor ligands.[2][3][4][5][6] Modification of the 4-amino group could yield derivatives with affinity for D2, D3, or D4 dopamine receptors, which are implicated in psychosis, addiction, and Parkinson's disease.
Serotonergic System Interaction
Numerous serotonin receptor ligands and reuptake inhibitors incorporate piperidine moieties.[7][8][9][10] Derivatives of the title compound could be synthesized and screened for activity at 5-HT receptors, such as 5-HT1A, 5-HT2A, or 5-HT3, which are targets for anxiolytics, antidepressants, and antipsychotics.
Sigma Receptor Binding
Sigma receptors (σ₁ and σ₂) are enigmatic targets involved in a variety of cellular functions and are implicated in neuropsychiatric and neurodegenerative disorders. Piperidine-containing compounds have been shown to exhibit high affinity for sigma receptors.[11][12][13][14] The title compound could serve as a foundational structure for developing novel sigma receptor ligands for potential therapeutic use in pain, depression, and neuroprotection.
Neuroprotective Agent Development
The pyridine and piperidine cores are present in compounds with demonstrated neuroprotective properties.[15] Investigations into the potential of this compound and its derivatives to mitigate excitotoxicity, oxidative stress, and neuroinflammation in models of Alzheimer's disease, Parkinson's disease, or stroke would be a valuable research direction.
Suggested Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the investigation of this compound and its derivatives.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the compound for a panel of CNS receptors.
Protocol:
-
Receptor Source: Use commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for dopamine D2 receptors, HEK293 cells for 5-HT1A receptors) or prepared brain tissue homogenates (e.g., rat striatum for dopamine receptors).
-
Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Assay Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Incubation: In a 96-well plate, combine the receptor source, radioligand, and varying concentrations of the test compound (this compound or its derivatives) in the assay buffer. For non-specific binding determination, include a high concentration of a known unlabeled ligand.
-
Equilibration: Incubate the plates at room temperature or 37°C for a predetermined time to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at a specific receptor.
Protocol (Example: Gs-coupled GPCR using cAMP Assay):
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells expressing the D1 dopamine receptor) in appropriate media.
-
Compound Treatment: Seed the cells in a 96-well plate. On the day of the assay, replace the media with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the test compound. For antagonist activity, co-incubate with a known agonist.
-
Stimulation: Incubate for a specified time at 37°C to allow for changes in intracellular cyclic AMP (cAMP) levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
In Vivo Behavioral Assays in Rodent Models
Objective: To assess the in vivo effects of the compound on CNS-related behaviors.
Protocol (Example: Open Field Test for Locomotor Activity):
-
Animals: Use adult male mice or rats, habituated to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound (dissolved in a suitable vehicle like saline) via an appropriate route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group.
-
Acclimation: Place the animal in the center of the open field arena (a square box with high walls) and allow it to explore for a set period (e.g., 5-10 minutes).
-
Data Acquisition: Use an automated video-tracking system to record and analyze the animal's locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery, rearing frequency).
-
Data Analysis: Compare the behavioral parameters between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualization of Potential Research Workflows
The following diagrams illustrate potential research workflows for investigating the neuroscience applications of this compound.
Caption: Initial in vitro screening workflow.
Caption: In vivo efficacy and mechanism of action workflow.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for neuroscience research. Its structural similarity to known neuroactive compounds provides a strong rationale for its investigation as a modulator of key neurotransmitter systems. The protocols and workflows outlined in this document offer a strategic framework for researchers to systematically evaluate its potential. Future research should focus on synthesizing a focused library of derivatives to explore the structure-activity relationships for various CNS targets. Successful identification of a lead compound could pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1361116-27-9|N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 1-Phenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound VU0463841 with Activity in Rat Models of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4593037A - 1,3-disubstituted piperidine compounds as neuroleptic agents - Google Patents [patents.google.com]
- 8. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
- 14. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted 1-Phenyl-3-(pyridin-2-yl)urea negative allosteric modulators of mGlu5: discovery of a new tool compound VU0463841 with activity in rat models of cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Abstract & Introduction
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a heterocyclic compound featuring pyridine and piperidine moieties, making it a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features are of interest for potential interactions with central neurotransmitter systems.[1] Accurate quantification and purity assessment are critical for its use in research and development. This document provides a detailed, robust High-Performance Liquid Chromatography (HPLC) method developed for the reliable analysis of this compound. The narrative explains the scientific rationale behind the method's development, provides a step-by-step protocol, and establishes system suitability criteria to ensure trustworthy and reproducible results.
Method Development Rationale: A Chemist's Perspective
The molecular structure of 1-(Pyridin-2-yl)piperidin-4-amine presents specific challenges for chromatographic analysis that directly inform our methodological choices.
-
Analyte Polarity and Basicity: The compound possesses two basic nitrogen centers: one on the pyridine ring and a primary amine on the piperidine ring.[2] Such basic compounds are prone to strong, undesirable interactions with acidic silanol groups present on the surface of conventional silica-based HPLC columns. This interaction is a primary cause of poor chromatographic performance, manifesting as significant peak tailing and low efficiency.
-
Chromatographic Mode Selection: Reversed-Phase (RP) HPLC is the chosen mode due to its versatility and wide applicability. The goal is to retain the polar analyte on a non-polar stationary phase (C18) and elute it with a polar mobile phase.
-
Controlling Peak Shape with an Acidified Mobile Phase: To mitigate peak tailing, it is essential to control the ionization state of both the analyte and the column's stationary phase. By employing a mobile phase with a low pH (e.g., using formic or phosphoric acid), we achieve two critical objectives:
-
Analyte Protonation: The basic nitrogen atoms on the analyte are fully protonated, ensuring it exists as a single, positively charged species. This prevents mixed-mode interactions and sharpens the peak.
-
Silanol Suppression: The acidic mobile phase protonates the surface silanol groups (Si-OH), effectively neutralizing their negative charge and suppressing their ability to interact ionically with the positively charged analyte.[3] This is the cornerstone of achieving a symmetrical peak shape for basic compounds.
-
-
Stationary Phase and Organic Modifier: A C18 column provides a universal non-polar stationary phase suitable for retaining the analyte. Acetonitrile is selected as the organic modifier due to its low viscosity and favorable UV transparency. The gradient elution from a lower to a higher concentration of acetonitrile allows for efficient elution of the analyte while ensuring any less polar impurities are also cleared from the column.
-
Detection Wavelength (λ): The pyridine ring within the molecule is an effective chromophore. Pyridine-containing compounds typically exhibit strong UV absorbance in the range of 250-270 nm.[4] A detection wavelength of 260 nm is selected to provide high sensitivity for the analyte.
Recommended HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for quick reference.
| Parameter | Recommended Condition |
| Instrument | Standard HPLC or UHPLC System with UV/PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 60% B over 10 minutes; then hold at 60% B for 2 minutes; return to 5% B in 1 minute; equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
| Diluent | Mobile Phase A |
Analytical Workflow Overview
The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data analysis.
Caption: High-level workflow for the HPLC analysis of 1-(Pyridin-2-yl)piperidin-4-amine.
Detailed Experimental Protocols
Mobile Phase and Diluent Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Use Mobile Phase A as the diluent for all standard and sample preparations to ensure compatibility with the initial chromatographic conditions.
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent to the flask.
-
Sonicate for 5-10 minutes until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the Diluent and mix thoroughly. This is the stock standard solution.
Sample Solution Preparation
-
Prepare a sample solution aiming for a final concentration of approximately 0.1 mg/mL of the active ingredient, using the same procedure described for the standard solution.
-
Prior to injection, filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove any particulates.
Instrument Operation and Sequence
-
Set up the HPLC system according to the parameters outlined in the table in Section 3.0.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure the system is clean.
-
Execute the System Suitability Test (see Section 6.0).
-
Once system suitability is passed, proceed with the analysis of the samples.
System Suitability: A Self-Validating Protocol
To ensure the validity of the analytical results, system suitability must be confirmed before sample analysis. This is achieved by making five replicate injections of the 0.1 mg/mL standard solution. The system is deemed ready for use only if all the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. A value > 2 indicates significant silanol interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase composition. |
Expected Results
Under the specified conditions, 1-(Pyridin-2-yl)piperidin-4-amine should elute as a sharp, symmetrical peak with an approximate retention time of 4.5 - 5.5 minutes. The exact retention time may vary slightly depending on the specific column, system dwell volume, and mobile phase preparation.
Conclusion
The HPLC method detailed in this application note provides a selective, robust, and reliable means for the quantitative analysis and purity determination of this compound. The use of an acidified mobile phase is critical for achieving excellent peak shape, and the defined system suitability criteria ensure the generation of consistently high-quality, trustworthy data suitable for research, development, and quality control applications.
References
Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have cemented its status as a privileged scaffold in drug discovery. From potent analgesics and antipsychotics to antiviral agents, the piperidine motif is integral to the therapeutic effect of numerous pharmaceuticals.[1][2] Consequently, the rigorous analytical characterization of piperidine-containing compounds is a critical undertaking for researchers, scientists, and drug development professionals.
This comprehensive guide provides a suite of detailed application notes and experimental protocols for the analytical characterization of these vital compounds. We will delve into the core techniques, explaining the rationale behind methodological choices to ensure robust and reliable data for structural elucidation, purity assessment, and quantitative analysis.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating piperidine compounds from complex matrices and quantifying their presence. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the analyte's volatility and thermal stability.[3]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a powerful and widely adopted technique for the analysis of a broad range of piperidine derivatives, particularly those that are non-volatile or thermally labile.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, where analytes are partitioned between a polar mobile phase and a non-polar stationary phase (typically C18).[2]
Application Note: Purity Determination and Assay of Piperidine Pharmaceuticals
The primary consideration when developing an HPLC method for a piperidine-containing compound is its ability to absorb UV radiation. The following decision tree illustrates the logical approach to method development.
Caption: Logical workflow for HPLC method development for piperidine compounds.
Protocol 1: HPLC-UV Analysis of Piperine (A Chromophore-Containing Piperidine Alkaloid)
This protocol is suitable for the quantification of piperine in various formulations, such as nanoemulsions.[4]
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Piperine Reference Standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (70:30, v/v).[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.[2]
-
Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[4]
-
Sample Preparation (Example: Nanoemulsion):
-
Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol.[2]
-
Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction.[2]
-
Calibrate the flask to the mark with methanol to achieve a theoretical final concentration of 20 µg/mL.[2]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards followed by the sample preparations. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of piperine in the sample from the calibration curve.
Table 1: Method Validation Parameters for Piperine Analysis by HPLC-UV [2][4]
| Parameter | Result |
| Linearity Range (µg/mL) | 5 - 50 |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 101.3% |
| Precision (Repeatability, %RSD) | 0.38% |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.044 µg/mL |
Protocol 2: RP-HPLC Analysis of Piperidine via Pre-column Derivatization
Simple piperidine and many of its derivatives lack a UV chromophore, necessitating a derivatization step to render them detectable by UV. A common approach is derivatization with 4-toluenesulfonyl chloride (tosyl chloride).[2][5][6]
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or DAD
-
Inertsil C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[5][6]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid
-
4-Toluenesulfonyl Chloride
-
Sodium Bicarbonate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) at a ratio of 32:68 (v/v).[5][6]
-
Sample and Standard Derivatization:
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[2]
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[2]
-
Cool the mixture to room temperature.
-
Dilute the final solution with the mobile phase to the desired concentration and transfer to an HPLC vial.
-
-
Chromatographic Conditions: [5][6]
-
Column: Inertsil C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile (32:68, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the derivatized standards and samples. Quantify using a calibration curve constructed from the derivatized standards.
Gas Chromatography (GC): For Volatile Piperidines
GC is the method of choice for volatile and thermally stable piperidine compounds.[3] Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) provides structural information.[3][7]
Protocol 3: GC-FID Analysis of Piperidine Impurities
This protocol is a general guideline for the analysis of volatile piperidine impurities in a drug substance.
Instrumentation and Reagents:
-
Gas Chromatograph with an FID and headspace autosampler
-
Capillary GC column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness)[8]
-
High purity nitrogen or helium as carrier gas
-
Alkaline solution (e.g., NaOH)
-
Methanol (GC Grade)
Procedure:
-
Sample Preparation (Headspace):
-
Accurately weigh a specific amount of the drug substance into a headspace vial.
-
Add a defined volume of an alkaline solution to dissolve the sample and ensure piperidine is in its free base form.[7]
-
Seal the vial and place it in the headspace autosampler.
-
-
GC Conditions: [7]
-
Column: DB-17 (30 m x 0.53 mm, 1 µm)
-
Carrier Gas: Helium at a flow rate of 2 mL/min[8]
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 260 °C
-
Oven Temperature Program: Isothermal at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[8]
-
Headspace Sampler Conditions:
-
Sample Heating Temperature: 40-150 °C
-
Heating Time: 10-100 minutes
-
-
-
Analysis: The headspace autosampler injects the vapor phase from the sample vial into the GC. The piperidine impurity is separated and detected by the FID. Quantification is typically performed using an external standard method.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups of piperidine compounds.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of piperidine compounds by analyzing their fragmentation patterns.[9] It is often coupled with a chromatographic technique (GC-MS or LC-MS) for the analysis of complex mixtures.[10][11]
Application Note: Fragmentation Pathways of Piperidine Derivatives
Under Electron Ionization (EI) in GC-MS, the fragmentation of the piperidine ring is a key diagnostic feature. In Electrospray Ionization (ESI) used in LC-MS, fragmentation is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[9][10]
Key Fragmentation Pathways:
-
α-Cleavage: This is a dominant pathway in EI-MS, involving the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.[10]
-
Ring Fission: The piperidine ring can open, leading to various acyclic fragment ions.[10]
-
Neutral Loss: In ESI-MS/MS, the neutral loss of small molecules like water or acetic acid from protonated precursor ions is a common fragmentation pathway for substituted piperidines.[9][12]
Caption: Common mass spectrometry fragmentation pathways for piperidine compounds.
Protocol 4: LC-MS/MS for Structural Characterization of Piperidine Alkaloids
This protocol provides a general framework for the analysis of piperidine alkaloids in natural product extracts.[11][13]
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source
-
C18 UPLC/HPLC column
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Procedure:
-
Sample Preparation: Dissolve the extract or purified compound in a suitable solvent (e.g., 20% aqueous methanol) to a concentration of approximately 0.5 mg/mL.[13]
-
LC Conditions:
-
Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of A, ramping to a high percentage of B to elute compounds of increasing hydrophobicity. The gradient must be optimized for the specific sample.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions: [10]
-
Ionization Mode: Positive ESI
-
Full Scan (MS1): Acquire data over a mass range appropriate for the expected compounds (e.g., m/z 100-1000) to identify precursor ions ([M+H]⁺).
-
Product Ion Scan (MS/MS): Perform data-dependent acquisition, where the most intense ions from the full scan are automatically selected for fragmentation to generate product ion spectra.
-
-
Data Analysis: Elucidate structures by analyzing the fragmentation patterns and comparing them to known fragmentation rules for piperidine alkaloids or to spectral libraries. Accurate mass measurements from a TOF analyzer can help determine elemental compositions.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including piperidine compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.[14][15]
Application Note: Conformational Analysis of Piperidines by NMR
Like cyclohexane, piperidine predominantly exists in a chair conformation to minimize steric strain. The nitrogen atom undergoes rapid inversion, and the ring can flip between two chair conformers.[16] For substituted piperidines, NMR can be used to determine the preferred conformation (axial vs. equatorial) of the substituents.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Piperidine Ring [15][17]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2, C6 (α to N) | ~2.8 | ~47 |
| C3, C5 (β to N) | ~1.5 | ~27 |
| C4 (γ to N) | ~1.5 | ~25 |
| N-H | Variable (typically 1-3) | - |
Note: Chemical shifts are highly dependent on the solvent and the presence of substituents.
Protocol 5: Acquiring ¹H and ¹³C NMR Spectra for a Piperidine Derivative
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified piperidine compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
2D NMR (for complex structures): For complex molecules, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity and assign all signals unambiguously.[14]
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the complete molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For piperidine compounds, it is particularly useful for observing N-H and C-H stretching and bending vibrations.[18][19] The presence or absence of "Bohlmann bands" (a series of peaks below 2800 cm⁻¹) can help distinguish between cis and trans isomers of certain substituted piperidines.[20]
Table 3: Key FTIR Absorption Bands for Piperidine
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (secondary amine) |
| 2850-2960 | C-H stretch (alkane) |
| ~1450 | C-H bend |
| < 2800 | Bohlmann bands (in specific conformations)[20] |
X-ray Crystallography: Definitive Solid-State Structure
Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.[16] It is the ultimate technique for confirming the structure and stereochemistry of a novel piperidine compound, provided a suitable single crystal can be grown.[21][22]
Protocol 6: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the piperidine compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[21]
-
Data Collection: Mount the crystal on a diffractometer. Cool the crystal (e.g., to 150 K) to minimize thermal vibrations.[21] Collect a full sphere of diffraction data by rotating the crystal in an X-ray beam.[16]
-
Structure Solution and Refinement: Process the collected diffraction intensities. The structure is solved using direct methods to obtain the initial atomic positions. The structural model is then refined to achieve the best fit with the experimental data.[23]
Method Validation
All analytical methods used in a regulatory environment must be validated to ensure they are fit for their intended purpose.[24] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.[25][26] The extent of validation depends on the type of analytical procedure, following guidelines such as those from the International Council for Harmonisation (ICH).[24]
Conclusion
The characterization of piperidine compounds requires a multi-faceted analytical approach. Chromatographic techniques like HPLC and GC are essential for separation and quantification, while a combination of spectroscopic methods, including MS, NMR, and FTIR, is necessary for comprehensive structural elucidation. For absolute stereochemical and conformational assignment, X-ray crystallography remains the definitive technique. The protocols and application notes provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to confidently and accurately characterize this vital class of chemical compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 18. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 19. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.iucr.org [journals.iucr.org]
- 22. researchgate.net [researchgate.net]
- 23. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 24. fda.gov [fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols for the Preclinical Evaluation of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Abstract
This document provides a comprehensive experimental framework for the preclinical characterization of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride in animal models. The molecular architecture of this compound, featuring a pyridinyl-piperidine scaffold, is prevalent in centrally-acting agents, suggesting a potential interaction with key neurotransmitter systems.[1] Based on this structural hypothesis, we propose that the compound may act as an antagonist at dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2A) receptors, targets of significant therapeutic relevance for psychotic disorders such as schizophrenia.[2][3] This guide outlines a phased, integrated approach—encompassing pharmacokinetics, pharmacodynamics, efficacy, and safety pharmacology—to rigorously evaluate its therapeutic potential and establish a clear safety profile, thereby providing a robust data package for further drug development.
Scientific Rationale: Hypothesized Mechanism of Action and Model Selection
The Dopamine and Serotonin Hypothesis of Psychosis
The primary therapeutic action of most antipsychotic drugs is attributed to the modulation of dopamine and serotonin pathways in the brain. The "dopamine hypothesis" posits that the positive symptoms of schizophrenia (e.g., hallucinations, delusions) arise from hyperactive dopamine signaling, particularly through the D2 receptor in mesolimbic pathways.[2][4] Consequently, D2 receptor antagonism is a cornerstone of antipsychotic therapy.[5][6]
Furthermore, the "serotonin hypothesis" implicates the 5-HT2A receptor. Atypical antipsychotics, which generally have a better side-effect profile than older "typical" agents, often exhibit potent 5-HT2A receptor antagonism in addition to their D2 blockade.[7] This dual-receptor action is thought to contribute to efficacy against negative and cognitive symptoms and may mitigate the risk of extrapyramidal side effects (EPS) associated with strong D2 antagonism.[8] The structural motifs within this compound are consistent with ligands that bind to these receptors, forming the basis of our investigational strategy.
Selection of Animal Models
A multi-tiered approach to animal model selection is crucial for a comprehensive evaluation.[9]
-
Pharmacological Models: These are essential for initial screening and validation of the hypothesized mechanism. They involve inducing schizophrenia-like behaviors in healthy animals using specific drugs.[10]
-
Amphetamine-Induced Hyperlocomotion (AIH): Amphetamine increases synaptic dopamine, causing hyperlocomotion in rodents. This model has high predictive validity for the D2 antagonist activity of antipsychotics.[11]
-
NMDA Receptor Antagonist Models (PCP, Ketamine, MK-801): Drugs like phencyclidine (PCP) induce a broader range of symptoms, including positive, negative, and cognitive deficits, by disrupting glutamate signaling, which is also implicated in schizophrenia.[10]
-
-
Sensorimotor Gating Models:
-
Prepulse Inhibition (PPI) of Acoustic Startle: Schizophrenia patients often exhibit deficits in filtering sensory information, a phenomenon known as sensorimotor gating. PPI is a robust, cross-species measure of this process, and deficits can be induced by dopamine agonists or NMDA antagonists.[11]
-
-
Neurodevelopmental Models: These models, such as prenatal exposure to methylazoxymethanol acetate (MAM), aim to mimic the developmental origins of schizophrenia, providing higher construct validity for assessing effects beyond acute positive symptoms.[2][4][11]
For these studies, rodents (primarily rats and mice) are the species of choice due to their well-characterized behavioral responses, genetic tractability, and the vast historical database available for comparison.[12]
Phase 1: In Vivo Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A robust understanding of PK is essential for designing subsequent efficacy and safety studies and for correlating exposure with pharmacological effects.[13][14]
Protocol 1: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per route of administration), 250-300g. Animals should be acclimated for at least 3-5 days prior to the study.[13]
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline or 5% DMSO/5% Solutol/90% saline). The dihydrochloride salt form should enhance water solubility.[1]
-
Dose Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage to assess absorption and oral bioavailability.
-
-
Blood Sampling: Collect sparse samples from each animal at predetermined time points. A typical schedule would be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect ~100 µL of blood into tubes containing an anticoagulant (e.g., K2-EDTA) at each time point.[14]
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the compound in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[14]
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest observed concentration in plasma after oral dosing. | Relates to efficacy and potential acute toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Primary measure of overall exposure. |
| Half-Life | t½ | The time required for the drug concentration to decrease by half. | Determines dosing interval and time to steady-state. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of tissue distribution. |
| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | Critical for determining oral dose levels for efficacy studies. |
Phase 2: Pharmacodynamic (PD) and Efficacy Evaluation
Objective: To demonstrate target engagement and efficacy in validated animal models of psychosis.
Protocol 2: Amphetamine-Induced Hyperlocomotion (AIH) in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (n=8-10 per group).
-
Experimental Design:
-
Groups: Vehicle + Saline; Vehicle + Amphetamine; Compound (low, mid, high doses) + Amphetamine; Positive Control (e.g., Haloperidol) + Amphetamine.
-
Procedure:
-
Acclimate rats to open-field arenas (e.g., 40x40 cm) for 30-60 minutes.
-
Administer the test compound or vehicle (PO or IP) at T=0 min.
-
After a pre-treatment period based on PK data (e.g., T=60 min for Tmax), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Immediately return animals to the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.
-
-
-
Endpoint: A significant reduction in amphetamine-induced locomotor activity by the test compound indicates potential antipsychotic efficacy via D2 antagonism.[10][15]
Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle
-
Animals: Male Sprague-Dawley rats (n=10-12 per group).
-
Apparatus: Startle response chambers equipped with acoustic stimulators and sensors to measure whole-body startle.
-
Experimental Design:
-
Groups: Similar to AIH study, but using a PPI-disrupting agent like the dopamine agonist apomorphine (s.c.) or the NMDA antagonist MK-801 (i.p.).
-
Procedure:
-
Administer the test compound or vehicle.
-
After the appropriate pre-treatment time, administer the disrupting agent.
-
Place animals in the startle chambers for a 5-10 minute acclimation period with background noise.
-
The test session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 3-12 dB above background) presented 30-100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
-
Endpoint: Calculate %PPI as: [1 - (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-alone Trial)] x 100. A successful compound will reverse the deficit in %PPI caused by the disrupting agent.[11]
Protocol 4: Assessment of Extrapyramidal Side Effect (EPS) Liability via Catalepsy
-
Objective: To assess the risk of motor side effects (catalepsy) that are characteristic of typical antipsychotics. A lack of catalepsy at efficacious doses suggests an "atypical" profile.[8]
-
Animals: Male Wistar rats (n=8-10 per group).
-
Procedure (Bar Test):
-
Administer high doses of the test compound, a positive control (e.g., haloperidol, 1 mg/kg), and vehicle.
-
At several time points post-dosing (e.g., 30, 60, 90, 120 min), gently place the rat's forepaws on a horizontal bar raised ~9 cm from the surface.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A common criterion for catalepsy is a latency of >20 seconds.
-
-
Endpoint: Compare the incidence and duration of catalepsy between groups. Low catalepsy at doses shown to be effective in AIH or PPI models is a highly favorable outcome.[8]
Phase 3: Safety Pharmacology and Toxicology
Objective: To identify any potential undesirable pharmacodynamic effects on vital physiological functions, as mandated by regulatory guidelines such as ICH S7A and S7B.[16][17][18][19] These studies are critical for determining the safety margin of the compound before it can be tested in humans.[20] All studies in this phase should be conducted under Good Laboratory Practice (GLP) conditions.[21][22][23]
Protocol 5: Core Battery Safety Studies
-
Central Nervous System (CNS) Assessment:
-
Method: A modified Irwin test or Functional Observational Battery (FOB) in rats.[24][25]
-
Procedure: Administer vehicle, and low, mid, and high doses of the compound. A trained observer, blinded to the treatment, systematically scores animals for a wide range of detailed behavioral, autonomic, and neurological parameters at multiple time points, including around the expected Tmax.
-
-
Cardiovascular (CV) Assessment:
-
Method: Conscious telemetry in a non-rodent species (e.g., Beagle dog or Cynomolgus monkey), which is essential for assessing effects on the QT interval as per ICH S7B guidelines.[24][26]
-
Procedure: Animals are surgically implanted with telemetry transmitters. After recovery, they are dosed with vehicle and multiple doses of the compound in a crossover design. Blood pressure, heart rate, and a full ECG are continuously recorded.
-
-
Respiratory Assessment:
-
Method: Whole-body plethysmography in conscious rats.[27]
-
Procedure: Animals are placed in plethysmography chambers, and respiratory parameters (rate, tidal volume, minute volume) are measured following administration of vehicle and multiple doses of the compound.
-
Preliminary Toxicology
Following safety pharmacology, dose-range finding and repeat-dose toxicity studies are conducted in both a rodent and a non-rodent species, following OECD guidelines.[28][29][30] The primary goal is to identify potential target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting the safe starting dose in human clinical trials.[31]
Integrated Data Analysis and Decision-Making
The successful advancement of this compound depends on a holistic analysis of the data generated across all phases. The ideal candidate will exhibit a specific profile.
Conclusion
This application guide details a rigorous, phased strategy for the preclinical evaluation of this compound. By systematically assessing its pharmacokinetic properties, pharmacodynamic efficacy in relevant models of psychosis, and its safety profile on critical organ systems, researchers can build a comprehensive understanding of the compound's therapeutic potential. This logical, data-driven approach ensures that only candidates with a high probability of success and a well-defined safety margin are advanced toward clinical development, ultimately optimizing resources and adhering to the highest standards of scientific and ethical integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 3. acnp.org [acnp.org]
- 4. Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 Long Receptor-Deficient Mice Display Alterations in Striatum-Dependent Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. admescope.com [admescope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 19. ICH Official web site : ICH [ich.org]
- 20. altasciences.com [altasciences.com]
- 21. histologix.com [histologix.com]
- 22. fda.gov [fda.gov]
- 23. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 24. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 25. nuvisan.com [nuvisan.com]
- 26. insights.inotiv.com [insights.inotiv.com]
- 27. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Navigating OECD Guidelines for Chronic Toxicity Studies | Biobide [biobide.com]
- 29. vfsa.org.vn [vfsa.org.vn]
- 30. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 31. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development pipeline.[1][2][3] This document provides a comprehensive guide with detailed protocols for assessing the in vitro cytotoxicity of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry.[4] We present a multi-assay approach, integrating methods that probe different cellular mechanisms, including metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Annexin V/PI staining). This integrated strategy allows for a more complete and mechanistic understanding of a compound's cytotoxic profile, moving beyond a simple determination of cell death to elucidate how the cells are affected.
Introduction and Scientific Rationale
This compound is a heterocyclic amine whose structure, containing both piperidine and pyridine rings, is a common scaffold in pharmacologically active compounds.[4][5] Its potential interactions with biological systems necessitate a thorough evaluation of its effects on cell health.[4] Cytotoxicity testing is essential for screening compound libraries, identifying potential therapeutic agents (e.g., in oncology), and flagging molecules with unfavorable toxicity profiles early in development.[3][6]
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, employing a panel of assays is critical for a robust assessment. This guide details three complementary, widely-used assays:
-
MTT Assay: Measures the metabolic activity of a cell, which serves as an indicator of cell viability.[7][8][9]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from the cytosol into the culture medium, a hallmark of compromised cell membrane integrity and necrosis.[10]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method that distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Critical Pre-Experimental Considerations
Before proceeding with specific protocols, several factors must be optimized to ensure the generation of reliable and reproducible data.
Cell Line Selection
The choice of cell line is paramount and should be guided by the research question.[13][14]
-
Relevance: Select cell lines that are relevant to the compound's intended therapeutic target. For anti-cancer screening, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is appropriate.[6][15]
-
Control: It is crucial to include a non-cancerous or "normal" cell line (e.g., HEK293, human embryonic kidney cells, or a fibroblast line like MRC-5) to assess the compound's selectivity and general toxicity.[15][16]
-
Culture Conditions: Ensure all cell lines are maintained in their recommended media and conditions and are free from contamination.
Compound Preparation and Dosing
This compound is a salt, which typically enhances water solubility.[4]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable sterile solvent (e.g., water or DMSO). Record the solvent used, as it will be required for the vehicle control.
-
Dose Range: Perform a preliminary range-finding experiment using a wide, logarithmic range of concentrations (e.g., 0.1 µM to 1000 µM) to identify the approximate concentration range that affects cell viability.
-
Serial Dilutions: Based on the range-finding results, prepare a series of 8-12 concentrations for the definitive dose-response curve.
Experimental Controls
The inclusion of proper controls is non-negotiable for data validation.
-
Untreated Control: Cells cultured in medium only. Represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the test compound. This control is essential to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: A compound with a known, potent cytotoxic effect (e.g., Doxorubicin for cancer cells, Triton™ X-100 for membrane disruption). This validates that the assay system is working correctly.
Protocol 1: Cell Viability via MTT Assay
The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8][17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.[17]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the formazan crystals.[2][17] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][18]
Workflow Diagram
Caption: General workflow for the MTT cell viability assay.
Protocol 2: Membrane Integrity via LDH Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[10][19]
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 3.1). It is crucial to set up additional controls for this assay.
-
Control Setup:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: A separate set of untreated cells treated with 10 µL of a lysis buffer (e.g., 10X Triton™ X-100) 45 minutes before the end of incubation.[20]
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[20]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[20]
-
Stop Reaction: Add 50 µL of the provided stop solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength.[20]
Workflow Diagram
Caption: General workflow for the LDH cytotoxicity assay.
Protocol 3: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay provides deeper mechanistic insight. Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to identify early apoptotic cells where PS has translocated to the outer leaflet of the plasma membrane.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density. Treat with a limited range of concentrations of this compound (e.g., concentrations around the determined IC50) for the desired time. Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant containing floating cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
Workflow Diagram
Caption: Workflow for apoptosis detection using Annexin V/PI.
Data Analysis and Interpretation
Calculations
-
MTT Assay - % Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
LDH Assay - % Cytotoxicity: % Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in a 50% reduction in cell viability.[2][22] This value is determined by plotting the % Viability (or % Inhibition) against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[22][23][24]
Integrated Data Interpretation
By combining the results from all three assays, a comprehensive cytotoxicity profile can be constructed.
| Assay | Principle | Interpretation of Positive Result |
| MTT | Measures mitochondrial reductase activity (metabolic health).[8] | Decrease in signal indicates reduced cell viability or proliferation. |
| LDH | Measures release of cytosolic LDH (membrane damage).[10] | Increase in signal indicates loss of membrane integrity, a marker for necrosis. |
| Annexin V/PI | Differentiates cell death mechanisms via PS exposure and membrane permeability.[11] | Annexin V+/PI-: Early ApoptosisAnnexin V+/PI+: Late Apoptosis/NecrosisAnnexin V-/PI+: Necrosis |
Example Scenarios:
-
Scenario A (Apoptosis): A compound shows a low IC50 in the MTT assay, a low signal in the LDH assay at early time points, and a high percentage of Annexin V-positive/PI-negative cells. This suggests the compound induces apoptosis.
-
Scenario B (Necrosis): A compound shows a low IC50 in the MTT assay and a correspondingly high signal in the LDH assay. The Annexin V/PI assay shows a significant population of PI-positive cells (both Annexin V+ and Annexin V-). This profile points towards a necrotic or necroptotic mechanism of cell death.
-
Scenario C (Cytostatic Effect): The MTT assay shows a plateau at ~50% viability even at high concentrations, with minimal LDH release. This may indicate the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).
Conclusion
This application note provides a robust, multi-faceted framework for characterizing the in vitro cytotoxicity of this compound. By systematically applying assays that measure metabolic viability, membrane integrity, and specific cell death pathways, researchers can generate a comprehensive and mechanistically informative toxicity profile. This detailed understanding is invaluable for making informed decisions in the drug discovery and development process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. opentrons.com [opentrons.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
- 24. Star Republic: Guide for Biologists [sciencegateway.org]
Pharmacological Applications of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its ubiquity in over twenty classes of pharmaceuticals, ranging from blockbuster drugs to natural alkaloids, is a testament to its remarkable versatility as a pharmacophore.[2][3] The conformational flexibility of the piperidine nucleus, coupled with its ability to engage in a multitude of molecular interactions, allows for the precise tailoring of physicochemical and pharmacokinetic properties, making it an invaluable scaffold in the design of novel therapeutics.[4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse pharmacological applications of piperidine derivatives. We will delve into their anticancer, neuroprotective, anti-inflammatory, and analgesic properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower the next generation of piperidine-based drug discovery.
Section 1: Anticancer Applications of Piperidine Derivatives
Piperidine moieties are integral to the structure of numerous anticancer agents, exerting their effects through diverse mechanisms of action, including the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[5][6] The ability of the piperidine scaffold to be readily functionalized allows for the optimization of potency and selectivity against various cancer cell lines.[7]
Application Note 1: Evaluating the Cytotoxic Potential of Novel Piperidine Derivatives
The initial screening of novel piperidine compounds for anticancer activity typically involves evaluating their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3] A reduction in metabolic activity is indicative of cytotoxicity. Further mechanistic studies, such as apoptosis and cell cycle analysis, are crucial to elucidate the mode of action of promising candidates.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative piperidine derivatives against various human cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (growth inhibitory concentration) values.
| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference(s) |
| Compound H-9 | - | Cathepsin K Inhibition | 0.08 | [8] |
| PD07 | SH-SY5Y (Aβ₁₋₄₂ induced) | Neuroblastoma | Neuroprotective | [9] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | Lung | 32.43 | [8] |
| Piperidine-Flavone Analogue 5a | SH-SY5Y | Neuroblastoma | 44.20 | [10] |
| Piperidine-Flavone Analogue 5c | SH-SY5Y | Neuroblastoma | 49.25 | [10] |
Experimental Protocols: Anticancer Evaluation
This protocol describes a method for determining the cytotoxic effects of piperidine derivatives on adherent cancer cell lines.[11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Piperidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The 24-hour initial incubation ensures that cells are in a logarithmic growth phase before treatment. The use of a vehicle control is critical to distinguish the effect of the compound from that of the solvent. The solubilization step is necessary because the formazan crystals are insoluble in aqueous solutions.
This protocol outlines a method to determine the effect of a piperidine derivative on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.[13][14]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[13][15]
Materials:
-
Cancer cells treated with the piperidine derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours.[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content versus cell count and quantify the percentage of cells in each phase of the cell cycle.
Causality Behind Experimental Choices: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA.[15] RNase is included in the staining solution to degrade RNA, which can also be stained by PI, ensuring that the fluorescence signal is specific to DNA.[13]
Signaling Pathways and Mechanisms of Action
Piperidine derivatives can exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt pathway is one such critical pathway that is often dysregulated in cancer.[1][17][18]
Caption: PI3K/Akt signaling pathway in cancer.
Section 2: Neuroprotective Applications of Piperidine Derivatives
The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system (CNS), including those for neurodegenerative diseases like Alzheimer's disease.[19][20][21] Their ability to cross the blood-brain barrier and interact with various neuronal targets makes them attractive candidates for the development of neuroprotective agents.
Application Note 2: Evaluating Acetylcholinesterase Inhibition by Piperidine Derivatives
One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[22][23][24] Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity and screening for potential inhibitors.[22][25]
Quantitative Neuroprotective Activity Data
The following table presents the in vitro AChE inhibitory activity of selected piperidine derivatives.
| Derivative/Compound | Target | IC50 (µM) | Reference(s) |
| Donepezil | Acetylcholinesterase | 0.41 ± 0.09 | [25] |
| Compound 5d (Benzamide derivative) | Acetylcholinesterase | Potent inhibitor | [22] |
| Compound 10c | Butyrylcholinesterase | Ki = 5.24 | [26] |
| Compound 3 | Butyrylcholinesterase | Ki = 11.3 | [26] |
| Compound 13a | Butyrylcholinesterase | Ki = 13.2 | [26] |
| Compound 12b | Butyrylcholinesterase | Ki = 17.4 | [26] |
Experimental Protocols: Neuroprotective Evaluation
This protocol describes the in vitro determination of AChE inhibitory activity of piperidine derivatives.[22][25]
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[22]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Piperidine derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the piperidine derivative solution at various concentrations, and 25 µL of AChE solution. Include a control (with DMSO instead of the inhibitor) and a blank (without the enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
Causality Behind Experimental Choices: The pre-incubation step allows the inhibitor to bind to the enzyme before the addition of the substrate. The reaction is monitored kinetically to ensure that the initial reaction velocity is measured.
Section 3: Anti-inflammatory and Analgesic Applications
Piperidine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[27][28][29] Their mechanisms of action often involve the modulation of inflammatory pathways, such as the NF-κB signaling pathway, and interaction with opioid receptors.
Application Note 3: In Vivo Evaluation of Anti-inflammatory and Analgesic Activity
Animal models are indispensable for evaluating the potential therapeutic efficacy of novel piperidine derivatives as anti-inflammatory and analgesic drugs. The carrageenan-induced paw edema model is a classic method for assessing anti-inflammatory activity, while the hot plate test is used to evaluate central analgesic effects.[30]
Quantitative Anti-inflammatory and Analgesic Activity Data
The following table provides examples of the in vivo activity of piperidine derivatives.
| Derivative/Compound | Animal Model | Activity | Dose | Reference(s) |
| Piperine | Carrageenan-induced paw edema | 60% inhibition (4th hour) | 50 mg/kg | [27] |
| Piperic acid | Acetic acid-induced writhing | 78% inhibition | 50 mg/kg | [27] |
| Piperonal | Hot plate test (% elongation) | 194% (30 min) | 25 mg/kg | [27] |
| Compound PD3 | Platelet aggregation inhibition | IC50 = 80 µM | [23][24][28] | |
| Compound PD5 | Platelet aggregation inhibition | IC50 = 0.06 mM | [23][24][28] |
Experimental Protocols: Anti-inflammatory and Analgesic Evaluation
This protocol describes a method for assessing the central analgesic activity of piperidine derivatives in mice.[5][31][32]
Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.[5]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
Piperidine derivative
-
Standard analgesic drug (e.g., Morphine)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups of at least six animals each (vehicle control, standard drug, and test compound groups).
-
Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the basal reaction time. A cut-off time of 30 seconds is set to prevent tissue damage.[5]
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.[5]
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.
Causality Behind Experimental Choices: The use of a cut-off time is a critical ethical and safety consideration to prevent injury to the animals. Measuring the response at multiple time points allows for the determination of the onset and duration of the analgesic effect.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many piperidine derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][33][34] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: The canonical NF-κB signaling pathway in inflammation.
Section 4: Synthesis and Characterization of Piperidine Derivatives
The successful development of novel piperidine-based therapeutics relies on efficient synthetic strategies and thorough characterization of the resulting compounds.[6][35]
Application Note 4: General Synthesis and Characterization Workflow
A typical workflow for the synthesis of novel piperidine derivatives involves a multi-step reaction sequence, followed by purification and comprehensive characterization to confirm the structure and purity of the final compounds.
Caption: General workflow for the synthesis and characterization of piperidine derivatives.
Experimental Protocols: Synthesis and Characterization
This protocol provides a general method for the N-alkylation of a piperidine core, a common step in the synthesis of piperidine derivatives.
Materials:
-
Piperidine derivative (with a secondary amine)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
Reaction Setup: To a solution of the piperidine derivative in the chosen solvent, add the base.
-
Reagent Addition: Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The base is necessary to deprotonate the secondary amine of the piperidine, making it a more potent nucleophile to attack the electrophilic alkyl halide. The choice of solvent depends on the solubility of the reactants and the reaction temperature.
This protocol outlines the basic steps for characterizing a purified piperidine derivative.[36][37][38][39][40][41]
Materials:
-
Purified piperidine derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in an NMR tube.[36]
-
¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons and their connectivity.
-
¹³C NMR: Acquire a carbon NMR spectrum to determine the number of unique carbon atoms.
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of analysis.[36]
-
Data Interpretation: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺).
-
Causality Behind Experimental Choices: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. Mass spectrometry provides the accurate molecular weight, which is a crucial piece of data for confirming the identity of a synthesized compound.
Conclusion
The piperidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents across a wide range of disease areas. Its structural and chemical tractability allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. The application notes and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis, evaluation, and optimization of the next generation of piperidine-based medicines. A thorough understanding of the underlying biological pathways and the application of robust experimental methodologies are paramount to unlocking the full therapeutic potential of this privileged heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. purformhealth.com [purformhealth.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents | ScholarWorks [scholarworks.calstate.edu]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nwmedj.org [nwmedj.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. neuroquantology.com [neuroquantology.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. youtube.com [youtube.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. | Sigma-Aldrich [sigmaaldrich.com]
- 24. ijpsi.org [ijpsi.org]
- 25. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. irjpms.com [irjpms.com]
- 30. brieflands.com [brieflands.com]
- 31. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 32. meliordiscovery.com [meliordiscovery.com]
- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. news-medical.net [news-medical.net]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. derpharmachemica.com [derpharmachemica.com]
- 38. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. researchgate.net [researchgate.net]
- 41. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
Application Notes & Protocols for the Synthesis of Derivatives from 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride
Introduction: The Strategic Value of the 1-(Pyridin-2-yl)piperidin-4-amine Scaffold
The 1-(pyridin-2-yl)piperidin-4-amine scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery.[1][2][3] Its architecture, featuring a piperidine ring linked to a pyridine nucleus and bearing a primary amine, presents multiple strategic points for chemical modification.[1][4] This versatility allows for the systematic exploration of chemical space to optimize pharmacological properties. Piperidine and pyridine moieties are prevalent in a vast number of FDA-approved drugs, recognized for their ability to impart favorable pharmacokinetic profiles and engage in specific interactions with biological targets.[2][3][5]
The primary amine at the 4-position of the piperidine ring serves as a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and reductive amination.[1] The pyridine nitrogen, on the other hand, can act as a hydrogen bond acceptor or a ligand for metal ions.[1] The dihydrochloride salt form of the starting material enhances its stability and aqueous solubility, making it convenient for storage and handling.[1] However, for most synthetic transformations, it is necessary to liberate the free base in situ to unmask the nucleophilicity of the primary amine.
This guide provides detailed, field-proven protocols for the synthesis of three key classes of derivatives from this versatile starting material, with an emphasis on the causality behind experimental choices and robust, self-validating methodologies.
Health & Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride and all other reagents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[6][7]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust.[8] Wash hands thoroughly after handling.[6]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[8]
-
Core Synthetic Pathways & General Workflow
The derivatization of 1-(Pyridin-2-yl)piperidin-4-amine typically begins with the neutralization of the dihydrochloride salt to generate the free amine, which then serves as the active nucleophile for subsequent transformations.
Caption: Key synthetic pathways from the starting material.
A generalized experimental workflow is critical for ensuring reproducibility and high purity of the final compounds.
Caption: Standard experimental workflow for derivative synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Acyl Derivatives (Amides)
The formation of an amide bond via N-acylation is one of the most robust and widely used reactions in medicinal chemistry. The resulting amide is typically a stable, neutral functional group that can participate in hydrogen bonding.[10][11]
Method A: Using Acyl Chlorides
This protocol is effective for its rapid reaction times and high yields. The primary causality is the high electrophilicity of the acyl chloride's carbonyl carbon. A tertiary amine base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[10]
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Add the tertiary amine base (2.5 - 3.0 eq) and stir the mixture at room temperature for 15-20 minutes. A clear solution should form as the free base is liberated.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Method B: Using Carboxylic Acids (Amide Coupling)
This method offers broader substrate scope, allowing for the use of carboxylic acids that may not have stable corresponding acyl chlorides. The causality involves the activation of the carboxylic acid by a coupling agent to form a highly reactive intermediate (e.g., an active ester), which is then readily attacked by the amine.[12]
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
-
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (3.0-4.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and coupling byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
| Acylating Agent | Base | Coupling Agent | Solvent | Typical Time |
| Acetyl Chloride | NEt₃ | None | DCM | 2-4 h |
| Benzoyl Chloride | NEt₃ | None | DCM | 3-6 h |
| Propionic Acid | DIPEA | EDC/HOBt | DMF | 16-24 h |
| 4-Fluorobenzoic Acid | DIPEA | HATU | DMF | 12-18 h |
Protocol 2: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)
The sulfonamide functional group is a key pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic agents. This protocol describes the reaction of the primary amine with a sulfonyl chloride. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[13][14]
-
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (3.0 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add the base (3.0 eq, use pyridine as both base and solvent, or NEt₃ in DCM) and stir for 15-20 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Add a solution of the sulfonyl chloride (1.1 eq) in a minimal amount of DCM dropwise.
-
Allow the reaction to stir at room temperature for 4-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with water, 1M HCl (to remove excess pyridine/NEt₃), saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
-
| Sulfonylating Agent | Base | Solvent | Typical Time |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine/DCM | 12-18 h |
| Methanesulfonyl Chloride | NEt₃ | DCM | 4-8 h |
| 4-Nitrobenzenesulfonyl Chloride | NEt₃ | THF | 12-18 h |
Protocol 3: Synthesis of N-Alkyl Derivatives (Reductive Amination)
Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl and arylalkyl substituents.[15] The process involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent.[15][16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reductant as it is selective for the protonated imine over the carbonyl starting material and is compatible with mildly acidic conditions that favor imine formation.[16][17]
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., Acetone, Benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Step-by-Step Procedure:
-
Combine this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and a catalytic amount of acetic acid (if needed) in DCE. Note: The HCl salt itself can often provide sufficient acid catalysis.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
| Carbonyl Compound | Reducing Agent | Solvent | Typical Time |
| Acetone | NaBH(OAc)₃ | DCE | 12-18 h |
| Cyclohexanone | NaBH(OAc)₃ | THF | 18-24 h |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 8-16 h |
Characterization of Synthesized Derivatives
The identity, structure, and purity of all newly synthesized compounds must be rigorously confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Successful derivatization of the 4-amino group will lead to characteristic changes in the chemical shifts of adjacent protons on the piperidine ring and the appearance of new signals corresponding to the introduced moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing an accurate mass measurement of the molecular ion.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.[18] Thin Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Piperidin-1-ylmethyl-pyridin-2-ylamine [smolecule.com]
- 5. ijnrd.org [ijnrd.org]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final compound. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction.
Overview of Synthetic Strategies
The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine is primarily achieved through the formation of a carbon-nitrogen (C-N) bond between the pyridine C2 position and the piperidine nitrogen. The two most industrially relevant and scalable methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .[1][2] A third route, Reductive Amination , is also viable but depends on the availability of the 1-(pyridin-2-yl)piperidin-4-one precursor.[3][4]
This guide will focus on troubleshooting the SNAr and Buchwald-Hartwig pathways, as they represent the most direct approaches from commercially available starting materials.
Core Reaction Pathways
| Pathway | Reactants | Key Reagents | Advantages | Common Challenges |
| SNAr | 2-Halopyridine (Cl, F, Br) + 4-Aminopiperidine derivative | Strong Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent (e.g., DMF, DMSO) | Cost-effective, transition-metal-free. | Harsh conditions (high temp), limited substrate scope, potential side reactions.[5] |
| Buchwald-Hartwig | 2-Halopyridine (Cl, Br, I) + 4-Aminopiperidine derivative | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu, Cs₂CO₃) | High functional group tolerance, milder conditions, broad scope.[1][6] | Cost of catalyst/ligand, sensitivity to air/moisture, catalyst removal.[2] |
| Reductive Amination | 1-(Pyridin-2-yl)piperidin-4-one + Amine Source (e.g., NH₄OAc) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Mild conditions, avoids harsh bases. | Requires synthesis of the ketone precursor, potential for over-reduction.[7][8] |
Troubleshooting Guide & Experimental Protocols
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common problems in the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Question 1: My reaction shows very low conversion to the desired product, with starting materials largely unreacted. What should I investigate first?
Answer: This is a common issue that points to problems with reaction activation energy, reagent reactivity, or, in catalytic reactions, catalyst activity.
For SNAr Reactions:
-
Cause - Insufficient Temperature: SNAr reactions on electron-neutral rings like pyridine require significant thermal energy to overcome the activation barrier.
-
Solution: Ensure your reaction temperature is adequate. For 2-chloropyridine, temperatures of 120-150 °C are often necessary. If your substrate is temperature-sensitive, consider switching to the more reactive 2-fluoropyridine, which can react at lower temperatures (80-100 °C).[5]
-
-
Cause - Inappropriate Base/Solvent Combination: The base must be strong enough to deprotonate the piperidine nitrogen but not so reactive that it decomposes the solvent or starting materials.
-
Solution: For a protected amine like tert-butyl piperidin-4-ylcarbamate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, DMSO, NMP) is standard. If using unprotected 4-aminopiperidine, a non-nucleophilic organic base like DIPEA or a weaker inorganic base may be required to prevent side reactions, though this may require higher temperatures.
-
For Buchwald-Hartwig Reactions:
-
Cause - Catalyst Inactivation: The Pd(0) active species is highly sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere are the most common reasons for catalyst death.
-
Solution: Rigorously degas your solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
-
Cause - Suboptimal Ligand or Base: The choice of phosphine ligand is critical and substrate-dependent. The base is not just a proton scavenger; it participates in the catalytic cycle.[9]
-
Solution: For coupling with a secondary amine like a piperidine, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are excellent starting points. Sodium tert-butoxide (NaOtBu) is a common and effective base, but if your substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require a slightly higher temperature or longer reaction time.[10]
-
Question 2: My reaction produces the product, but it's contaminated with significant byproducts. How do I identify and prevent them?
Answer: Byproduct formation often arises from competing reaction pathways. Identifying the structure of the impurity is key to diagnosing the problem.
-
Common Impurity 1: 2-Hydroxypyridine
-
Identification: A byproduct with a mass 1 unit higher than your de-halogenated pyridine starting material (M+1 after loss of halogen).
-
Cause: This results from the reaction of the 2-halopyridine with water or hydroxide ions under the reaction conditions.
-
Prevention: Use anhydrous solvents and reagents. If using a base like KOH or NaOH, ensure it is finely powdered and dry. For SNAr, using K₂CO₃ or Cs₂CO₃ is often cleaner. For Buchwald-Hartwig, ensure the inert atmosphere is dry.
-
-
Common Impurity 2: Hydrodehalogenation (Pyridine)
-
Identification: The pyridine starting material minus its halogen atom.
-
Cause: In Buchwald-Hartwig reactions, this can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate or reaction with trace water.
-
Prevention: Ensure an optimal catalyst-to-ligand ratio (typically 1:1.1 to 1:2). Use high-purity, anhydrous base and solvent.
-
-
Common Impurity 3: Bis-arylated Piperazine Impurity
-
Identification: If using unprotected 4-aminopiperidine, a symmetrical dimer may be observed, especially if piperazine is present as an impurity in the starting material.
-
Prevention: Use high-purity 4-aminopiperidine. Alternatively, use a protected starting material such as N-Boc-4-aminopiperidine or 4-amino-1-benzylpiperidine, followed by a deprotection step. This prevents reactions at the primary amine and potential side reactions.[11]
-
Experimental Protocols
Protocol 1: SNAr Synthesis using a Protected Amine
This protocol uses tert-butyl (piperidin-4-yl)carbamate to avoid side reactions on the primary amine.
-
Reagent Setup: To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl (piperidin-4-yl)carbamate (1.0 eq), 2-chloropyridine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMSO or NMP to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 130-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting carbamate is complete (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice water. The protected product often precipitates and can be collected by filtration. Alternatively, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Deprotection & Salt Formation: Dissolve the crude protected intermediate in a suitable solvent (e.g., methanol, 1,4-dioxane) and add an excess of HCl (e.g., 4M HCl in dioxane or concentrated HCl). Stir until deprotection is complete (monitored by TLC/LC-MS). The dihydrochloride salt will precipitate.
-
Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether, acetone), and dry under vacuum to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
This protocol offers a milder alternative, suitable for more complex substrates.
-
Reagent Setup: In a glovebox or under a strict argon atmosphere, add to a dry flask the Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add 4-amino-1-benzylpiperidine (1.0 eq) and 2-bromopyridine (1.05 eq).
-
Solvent Addition: Add rigorously degassed toluene or dioxane to achieve a concentration of 0.5-1.0 M.
-
Reaction: Seal the vessel and heat to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting materials (typically 4-16 hours).
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.
-
Purification & Salt Formation: Purify the crude free base by column chromatography if necessary. The subsequent debenzylation (e.g., via catalytic hydrogenation with Pd/C) and salt formation steps would follow to yield the final product.
Frequently Asked Questions (FAQs)
Q1: Which 2-halopyridine is best to use: fluoro, chloro, or bromo? A1: For SNAr, the reactivity order is F > Cl > Br. 2-Fluoropyridine is the most reactive and allows for lower reaction temperatures but is more expensive. 2-Chloropyridine is a good balance of cost and reactivity but requires higher temperatures.[5] For Buchwald-Hartwig amination, the reactivity order for oxidative addition is I > Br > Cl. 2-Bromopyridine is often the ideal choice, offering reliable reactivity without being prohibitively expensive.[1]
Q2: Should I use a protected or unprotected 4-aminopiperidine? A2: Using a protected piperidine, such as N-Boc-4-aminopiperidine or N-benzyl-4-aminopiperidine, is highly recommended. It prevents potential side reactions at the more nucleophilic piperidine nitrogen and simplifies purification. The protecting group can be removed in a subsequent step to yield the desired primary amine.[11]
Q3: My final dihydrochloride salt is oily or difficult to crystallize. What can I do? A3: This often points to impurities or residual solvent. First, ensure the free base is pure before attempting salt formation. Column chromatography may be necessary. For crystallization, try a variety of solvent systems. A common method is to dissolve the free base in a minimal amount of a polar solvent like methanol or isopropanol, add a slight excess of HCl solution, and then slowly add a less polar co-solvent like diethyl ether or acetone to induce precipitation.
Q4: How do I effectively monitor these reactions? A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 10% methanol in dichloromethane with a small amount of ammonia for the free base. For LC-MS, it provides unambiguous identification of starting materials, intermediates, and products, making it the gold standard for monitoring complex catalytic reactions.
Q5: What are the primary safety concerns? A5: Many reagents used are hazardous. Sodium hydride (used in some SNAr protocols) is highly flammable and reacts violently with water. Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment. Solvents like DMF and DMSO have specific health risks. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Welcome to the technical support center for 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility issues encountered with this compound in aqueous solutions. The dihydrochloride salt form is specifically intended to enhance water solubility, yet challenges can still arise depending on the experimental conditions.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this versatile research compound.
I. Understanding the Molecule and the Challenge
This compound is a heterocyclic compound featuring a piperidine ring linked to a pyridine ring, with an amine group at the 4-position of the piperidine ring.[1] The dihydrochloride salt form significantly improves its stability and aqueous solubility compared to the free base.[1][2] The primary challenge often stems from the equilibrium between the highly soluble protonated species and the less soluble free base. This equilibrium is highly sensitive to the pH of the solution.
Chemical Structure and Ionization
The presence of multiple basic nitrogen atoms (on the pyridine ring, the piperidine ring, and the amino group) allows the molecule to be protonated, forming a more polar and thus more water-soluble salt.[3][4][5][6] The dihydrochloride salt indicates that two of these nitrogen atoms are protonated.
Caption: Equilibrium between the free base and the protonated dihydrochloride salt.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not fully dissolving in neutral water or Phosphate-Buffered Saline (PBS) pH 7.4. Why is this happening?
A1: Causality and Troubleshooting
While the dihydrochloride salt form enhances water solubility, its dissolution is highly dependent on the pH of the solution.[1] At neutral or near-neutral pH (like in pure water or PBS pH 7.4), the protonated amine groups can begin to deprotonate, shifting the equilibrium towards the less soluble free base form of the compound. This can result in a cloudy solution or visible precipitate.
Troubleshooting Steps:
-
pH Adjustment: The most effective method to increase solubility is to lower the pH of your aqueous solution.[7][] By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can ensure the amine groups remain fully protonated, thus maximizing solubility. A pH below 5 is often a good starting point.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, be cautious and ensure the compound is stable at elevated temperatures for your experimental duration.
-
Sonication: Using a sonication bath can help break up aggregates and enhance the dispersion and dissolution of the compound in the solvent.[9]
Q2: I need to prepare a stock solution. What is the recommended solvent and storage condition?
A2: Best Practices for Stock Solutions
For preparing a high-concentration stock solution, using an organic solvent is often more reliable than an aqueous one, especially if the final application can tolerate a small percentage of the organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[10]
-
Storage: Store stock solutions at -20°C or -80°C to ensure long-term stability. When using, allow the vial to equilibrate to room temperature before opening to prevent water condensation, which could lead to precipitation.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I avoid this?
A3: Strategies for Aqueous Dilution
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower.
Mitigation Strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically under 1%, and ideally under 0.5%) to minimize solvent effects on your biological system.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help keep the compound in solution.
-
Use of Co-solvents: If your experiment allows, including a small percentage of a water-miscible co-solvent like ethanol or propylene glycol in your final aqueous buffer can help maintain solubility.[][11] Co-solvents work by reducing the polarity of the aqueous medium.[]
-
Acidify the Aqueous Buffer: As mentioned in Q1, ensuring your final aqueous buffer is at an acidic pH can significantly improve the solubility of the diluted compound.
Q4: What is the expected solubility of this compound in different aqueous solutions?
A4: Quantitative Solubility Data
The following table provides approximate solubility data to guide your experimental design. These values are estimates and can be influenced by temperature and the exact composition of the buffers.
| Solvent System | Approximate pH | Expected Solubility | Rationale |
| Deionized Water | ~6-7 | Low to Moderate | Near-neutral pH can lead to partial deprotonation. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low | At this pH, a significant portion may convert to the less soluble free base. |
| 0.1 M Hydrochloric Acid (HCl) | 1.0 | High | The highly acidic environment ensures full protonation of the amine groups.[7] |
| Acetate Buffer | 4.5 | Moderate to High | The acidic pH helps maintain the protonated, soluble form. |
| Tris Buffer | 8.0 | Very Low | The basic pH will drive the equilibrium towards the insoluble free base. |
III. Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution by pH Adjustment
This protocol details the steps to solubilize this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Desired aqueous buffer (e.g., deionized water, saline)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to your chosen aqueous buffer.
-
Begin stirring the solution. You may observe that the compound does not fully dissolve and the solution appears cloudy.
-
While monitoring the pH with a calibrated pH meter, add 0.1 M HCl dropwise to the solution.
-
Continue adding the acid and stirring until the compound is fully dissolved. The solution should become clear.
-
Record the final pH of the solution.
-
If a specific final pH is required for your experiment, you may need to carefully back-titrate with a dilute base (e.g., 0.1 M NaOH), but be aware that increasing the pH may cause the compound to precipitate again.
Caption: Workflow for solubilizing the compound via pH adjustment.
IV. Concluding Remarks
Successfully working with this compound hinges on understanding and controlling the pH of your aqueous solutions. As a weak base, its solubility is fundamentally linked to its protonation state. By maintaining an acidic environment, researchers can ensure the compound remains in its highly soluble dihydrochloride form, enabling accurate and reproducible experimental results. For applications requiring neutral or basic conditions, a careful formulation strategy involving co-solvents or other solubilization technologies may be necessary.
V. References
-
This compound - Benchchem. (URL: 1)
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (URL: --INVALID-LINK--)
-
Why do amines dissolve in hydrochloric acid? - Quora. (URL: --INVALID-LINK--)
-
The Effects of pH on Solubility - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Amines. (URL: --INVALID-LINK--)
-
1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem. (URL: --INVALID-LINK--)
-
pH Adjustment and Co-Solvent Optimization - BOC Sciences. (URL: --INVALID-LINK--)
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (URL: --INVALID-LINK--)
-
Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Co-solvency and anti-solvent method for the solubility enhancement. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. gauthmath.com [gauthmath.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amines, [chemed.chem.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Optimization of N-Arylation of Piperidin-4-amine
Welcome to the technical support center for the N-arylation of piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this crucial synthetic transformation. As a cornerstone in the synthesis of a vast array of biologically active molecules, the successful and efficient formation of the N-aryl bond on the piperidin-4-amine scaffold is of paramount importance.
This guide is structured to provide not just procedural steps, but a foundational understanding of the reaction mechanisms and the rationale behind the selection of specific reagents and conditions. We will delve into the two most powerful and widely employed catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Section 1: Foundational Principles & Strategic Considerations
Before embarking on the experimental work, a clear understanding of the substrate and the reaction landscape is crucial. Piperidin-4-amine possesses two nucleophilic nitrogen atoms: a primary aliphatic amine at the 4-position and a secondary aliphatic amine within the piperidine ring. This duality presents a significant challenge: the potential for undesired side reactions, most notably diarylation or reaction at the ring nitrogen.
To ensure selective N-arylation at the 4-position, a protection strategy is highly recommended. The use of a tert-butyloxycarbonyl (Boc) group to protect the piperidine ring nitrogen is a common and effective approach. This strategy simplifies the reaction by presenting a single primary amine for arylation and can be readily deprotected under acidic conditions post-coupling.
Generalized Workflow for Selective N-Arylation
The following workflow illustrates a robust strategy for the selective N-arylation of the 4-amino group of piperidine.
Caption: A generalized workflow for the selective N-arylation of piperidin-4-amine.
Section 2: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the N-arylation of piperidin-4-amine derivatives in a question-and-answer format.
Q1: My Buchwald-Hartwig amination is showing low or no conversion. What are the primary factors to investigate?
A1: Low or no yield in a Buchwald-Hartwig reaction is a frequent issue that can often be resolved by systematically evaluating the following parameters:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure that all solvents and reagents are rigorously degassed and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The presence of water can also deactivate the catalyst and the base.[1]
-
Inadequate Ligand Choice: The ligand is critical for the success of the reaction. For the N-arylation of aliphatic amines like piperidin-4-amine, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as Xantphos, RuPhos, and Josiphos have shown good performance.[2][3][4] The choice of ligand can also be influenced by the nature of the aryl halide.
-
Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.[5] The base should be fresh and highly soluble in the reaction solvent.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[6] Aryl chlorides are particularly challenging and often require more specialized, electron-rich ligands and higher temperatures to achieve good conversion.[7]
-
Solvent Effects: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[8] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q2: I am observing the formation of a significant amount of hydrodehalogenated arene as a side product. How can this be minimized?
A2: The formation of a hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination from the palladium-amido intermediate.[6] To minimize this side reaction, consider the following:
-
Ligand Modification: Employing bulkier ligands can sterically hinder the β-hydride elimination pathway.
-
Lower Reaction Temperature: If the desired reaction rate is acceptable at a lower temperature, reducing the heat can often suppress side reactions.
-
Choice of Base: The nature of the base can influence the rate of competing pathways. Experimenting with different strong, non-nucleophilic bases may be beneficial.
Q3: My Ullmann condensation is sluggish and gives low yields. What are the key parameters to optimize?
A3: The Ullmann condensation typically requires harsher conditions than the Buchwald-Hartwig amination.[9] Low yields can often be attributed to:
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (120-200 °C).[9]
-
Copper Source and Ligand: Copper(I) iodide (CuI) is a common catalyst. The addition of a ligand, such as L-proline or a diamine like 1,10-phenanthroline, can significantly improve the reaction efficiency and allow for lower reaction temperatures.[2][10]
-
Base Strength and Solubility: The base is crucial for the deprotonation of the amine. Strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[10][11] The solubility of the base in the reaction solvent (often a polar aprotic solvent like DMF or DMSO) is important.
-
Aryl Halide Reactivity: Similar to the Buchwald-Hartwig reaction, the reactivity of the aryl halide in Ullmann couplings generally follows the order I > Br >> Cl.[9] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[12]
Q4: I am attempting to arylate unprotected piperidin-4-amine and am getting a mixture of products. What is happening?
A4: The use of unprotected piperidin-4-amine introduces the possibility of reaction at both the primary amine at the 4-position and the secondary amine in the piperidine ring. This can lead to a mixture of mono-arylated products (at either nitrogen) and a diarylated product. To achieve selectivity for the 4-amino group, it is highly recommended to use N-Boc-piperidin-4-amine.[2]
Q5: What is the best method for Boc deprotection of the N-aryl-1-Boc-piperidin-4-amine product?
A5: The Boc group is typically removed under acidic conditions. The two most common methods are:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM) is highly effective and often results in rapid deprotection at room temperature.[1][13] However, TFA can be harsh, and if your molecule contains other acid-sensitive functional groups, this may not be ideal.
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is a widely used and effective alternative to TFA.[14] It is often considered slightly milder and can be a better choice for sensitive substrates.
The choice between TFA and HCl often depends on the stability of the final compound and the ease of purification of the resulting salt.
Section 3: Comparative Data on Reaction Conditions
The following tables provide a summary of typical reaction conditions and expected yields for the N-arylation of 1-Boc-piperidin-4-amine with various aryl halides, based on literature precedents.
Table 1: Buchwald-Hartwig Amination - Representative Conditions
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8 | ~85-95 |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | ~70-80 |
| 4-Iodonitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 90 | 6 | >90 |
| 2-Bromopyridine | Pd₂(dba)₃ (3) | BrettPhos (6) | LHMDS | Toluene | 110 | 18 | ~60-70 |
Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Table 2: Ullmann Condensation - Representative Conditions
| Aryl Halide (Ar-X) | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | ~75-85 |
| 4-Bromoanisole | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | DMF | 120 | 24 | ~65-75 |
| 4-Iodonitrobenzene | CuI (5) | None | K₂CO₃ | DMF | 110 | 12 | >90 |
| 2-Bromopyridine | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 130 | 36 | ~50-60 |
Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Section 4: Detailed Experimental Protocols
The following protocols provide a starting point for the N-arylation of 1-Boc-piperidin-4-amine. Optimization may be required for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of 1-Boc-piperidin-4-amine with an aryl bromide.[2]
Materials:
-
1-Boc-piperidin-4-amine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 mmol) and 1-Boc-piperidin-4-amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a typical procedure for the N-arylation of 1-Boc-piperidin-4-amine with an aryl iodide.[2]
Materials:
-
1-Boc-piperidin-4-amine
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and 1-Boc-piperidin-4-amine (1.2 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Section 5: Mechanistic Insights
A deeper understanding of the catalytic cycles can aid in troubleshooting and optimization.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[6] The amine then coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
In the Ullmann reaction, the active Cu(I) species is thought to coordinate with the amine, which is then deprotonated by the base.[9] Oxidative addition of the aryl halide to this copper-amido complex forms a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the Cu(I) catalyst.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting guide for 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride experiments
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride (CAS: 380222-98-0). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both success and reproducibility.
Section 1: Compound Properties, Handling, and Storage
This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of the reagent.
Q1: What are the key physicochemical properties of this compound?
Understanding the basic properties of your reagent is the first step to successful experimentation. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 380222-98-0 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃ · 2HCl (or C₁₀H₁₇Cl₂N₃) | [3] |
| Molecular Weight | 250.17 g/mol | [3] |
| Form | Solid | [4] |
| Key Feature | Dihydrochloride salt form enhances stability and water solubility.[1] |
Q2: How should I properly store and handle this reagent to ensure its integrity?
Proper storage is critical for this compound due to its chemical nature.
This reagent is described as hygroscopic, meaning it readily absorbs moisture from the air.[5] To prevent degradation and ensure accurate weighing for your experiments, follow these storage protocols:
-
Storage Conditions: Store the container tightly closed in a dry, well-ventilated place.[5] A desiccator or a glove box with a dry atmosphere is ideal.
-
Handling: When handling the reagent, minimize its exposure to the ambient atmosphere. Weigh out the required amount quickly and reseal the container immediately. For highly sensitive reactions, handling within a glove box is recommended.
Q3: What are the primary safety concerns associated with this compound?
As with any chemical reagent, adherence to safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related structures like pyridine hydrochloride and other aminopiperidines provide essential guidance.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6]
-
Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed or inhaled.[4][5]
-
Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[5] Wash hands thoroughly after handling.
-
In case of Exposure:
Section 2: Solubility and Solution Preparation
The dihydrochloride salt form dictates its solubility profile. Understanding this is key to preparing for a reaction.
Q1: I am having difficulty dissolving the dihydrochloride salt in my aprotic organic solvent (e.g., DCM, THF, Acetonitrile). Why is this happening?
This is a common and expected issue. The dihydrochloride salt is an ionic compound, or salt. The two protonated nitrogen atoms (the piperidine ring nitrogen and the 4-amino group) create positive charges, balanced by two chloride counter-ions.
-
Scientific Rationale: Ionic compounds have very low solubility in nonpolar or moderately polar aprotic solvents. They preferentially dissolve in polar protic solvents that can solvate the ions effectively, such as water, methanol, and ethanol. The enhanced water solubility is a key feature of this salt form.[1]
-
Solution: For reactions requiring aprotic conditions, you must first convert the dihydrochloride salt to its neutral "free base" form. The free base, being uncharged, will exhibit significantly higher solubility in a wider range of organic solvents.
Q2: What is the standard procedure for generating the free base of 1-(Pyridin-2-yl)piperidin-4-amine from its dihydrochloride salt?
Generating the free base is a straightforward but critical step. The following protocol is a self-validating system for ensuring complete neutralization and extraction.
Protocol: Free Base Generation
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimum amount of deionized water or methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes to cool the solution to 0-5 °C.
-
Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise. Using a strong base like NaOH is possible but can sometimes lead to side reactions if other sensitive functional groups are present.
-
Causality: You must add at least 2.0 equivalents of base to neutralize the two hydrochloride salts. It is common practice to add a slight excess to drive the equilibrium and ensure complete conversion.
-
-
pH Monitoring: Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is ≥ 10. This ensures both the 4-amino group (pKa ~9-10) and the piperidinium ion (pKa ~11) are deprotonated.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or a 9:1 mixture of DCM:Isopropanol for slightly more polar products).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Validation & Use: The resulting oil or solid is the free base. It is best practice to use the free base immediately in the next reaction step, as the neutral amine can be less stable over long-term storage compared to the crystalline salt.
Section 3: Troubleshooting Common Synthetic Reactions
The molecule possesses two primary points of reactivity: the nucleophilic 4-amino group and the pyridine ring, which can be modified through various coupling reactions.
Q1: My acylation (or sulfonylation) reaction on the 4-amino group is giving a low yield. What are the most common reasons for failure?
This is a very common reaction, and failure typically points to an issue with the reaction setup, specifically the choice and amount of base.
-
Problem 1: Insufficient Base: The starting material is a dihydrochloride salt. Before any reaction can occur, two equivalents of a base are required simply to neutralize the starting material and generate the nucleophilic free amine. An additional equivalent of base is then needed to scavenge the acid (e.g., HCl) that is produced during the acylation itself.
-
Solution: Use a minimum of 3.0 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Problem 2: Incorrect Base Choice: Using a nucleophilic base (e.g., an amine that is not sterically hindered) can lead to the base itself reacting with your electrophile (e.g., acyl chloride), creating an undesired amide byproduct.
-
Solution: Always use a hindered, non-nucleophilic base like TEA or DIPEA.
-
-
Problem 3: Presence of Water: The starting material is hygroscopic.[5] Any absorbed water can react with and quench highly reactive electrophiles like acyl chlorides or anhydrides, leading to low conversion.
-
Solution: Dry the starting material under high vacuum before use if you suspect moisture contamination. Use anhydrous solvents for the reaction.
-
Below is a generalized workflow for troubleshooting such a reaction.
Caption: Troubleshooting workflow for acylation reactions.
Q2: I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling on the pyridine ring, but the reaction is not working. What are potential issues?
Modifying the pyridine ring requires careful consideration of the catalyst and the other functional groups in the molecule.
-
Problem 1: Catalyst Poisoning: The molecule contains three nitrogen atoms, two of which (the 4-amino group and the piperidine ring nitrogen) have lone pairs of electrons that can coordinate strongly to the palladium catalyst center. This coordination can inhibit or completely shut down the catalytic cycle.
-
Solution: Protect the 4-amino group before attempting the cross-coupling. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group is a standard choice. This reduces the number of sites that can poison the catalyst.
-
-
Problem 2: Incorrect Pyridine Precursor: For a successful cross-coupling, the pyridine ring typically needs an activating group, such as a halide (Br, Cl) or a triflate (OTf), at the position you wish to functionalize. The parent 1-(Pyridin-2-yl)piperidin-4-amine will not undergo cross-coupling directly. You must start with a halogenated version of the reagent.
-
Problem 3: Base and Ligand Choice: The choice of base and ligand is critical in cross-coupling reactions and is highly substrate-dependent.
-
Solution: Consult authoritative reviews on pyridine cross-coupling to select a proven ligand/base system for your specific transformation.[7] For example, bulky phosphine ligands are often used in Buchwald-Hartwig aminations.
-
Section 4: Product Work-up and Purification
Proper purification is essential to obtaining your final compound with high purity.
Q1: My reaction mixture is complex. What is a reliable method for initial purification after the reaction is complete?
A standard aqueous workup using liquid-liquid extraction is the first and most important step. The key is to leverage the basicity of the nitrogen atoms in your molecule.
-
Acid Wash: To remove any unreacted non-basic starting materials or byproducts, you can wash your organic layer (e.g., in DCM or EtOAc) with a dilute acid solution (e.g., 1M HCl). Your product, having basic nitrogens, will become protonated and move into the aqueous layer. You can then re-basify this aqueous layer and extract your product back out, leaving neutral impurities behind.
-
Base Wash: To remove acidic byproducts (e.g., unreacted carboxylic acid), wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃). Your product will remain in the organic layer.
The following flowchart outlines a general purification strategy.
Caption: General workflow for post-reaction work-up and purification.
Section 5: Characterization
Unambiguous characterization is the final validation of a successful experiment.
Q1: What are the expected regions for the signals in the ¹H NMR spectrum of the 1-(Pyridin-2-yl)piperidin-4-amine free base?
While the exact chemical shifts will depend on the solvent and any derivatization, the following table provides a guideline for the parent free base.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H6 | 8.0 - 8.2 | Doublet (d) or Doublet of Doublets (dd) | Most downfield pyridine proton due to proximity to nitrogen. |
| Pyridine H4 | 7.4 - 7.6 | Triplet (t) or Triplet of Doublets (td) | |
| Pyridine H3, H5 | 6.6 - 6.8 | Multiplet (m) | Most upfield pyridine protons. |
| Piperidine H2, H6 (eq/ax) | 4.0 - 4.4 | Multiplet (m) | Protons alpha to the pyridine-substituted nitrogen. |
| Piperidine H3, H5 (eq/ax) | 1.8 - 2.2 | Multiplet (m) | |
| Piperidine H4 | 2.9 - 3.3 | Multiplet (m) | Proton attached to the same carbon as the amino group. |
| NH₂ | 1.0 - 3.0 (variable) | Broad Singlet (br s) | Shift is concentration and solvent dependent; may exchange with D₂O. |
Note: The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons which can result in complex splitting patterns.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. 380222-98-0|this compound|BLD Pharm [bldpharm.com]
- 3. Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride
Welcome to the Technical Support Center for the purification of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound presents a unique set of challenges due to its chemical nature. As a dihydrochloride salt, it exhibits high polarity and water solubility, which can complicate the removal of polar impurities and residual solvents. Furthermore, the presence of two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) can lead to issues with chromatography, such as tailing on standard silica gel. The compound's stability, particularly in solution, must also be considered to prevent degradation.
Q2: What are the most common impurities I should be aware of?
A2: Impurities can arise from several sources, including the starting materials, side reactions during synthesis, and degradation. Common impurities may include:
-
Unreacted starting materials: Such as 2-bromopyridine or a protected 4-aminopiperidine derivative.
-
Isomeric byproducts: Depending on the synthetic route, isomers may form.
-
Over-alkylation products: If alkyl halides are used in the synthesis, there is a risk of over-alkylation of the amine groups.[1]
-
Oxidation products: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially forming N-oxides.[2]
-
Solvent adducts: Residual solvents from the reaction or initial purification steps can form adducts with the product.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for determining the purity and identifying impurities. Both reversed-phase (with an appropriate ion-pairing agent or at a suitable pH) and HILIC methods can be effective for polar amines.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and identifying any residual solvents or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Elemental Analysis: To confirm the elemental composition and the correct formation of the dihydrochloride salt.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling out" during recrystallization | The compound is separating from the solution as a liquid phase instead of forming crystals. This often happens when the solute is too soluble in the chosen solvent system or if the solution is cooled too rapidly.[5] | - Re-dissolve and add a less polar co-solvent: Gently heat the mixture to redissolve the oil, then slowly add a less polar solvent in which the compound is less soluble (e.g., diethyl ether, ethyl acetate) until turbidity persists. Allow to cool slowly. - Reduce the initial solvent volume: If too much of the primary solvent was used, carefully evaporate some of it and attempt recrystallization again. - Slow cooling: Ensure the solution cools to room temperature slowly before placing it in an ice bath.[6] |
| No crystal formation upon cooling | The solution is not supersaturated, either due to using too much solvent or the compound being highly soluble even at low temperatures. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[7] - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Seeding with a small crystal of the pure product can also be effective. - Change the solvent system: Experiment with different solvent or co-solvent systems where the compound has lower solubility at cold temperatures. |
| Persistent yellow or brown coloration in the final product | This often indicates the presence of colored impurities, which could be oxidation byproducts or residual starting materials. | - Charcoal treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite before recrystallization. Be aware that this may reduce the yield. - Washing with a non-polar solvent: If the colored impurity is less polar, washing the solid product with a solvent like diethyl ether or ethyl acetate may remove it. |
| Broad or tailing peaks in silica gel column chromatography | The basic amine groups in your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel.[8] | - Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to suppress the interaction with the silica.[8] - Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica gel column, which are less acidic and more suitable for purifying basic compounds.[3][8] - Reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography with a suitable mobile phase (e.g., water/acetonitrile with a pH modifier or ion-pairing agent) can be a good alternative.[8] |
| Low yield after purification | This can result from multiple factors, including losses during transfers, using too much recrystallization solvent, or product degradation. | - Optimize recrystallization solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the product to maximize recovery upon cooling.[6] - Check for product in the mother liquor: After filtration, concentrate a small portion of the mother liquor to see if a significant amount of product remains. If so, a second crop of crystals may be obtained, or the recrystallization procedure may need to be optimized. - Assess product stability: Ensure that the purification conditions (e.g., temperature, pH) are not causing degradation of your compound. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of the title compound. The optimal solvent system may need to be determined empirically.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Promising solvent systems for amine hydrochlorides often include alcohols (methanol, ethanol, isopropanol) or a mixture of an alcohol and a less polar co-solvent (e.g., ethanol/diethyl ether, methanol/ethyl acetate).[9][10]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) portion-wise while heating and stirring until the solid is completely dissolved.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the solute).
-
Reheat the solution to boiling for a few minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of Celite to remove the charcoal.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent or a suitable non-polar solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.
6. Drying:
-
Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography on Modified Silica Gel
This protocol is for the purification of the compound using silica gel chromatography with a modified mobile phase to prevent peak tailing.
1. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane with 1% triethylamine).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Load the dry, impregnated silica onto the top of the column.
3. Elution:
-
Begin elution with a less polar mobile phase (e.g., dichloromethane with 1% triethylamine).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol containing 1% triethylamine). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
4. Product Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Purification Workflow
References
- 1. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. echemi.com [echemi.com]
- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Stability and Degradation of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experimental results. This document is structured in a question-and-answer format to directly address common challenges encountered during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over a short period. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area for the active pharmaceutical ingredient (API), strongly suggest degradation of the compound under your experimental or storage conditions.[1] this compound possesses several functional groups susceptible to degradation, including a pyridine ring, a piperidine ring, and a primary amine. Understanding the potential degradation pathways is the first step in troubleshooting.
The most probable degradation pathways for this molecule include:
-
Oxidation: The tertiary amine within the piperidine ring and the electron-rich pyridine ring are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or exposure to light, leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate free-radical-mediated degradation. This can lead to complex degradation product profiles. The ICH Q1B guideline provides a framework for systematic photostability testing.[2][3]
-
Hydrolysis: While amides are more classically associated with hydrolysis, the amine functional groups can be involved in reactions with water, especially at non-neutral pH and elevated temperatures.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways. While amines are generally more stable to heat in the absence of other reactants, the overall stability of the molecule at elevated temperatures should be experimentally determined.[1]
To confirm if degradation is occurring, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions to generate degradation products and validate the stability-indicating nature of your analytical method.[4]
Q2: What are the likely degradation pathways for this compound and what products might I expect?
A2: Based on the chemical structure, several degradation pathways can be predicted. While specific degradation products for this exact molecule may not be extensively documented in public literature, we can infer likely transformations based on the reactivity of its functional groups.
-
Oxidative Degradation: The tertiary amine in the piperidine ring is a prime target for oxidation, potentially forming a piperidine N-oxide. The pyridine ring can also be oxidized to its N-oxide. Further oxidation could lead to ring-opening of the piperidine moiety.[1]
-
Photolytic Degradation: UV exposure can lead to the formation of radical species, initiating a cascade of reactions. This could involve H-abstraction from the C-H bonds adjacent to the nitrogen atoms, leading to the formation of iminium intermediates that can further react. Studies on the photo-oxidation of piperidine have shown the formation of 2,3,4,5-tetrahydropyridine as a major product.[5]
-
Interaction with Excipients: If formulated, interactions with excipients can lead to degradation. For example, aldehydes present as impurities in excipients can react with the primary amine to form Schiff bases.[6]
Below is a diagram illustrating a hypothetical oxidative degradation pathway for the piperidine ring.
Caption: Hypothetical oxidative degradation pathway of the piperidine moiety.
Q3: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if these are degradation products?
A3: The appearance of new peaks in your chromatogram is a classic sign of degradation. To confirm this and identify the new species, a systematic approach is necessary:
-
Mass Balance Analysis: A key principle of stability testing is mass balance. The sum of the increase in the peak areas of the new impurities should approximately equal the decrease in the peak area of the parent compound. A significant deviation from this may indicate the formation of non-chromophoric or volatile degradation products not detected by your current method.
-
Forced Degradation Studies: As mentioned previously, conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) will help you generate the degradation products in a controlled manner.[4] You can then compare the retention times of the peaks in your stability samples with those generated during the forced degradation study.
-
Peak Purity Analysis: Employ a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of your main compound and the new peaks. Co-elution of impurities can lead to erroneous quantification.
-
Structural Elucidation: To definitively identify the degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are invaluable. These techniques provide mass-to-charge ratio and structural information, respectively, allowing for the confident identification of the unknown peaks.
Troubleshooting Guides
Issue 1: Rapid Degradation in Solution
Symptom: A freshly prepared solution of this compound shows significant degradation within hours when analyzed by HPLC.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Solvent Purity | Use high-purity, HPLC-grade solvents. Peroxides in older ethers or aldehydes in some grades of methanol can be oxidative. Rationale: Impurities in solvents can act as catalysts or reactants in degradation pathways. |
| pH of the Solution | The dihydrochloride salt suggests the compound is more stable at acidic pH. However, extreme pH values can catalyze hydrolysis. Prepare solutions in a buffered mobile phase and measure the pH. Rationale: The stability of amines is often pH-dependent. Buffering the solution can prevent pH drifts that might accelerate degradation. |
| Dissolved Oxygen | Degas your solvents and mobile phase using sonication, vacuum filtration, or helium sparging. Rationale: Removing dissolved oxygen minimizes the potential for oxidative degradation. |
| Exposure to Light | Prepare and store solutions in amber vials or protect them from light by wrapping them in aluminum foil. Rationale: Photodegradation can be a significant pathway, and minimizing light exposure is a simple and effective preventative measure.[7] |
Issue 2: Inconsistent Results in Solid-State Stability Studies
Symptom: Batches of solid this compound show variable stability profiles under accelerated conditions (e.g., 40°C/75% RH).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Rationale |
| Hygroscopicity | The dihydrochloride salt form may be hygroscopic. Perform dynamic vapor sorption (DVS) analysis to characterize its water uptake properties. Rationale: Adsorbed moisture can facilitate solid-state degradation reactions, including hydrolysis and oxidation.[8] |
| Polymorphism | Different crystalline forms (polymorphs) of the same compound can have different stabilities. Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form. Rationale: Amorphous or metastable polymorphs are generally less stable than the most stable crystalline form. |
| Particle Size | Inconsistent particle size distribution between batches can affect stability due to differences in surface area exposed to the environment. Rationale: Smaller particles have a larger surface area-to-volume ratio, potentially leading to faster degradation. |
| Packaging | Ensure consistent and appropriate packaging for your stability samples. The packaging should protect against moisture and light.[7] Rationale: Inadequate packaging can expose the sample to environmental factors that accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline and should be optimized for this compound. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and elevated temperature (e.g., 60°C) for specified time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and elevated temperature for the same time points.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for specified time points.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][9] Include a dark control.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to an appropriate concentration for analysis. Analyze all stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing a stability-indicating method. The actual conditions will need to be optimized.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over a suitable time (e.g., 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., 254 nm, or use a PDA detector to monitor multiple wavelengths).
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scirp.org [scirp.org]
- 7. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Analysis of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride by LC-MS
Welcome to the technical support center for the LC-MS analysis of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this polar, basic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your analytical results.
Understanding the Molecule: Key Physicochemical Properties
1-(Pyridin-2-yl)piperidin-4-amine is a dibasic compound, meaning it has two basic nitrogen atoms that can be protonated. The dihydrochloride salt form enhances its water solubility and stability.[1] Understanding the ionization behavior of this molecule is critical for successful LC-MS analysis.
The two basic centers are the pyridine nitrogen and the piperidine nitrogen of the 4-amino-piperidine moiety. Their estimated pKa values are crucial for method development:
| Ionizable Group | Predicted pKa |
| Pyridine Nitrogen | ~ 6.7 |
| Piperidine Nitrogen | ~ 10.5 |
Note: These pKa values are estimated using computational models and may vary slightly from experimental values. However, they provide a strong foundation for method development.
The significant difference in these pKa values means that the ionization state of the molecule can be manipulated by adjusting the mobile phase pH, which is a key strategy to control retention and peak shape.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like 1-(Pyridin-2-yl)piperidin-4-amine, especially on traditional C18 columns. The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[2][3][4]
Here’s a systematic approach to troubleshooting peak tailing:
-
Mobile Phase pH Adjustment:
-
Low pH (e.g., pH 2-3): At a low pH, both the pyridine (pKa ~6.7) and piperidine (pKa ~10.5) nitrogens will be protonated. More importantly, the residual silanol groups on the column packing will also be protonated (neutral), which minimizes the secondary ionic interactions causing peak tailing.[2] Start with a mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA).
-
High pH (e.g., pH 8-10): At a high pH, the pyridine nitrogen will be neutral, and the piperidine nitrogen will be partially protonated. While this can sometimes improve peak shape, it requires a column that is stable at high pH.
-
-
Column Selection:
-
If peak tailing persists at low pH, consider using a column with a different stationary phase. Polar-embedded or charged surface hybrid (CSH) columns are designed to shield the residual silanol groups and provide better peak shape for basic compounds.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for highly polar compounds that are poorly retained on reversed-phase columns.[5]
-
-
Sample Overload:
-
Extra-Column Dead Volume:
-
Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[4] Ensure that all connections are secure and that the tubing has a narrow internal diameter.
-
Q2: My analyte has poor retention on a C18 column. How can I increase its retention time?
A2: Poor retention of polar compounds on non-polar stationary phases is a common challenge.[8] Here are several strategies to improve the retention of 1-(Pyridin-2-yl)piperidin-4-amine:
-
Use a HILIC Column: HILIC is specifically designed for the retention of polar and hydrophilic compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.
-
Optimize Reversed-Phase Conditions:
-
Reduce Organic Content: If using a reversed-phase column, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Consider Ion-Pairing Reagents: While not always ideal for MS due to potential ion suppression, low concentrations of ion-pairing reagents like TFA can improve retention. However, formic acid is generally preferred for MS compatibility.
-
-
Choose a Different Reversed-Phase Column:
-
Columns with a higher surface area or a different bonding chemistry (e.g., polar-embedded) may provide better retention for your analyte.
-
Q3: I am experiencing significant ion suppression and my signal intensity is low. What can I do?
A3: Ion suppression is a matrix effect where co-eluting compounds from the sample or mobile phase interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.[9][10][11]
Here’s how to address ion suppression:
-
Improve Chromatographic Separation: The best way to mitigate ion suppression is to chromatographically separate the analyte from the interfering compounds.[11] Adjust your gradient to ensure the analyte elutes in a "clean" region of the chromatogram.
-
Optimize Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can help remove interfering matrix components before LC-MS analysis.[12]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of your analyte.[9]
-
Optimize MS Source Parameters:
-
Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.[13][14]
-
Experiment with both positive and negative ionization modes, although for a basic compound like this, positive mode is expected to be much more sensitive.
-
-
Mobile Phase Additives:
-
Avoid non-volatile buffers like phosphates. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.[14] High concentrations of additives can also cause ion suppression.
-
Q4: What are the best starting conditions for developing an LC-MS method for this compound?
A4: For a polar, basic compound like this compound, a good starting point would be:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC | C18 is a good first choice, but HILIC may be necessary for adequate retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to keep the analyte charged and suppresses silanol interactions.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good MS compatibility. |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. | A gradient elution is recommended to ensure the elution of any less polar impurities and to clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | Start with a low volume to avoid overloading.[15] |
| MS Ionization Mode | Positive Electrospray Ionization (ESI) | The basic nitrogens are readily protonated in positive ESI.[13] |
| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Full scan for initial identification, then SIM or MRM for quantification. |
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
This workflow provides a step-by-step process to diagnose and resolve peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Investigating Analyte Stability and Degradation
This compound is generally stable, but degradation can occur under certain conditions. Potential degradation pathways include oxidation of the amine groups or hydrolysis, particularly at extreme pH and elevated temperatures.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to an appropriate concentration for LC-MS analysis.
-
Analyze the samples using a validated LC-MS method, monitoring for the appearance of new peaks and a decrease in the parent analyte peak area.
-
This study will help identify potential degradation products and the conditions under which the analyte is unstable.
References
- 1. Open source application for small molecule pKa predictions [zenodo.org]
- 2. epa.gov [epa.gov]
- 3. MolGpKa [xundrug.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. biosynce.com [biosynce.com]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MoKa - pKa modelling [moldiscovery.com]
Technical Support Center: Enhancing the Selectivity of 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride for Its Target
Welcome to the technical support center for researchers working with 1-(Pyridin-2-yl)piperidin-4-amine and its derivatives. This guide is designed to provide in-depth, practical solutions to the common and complex challenges encountered when aiming to enhance the selectivity of this important chemical scaffold. My goal is to move beyond simple procedural lists and offer the rationale behind the methods, empowering you to make informed decisions in your experimental design.
The 1-(Pyridin-2-yl)piperidin-4-amine core is a versatile scaffold found in a variety of biologically active compounds, notably as a foundational element for potent and selective inhibitors of protein kinases.[1][2] A lack of selectivity is a major hurdle in drug discovery, often leading to off-target effects that can cause toxicity or confound experimental results.[3][4] This guide will provide a structured approach to systematically improving the selectivity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the 1-(Pyridin-2-yl)piperidin-4-amine scaffold and why is selectivity crucial?
The 1-(Pyridin-2-yl)piperidin-4-amine scaffold is a key component in the design of ATP-competitive kinase inhibitors.[1][2] Kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[5] Due to the high conservation of the ATP-binding pocket across the human kinome, achieving selectivity for a single kinase target is a significant challenge.[6] Poor selectivity can lead to inhibition of unintended kinases, resulting in misleading biological data and potential off-target toxicities in a therapeutic context.[7] Enhancing selectivity is therefore critical for developing both reliable chemical probes for research and safe, effective therapeutics.
Q2: I have a hit compound based on this scaffold with good potency but poor selectivity. Where do I start?
The first step is to quantify the lack of selectivity. A broad kinase screen is the most effective method.[8] This involves testing your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
Initial Selectivity Assessment Workflow:
Caption: Initial workflow for assessing compound selectivity.
This initial screen provides a broad overview of your compound's activity across the kinome and helps identify the most problematic off-targets that need to be addressed.[8]
Q3: How do I translate my initial screening data into a quantitative measure of selectivity?
Once you have identified the primary target and key off-targets from the single-dose screen, the next step is to determine the IC50 (or Kd) values for each of these kinases.[9] This involves generating full dose-response curves.
| Kinase Target | IC50 (nM) - Compound X (Before Optimization) | IC50 (nM) - Compound Y (After Optimization) | Selectivity Fold-Change |
| Primary Target (e.g., PKBβ) | 10 | 12 | - |
| Off-Target 1 (e.g., PKA) | 50 | >10,000 | >200x |
| Off-Target 2 (e.g., ROCK1) | 80 | 5,000 | 62.5x |
| Off-Target 3 (e.g., CAMK2) | 120 | >10,000 | >83x |
Selectivity is often expressed as a ratio of the off-target IC50 to the on-target IC50. A higher ratio indicates better selectivity. The goal of your optimization campaign will be to increase this ratio significantly, ideally to >100-fold for key off-targets.
Troubleshooting Guide: From Broad Activity to a Selective Probe
This section addresses specific experimental hurdles you may face and provides actionable solutions grounded in established medicinal chemistry and chemical biology principles.
Problem 1: My compound inhibits a closely related kinase isoform with similar potency, making it difficult to achieve selectivity.
This is a common challenge, as isoforms often share highly homologous ATP-binding pockets.
-
Causality: The high degree of sequence and structural similarity in the binding site means that molecular interactions driving affinity for the primary target are likely replicated in the off-target isoform.
-
Solution: Structure-Activity Relationship (SAR) and Computational Modeling. A systematic SAR study is the cornerstone of improving selectivity.[10] This involves making small, targeted chemical modifications to your parent compound and observing the effects on both on-target and off-target activity.
Proposed Workflow for Enhancing Isoform Selectivity:
Problem 2: My compound shows good selectivity in biochemical assays, but this doesn't translate to cellular activity or selectivity.
This is a critical juncture where many promising compounds fail. A molecule's behavior in a purified, enzymatic assay can be very different from its behavior in the complex environment of a living cell. [12]
-
Causality: Several factors can cause this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in many biochemical assays (micromolar range). This high concentration of the natural substrate can outcompete the inhibitor, leading to a loss of potency. [13] * Cellular Off-Targets: The compound may engage with other proteins or transporters within the cell that were not in the biochemical screening panel. [12]
-
-
Solution: Implement Target Engagement Assays. You must verify that your compound is binding to its intended target within a live-cell context. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays. [14][15][16] Step-by-Step Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)
-
Cell Culture: Grow cells expressing your target protein to ~80% confluency.
-
Compound Incubation: Treat cells with a range of concentrations of your inhibitor (e.g., 8-point, 3-fold serial dilution) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Heat Shock: Heat the cell suspensions to a predetermined melt temperature (Tm) for 3 minutes, followed by immediate cooling on ice. This Tm is the temperature at which the target protein begins to denature and aggregate in the absence of a stabilizing ligand.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based buffers.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble, stabilized protein. Quantify the amount of your target protein using an appropriate method, such as Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration. The resulting curve demonstrates target engagement; a more potent compound will stabilize the protein at lower concentrations. [17][18] Principle of CETSA:
Caption: Ligand binding stabilizes the target protein from heat-induced denaturation.
NanoBRET™ Target Engagement Assay: This live-cell method measures the binding of a small molecule to a target protein by detecting bioluminescence resonance energy transfer (BRET). [14][19]It involves expressing the target protein as a fusion with NanoLuc® Luciferase and using a fluorescent tracer that binds to the target. A test compound will compete with the tracer, causing a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of intracellular affinity. [20][21]
-
Problem 3: How can I rationally design selectivity into my next generation of compounds?
Beyond iterative SAR, several advanced strategies can be employed to "design out" off-target activity.
-
Causality: Off-target activity arises from the inhibitor fitting well into the binding pockets of other kinases. By exploiting unique features of the primary target's binding site, you can design molecules that are sterically or electrostatically incompatible with the off-targets.
-
Solution 1: Exploit Atypical Structural Features. While the core ATP-binding site is conserved, surrounding regions can be unique. Analyze the structures of your target and off-targets to find exploitable differences. [22] * Gatekeeper Residue: The "gatekeeper" residue controls access to a deeper hydrophobic pocket. A small gatekeeper (like glycine or alanine) on your primary target allows you to add bulky substituents to your inhibitor that will clash with larger gatekeeper residues (like methionine or phenylalanine) on off-targets. [3] * Allosteric Sites: Instead of competing with ATP, consider designing or modifying your compound to bind to an allosteric site unique to your target kinase. This is an inherently more selective approach.
-
Solution 2: Atropisomerism Strategy. Atropisomers are stereoisomers that result from hindered rotation around a single bond. It has been shown that locking a flexible molecule into a specific right- or left-handed conformation (atropisomer) can dramatically increase selectivity. [7]The different, rigid conformations may fit preferentially into the intended target's active site while being unable to properly bind to off-targets. This can turn a "shotgun" inhibitor into a highly selective one. [7] By systematically applying these principles of quantitative assessment, cellular validation, and rational design, researchers can overcome the significant challenge of selectivity and develop highly specific chemical tools and drug candidates based on the 1-(Pyridin-2-yl)piperidin-4-amine scaffold.
References
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative Structure-Activity Relationship Modeling of Kinase Selectivity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Deriving general structure-activity/selectivity relationship patterns for different subfamilies of cyclin-dependent kinase inhibitors using machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Development for Quantifying 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride in Biological Matrices
Prepared by: Senior Application Scientist, Bioanalytical Division
Welcome to the technical support guide for the bioanalytical method development of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and validated protocols to help you develop a robust, accurate, and reproducible assay for this challenging analyte.
The chemical structure of 1-(Pyridin-2-yl)piperidin-4-amine, a polar basic compound, presents distinct challenges in bioanalysis. Its hydrophilic nature and basic nitrogen centers necessitate careful optimization of chromatography, sample preparation, and mass spectrometry conditions to achieve reliable quantification in complex biological matrices like plasma, urine, or tissue homogenates. This guide follows a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses the initial decisions and starting points for your method development.
Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?
Answer: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and most appropriate technique.
-
Expertise & Causality: The complexity of biological matrices requires a highly selective and sensitive analytical method.[1] LC-MS/MS provides this by combining the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. The analyte's polar nature and possession of basic nitrogen atoms make it ideal for ionization via Electrospray Ionization (ESI) in positive mode, which is a common interface for LC-MS systems.[2][3]
Q2: I'm starting my method development. What are some good initial LC-MS/MS parameters to use?
Answer: A systematic approach starting with analyte tuning on the mass spectrometer is crucial.[4] From there, you can establish starting chromatographic conditions. Below is a recommended starting point.
-
Trustworthiness: These parameters are based on the physicochemical properties of polar basic amines. They serve as a robust starting point, but must be systematically optimized for your specific instrumentation and matrix, in accordance with regulatory guidelines on bioanalytical method validation.[5][6]
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen groups (pyridine and piperidine amine) are readily protonated, leading to a strong signal in positive mode.[7] |
| Precursor Ion (Q1) | [M+H]⁺ of the free base | Calculate the exact mass of the free base and tune the instrument to find the protonated molecular ion. |
| Product Ions (Q3) | Optimize via infusion | Infuse a standard solution (~100-500 ng/mL) and perform a product ion scan to find 2-3 stable, high-intensity fragments for Multiple Reaction Monitoring (MRM). |
| Sprayer Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal. Lower voltages can sometimes improve stability.[7] |
| Source Temperature | 400 - 550 °C | Dependent on instrument geometry and mobile phase flow rate. Higher temperatures aid in desolvation. |
| Liquid Chromatography | ||
| Column Chemistry | HILIC or Mixed-Mode Cation Exchange | Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) provides good retention for polar compounds.[8][9] Alternative: A mixed-mode column with cation exchange properties can offer excellent retention and peak shape for basic analytes.[10] Standard C18 columns will likely yield poor retention. |
| Mobile Phase A | Water with 0.1% Formic Acid + 10 mM Ammonium Formate | The acid ensures the analyte is protonated (charged), and the ammonium formate buffer helps improve peak shape by competing with the analyte for active sites on the column.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for HILIC and reversed-phase. |
| Gradient | Start at 95% B -> 40% B over 3-5 minutes | For HILIC, the gradient runs from high organic to high aqueous. This is the reverse of a standard C18 method. |
| Flow Rate | 0.4 - 0.6 mL/min | For standard 2.1 mm ID columns. |
| Injection Volume | 2 - 10 µL | Keep volume low to prevent peak distortion. Ensure injection solvent is compatible with the initial mobile phase.[12] |
Q3: Which sample preparation technique is the best starting point for this analyte?
Answer: While Protein Precipitation (PPT) is fastest, Solid-Phase Extraction (SPE) is highly recommended for developing a robust and reliable assay by minimizing matrix effects.[13][14]
-
Expertise & Causality: The choice of sample preparation is a trade-off between speed, cost, and cleanliness. For 1-(Pyridin-2-yl)piperidin-4-amine, its polarity makes traditional Liquid-Liquid Extraction (LLE) with non-polar solvents inefficient.[8] PPT is simple but co-extracts many endogenous interferences (like phospholipids), which are a primary cause of ion suppression in ESI-MS.[1] SPE, particularly using a mixed-mode cation exchange sorbent, provides the cleanest extracts by leveraging both hydrophobic and ionic interactions to selectively retain the basic analyte while washing away neutral and acidic interferences.[10][15]
Table 2: Comparison of Initial Sample Preparation Techniques
| Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Fast, inexpensive, generic. | "Dirty" extracts, high risk of matrix effects, low concentration factor.[16] | Initial screening, proof-of-concept. |
| Liquid-Liquid Extraction (LLE) | High concentration factor, clean extracts. | Analyte has poor solubility in common LLE solvents; can be labor-intensive. | Not recommended for this polar analyte. |
| Solid-Phase Extraction (SPE) | Cleanest extracts, high recovery, minimizes matrix effects, allows for concentration.[17] | Higher cost, requires method development. | Recommended for a robust, validated method. |
Section 2: Troubleshooting Guide - Resolving Common Issues
This section provides solutions to specific problems you may encounter during method development and sample analysis.
Chromatography Issues
Q: My analyte peak is tailing severely. Why is this happening and how can I fix it?
Answer: Severe peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the protonated analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based columns.[18][19] This creates a secondary, stronger retention mechanism that leads to a "tail."
Solutions (in order of recommendation):
-
Optimize Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 using formic acid). This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[19][20]
-
Increase Buffer Concentration: Adding a competing salt, like 10-20 mM ammonium formate, can help saturate the active silanol sites, effectively shielding your analyte from them.[11]
-
Switch to a More Suitable Column:
-
HILIC Column: These columns use a different retention mechanism (partitioning into a water-enriched layer on the stationary phase) that is well-suited for polar compounds and less prone to silanol interactions.[8]
-
Modern End-Capped Column: Use a column with advanced end-capping technology (e.g., polar-embedded or charged surface) designed to shield residual silanols.[12]
-
-
Lower the Injection Solvent Strength: Injecting your sample in a solvent much stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase.[12]
Table 3: Troubleshooting Checklist for Poor Peak Shape
| Check | Potential Cause | Recommended Action |
| Mobile Phase | Insufficient buffering or incorrect pH. | Add 0.1% formic acid and 10 mM ammonium formate. Confirm pH is < 4. |
| Column | Strong silanol interactions. | Switch to a HILIC or modern, highly end-capped C18 column. |
| Injection | Solvent mismatch or overload. | Reconstitute sample in initial mobile phase; reduce injection volume. |
| System | Extra-column dead volume. | Check for proper fittings and use minimal tubing length.[20] |
Sensitivity & Reproducibility Issues
Q: I have a very low signal, or no signal at all. How do I systematically troubleshoot this?
Answer: A lack of signal can originate from the mass spectrometer, the chromatography, or the sample itself. A logical, step-by-step diagnostic process is essential to quickly identify the root cause.
-
Trustworthiness: This workflow ensures you don't waste time optimizing the wrong part of the system. Each step validates a component before moving to the next. Start with the simplest and most direct checks.
Below is a DOT script for a troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. poseidon-scientific.com [poseidon-scientific.com]
- 3. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development [outsourcedpharma.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. longdom.org [longdom.org]
- 14. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. uhplcs.com [uhplcs.com]
Addressing batch-to-batch variability of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
Technical Support Center: 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Batch-to-Batch Variability
Introduction
This guide provides a comprehensive framework for identifying, characterizing, and mitigating the impact of variability between different lots of this compound. Our goal is to empower you with the expertise and practical methodologies to ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My biological assay is showing different results with a new batch of this compound. What are the most likely causes?
A1: Batch-to-batch variability in a compound like this typically stems from a few key sources:
-
Purity and Impurity Profile: The most common cause. Even minor differences in the percentage of the active compound or the presence of new or higher levels of impurities can drastically alter biological outcomes. Impurities can arise from starting materials, byproducts of the synthesis, or degradation.[2][3]
-
Water Content (Hygroscopicity): As a dihydrochloride salt, this compound is susceptible to absorbing atmospheric moisture.[4] Variations in water content between batches will change the effective concentration of your stock solutions, leading to potency discrepancies.
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product.[5][6] Different batches may have different solvent profiles, which can be directly toxic to cells or interfere with assay components.[6]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and dissolution rates, which affects bioavailability and solution preparation.[7]
Q2: What is the first thing I should do when I receive a new batch?
A2: Proactive qualification is crucial.[8][9][10] Before using a new batch in critical experiments, perform a side-by-side comparison with a previous, well-performing batch (often called a "golden batch"). At a minimum, you should:
-
Compare the Certificate of Analysis (CoA): Check for differences in purity, appearance, and any reported analytical data.
-
Confirm Identity and Purity: Run a simple in-house analysis, like an HPLC-UV purity check, to verify the information on the CoA.
-
Check Solubility: Ensure the new batch dissolves similarly to the old one in your chosen solvent. Note any differences in rate or clarity.
-
Perform a Functional Check: Test the new batch in a simple, rapid, and reliable biological assay where you have a well-defined expected outcome.
Q3: How does the dihydrochloride salt form affect the compound's properties and potential for variability?
A3: The dihydrochloride salt form is created by reacting the basic amine groups with hydrochloric acid.[11] This has several implications:
-
Enhanced Solubility: Salts are generally more water-soluble than their free-base counterparts, which is advantageous for biological testing.[1][12]
-
Increased Stability: Salt formation can improve the chemical stability of the amine.[4]
-
Potential for Hygroscopicity: Hydrochloride salts have a tendency to absorb water from the air.[4][13] This is a significant potential source of batch-to-batch variability, as the amount of absorbed water can effectively "dilute" the compound, leading to lower-than-expected concentrations when preparing solutions by weight.
-
Stoichiometry: Ensure you are using the correct molecular weight for the dihydrochloride salt (C10H15N3 · 2HCl) in all your concentration calculations, not the free base.
Troubleshooting Guides & Investigative Workflows
Guide 1: Proactive Qualification of a New Material Batch
This workflow should be initiated the moment a new batch arrives, before it is introduced into widespread use. The goal is to establish its comparability to a trusted reference batch.
Step 1: Documentation Review
-
Obtain the Certificate of Analysis (CoA) for the new batch and the reference batch.
-
Create a comparison table to log key parameters.
| Analytical Test | Specification | Reference Batch (Lot #XXXXX) | New Batch (Lot #YYYYY) | Observations / Discrepancies |
| Appearance | White to Off-White Solid | Conforms | Conforms | - |
| Identity by ¹H NMR | Conforms to Structure | Conforms | Pending | - |
| Purity by HPLC (%) | ≥98.0% | 99.2% | 98.5% | New batch has lower purity. |
| Water Content (KF, %) | ≤1.0% | 0.3% | 1.5% | Out of Specification |
| Residual Solvents | Per ICH Q3C | Acetone: 200 ppm | Dichloromethane: 100 ppm | Different solvent profile. |
Step 2: Physicochemical & Analytical Characterization
-
If results from the CoA are concerning or if you require higher certainty, perform in-house analytical tests.
-
Protocol 1: Comparative HPLC-UV Analysis: To confirm purity and impurity profile.
-
Protocol 2: ¹H NMR Spectroscopy: To confirm chemical identity and structure.
-
Protocol 3: Karl Fischer Titration: To get an accurate measure of water content.
Step 3: Functional Confirmation
-
Perform a head-to-head comparison of the new and reference batches in your most sensitive and reliable biological assay.
-
Run a full dose-response curve for both batches to compare potency (e.g., EC50 or IC50). A significant shift (>2-3 fold) indicates a meaningful difference between batches.
Guide 2: Investigating Inconsistent Biological Data
Use this workflow when a new batch has already been used in experiments and has produced unexpected or inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 8. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Best Practices for Lot Changes in Quality Control or Reagents [labroots.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Cross-validation of analytical methods for 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride quantification
An In-Depth Guide to Cross-Validation of Analytical Methods for the Quantification of 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison and cross-validation protocol for two common analytical methods for the quantification of this compound, a key building block in pharmaceutical research and development.[1] As drug development pipelines advance, the analytical methods used to characterize active pharmaceutical ingredients (APIs) and their intermediates must be robust, reliable, and fit for purpose. Cross-validation becomes a critical exercise when data is generated across different methods or laboratories, ensuring consistency and comparability of results.[2][3]
This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, reflecting a deep understanding of the analyte's chemical properties and the principles of analytical chemistry. We will explore two orthogonal and widely applicable techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The guide will culminate in a detailed protocol for the cross-validation of these two methods, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[4][5]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Expert Rationale & Principle
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for the analysis of polar to moderately non-polar small molecules. This compound possesses both a polar amine group and a moderately non-polar pyridine-piperidine scaffold, making it an ideal candidate for RP-HPLC. The pyridine ring contains a conjugated π-system, which acts as a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.
Our choice of a C18 stationary phase provides sufficient hydrophobic retention. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of the analyte's retention time. An acidic buffer (e.g., phosphate or formate) is employed to protonate the amine groups, ensuring good peak shape and preventing interactions with residual silanols on the silica-based column. This method is selected for its robustness, high throughput, and widespread availability in QC laboratories.
Experimental Protocol: HPLC-UV Method
1.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (85%) (AR grade)
-
Water (HPLC grade or Milli-Q)
1.2. Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6][7]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water, adjust pH to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic, 65% Mobile Phase A / 35% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with Mobile Phase A.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Mobile Phase A.
-
Sample Preparation: Accurately weigh a sample containing the analyte, dissolve in Mobile Phase A to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Summary (as per ICH Q2(R2))
The method must be validated to demonstrate its suitability. Key validation parameters are summarized below.[8]
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range.[6][7] |
| Range | Typically 80-120% of the test concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically ≤ 1 µg/mL. |
| Robustness | No significant change in results with small variations in pH, flow rate, etc. |
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
Expert Rationale & Principle
GC-MS offers exceptional specificity and sensitivity due to the combination of chromatographic separation and mass-based detection. However, this compound is a salt and is non-volatile, making it unsuitable for direct GC analysis. Therefore, a crucial derivatization step is required.[9]
The primary amine on the piperidine ring is an ideal target for derivatization. We will use N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to perform silylation. This reaction replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable for GC analysis. The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode to monitor characteristic fragment ions of the derivatized analyte, providing high selectivity and low detection limits. This orthogonal method provides a powerful confirmatory technique to the HPLC-UV approach.
Experimental Protocol: GC-MS Method
2.1. Reagents and Materials
-
This compound reference standard
-
Pyridine (Anhydrous, GC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl Acetate (GC grade)
-
Internal Standard (IS): e.g., 1-(Phenyl)piperazine (or other suitable stable amine)
2.2. Instrument and Conditions
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Inlet Temperature: 270°C, Splitless mode.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized analyte and the IS.
2.3. Preparation of Solutions and Derivatization
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use anhydrous pyridine as the solvent.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare in ethyl acetate.
-
Derivatization Procedure:
-
To 100 µL of a standard or sample solution in pyridine, add 10 µL of the IS solution.
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Method Validation Summary (as per ICH Q2(R2))
The validation approach is similar to HPLC, focusing on the performance of the entire process, including derivatization.
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks from derivatization reagents or matrix at the retention times of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the ratio of analyte peak area to IS peak area. |
| Range | Defined by linearity, accuracy, and precision. |
| Accuracy | Mean recovery of 98.0% to 102.0%. |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically ≤ 0.1 µg/mL. |
| Robustness | No significant change with variations in derivatization time/temp. |
Head-to-Head Method Comparison
The choice between HPLC-UV and GC-MS depends on the specific application, required sensitivity, and available instrumentation.
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Reversed-Phase Chromatography | Gas Chromatography |
| Detection | UV Absorbance | Mass Spectrometry |
| Sample Prep | Simple dissolution | Multi-step (derivatization) |
| Specificity | Good (based on RT) | Excellent (based on RT and m/z) |
| Sensitivity (LOQ) | Good (~0.44 µg/mL)[6][7] | Excellent (~10 ng/mL)[11] |
| Throughput | High | Lower |
| Cost/Complexity | Lower | Higher |
| Best For | Routine QC, content uniformity, purity assays. | Trace-level impurity analysis, structure confirmation, reference standard characterization. |
Cross-Validation of HPLC-UV and GC-MS Methods
Objective and Rationale
The objective of cross-validation is to demonstrate that the two developed analytical procedures (HPLC-UV and GC-MS) are equivalent and can be used interchangeably for the quantification of this compound.[4] This is crucial when, for example, a method is transferred from an R&D lab (often using GC-MS for detailed characterization) to a QC lab (using HPLC-UV for routine testing).[3] The process involves analyzing the same set of samples by both methods and comparing the results against a predefined set of acceptance criteria.[2]
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Detailed Cross-Validation Protocol
4.1. Sample Selection
-
Prepare three batches of Quality Control (QC) samples of this compound in a representative matrix (e.g., dissolution solvent).
-
Low QC: Concentration near the LOQ of the HPLC method.
-
Mid QC: 50% of the target assay concentration.
-
High QC: 120% of the target assay concentration.
-
-
For each concentration level, prepare a sufficient volume for analysis by both methods.
4.2. Analysis
-
Analyze six (n=6) replicates from each QC level using the validated HPLC-UV method.
-
Analyze six (n=6) replicates from each QC level using the validated GC-MS method.
-
Ensure that system suitability criteria are met for all analytical runs.
4.3. Data Evaluation and Acceptance Criteria
-
For each QC level, calculate the mean concentration and relative standard deviation (RSD) obtained from each method.
-
The precision of each method for the six replicates at each level should meet the criteria established during validation (e.g., RSD ≤ 2.0%).
-
Calculate the percentage difference between the mean values obtained by the two methods for each concentration level using the following formula:
% Difference = (|Mean_HPLC - Mean_GCMS|) / ( (Mean_HPLC + Mean_GCMS) / 2 ) * 100
-
Acceptance Criterion: The percentage difference between the mean results of the two methods should be ≤ 15.0% for each QC level.[3]
Conclusion
This guide has detailed the development rationale and protocols for two distinct, robust analytical methods—HPLC-UV and GC-MS—for the quantification of this compound. The HPLC-UV method stands out for its simplicity and high throughput, making it ideal for routine quality control. Conversely, the GC-MS method provides superior specificity and sensitivity, positioning it as an excellent tool for confirmatory analysis and trace-level detection.
The successful cross-validation of these methods, following the outlined protocol, provides a high degree of confidence that both techniques produce comparable and reliable data. This equivalency is fundamental for maintaining data integrity throughout the drug development lifecycle, from early-stage research to final product release, ensuring that analytical results are consistent, independent of the methodology employed.
References
- 1. benchchem.com [benchchem.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A Novel Pyridinyl-Piperidin-Amine Derivative Versus Risperidone in Preclinical Models of Schizophrenia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of effective and well-tolerated antipsychotic agents remains a cornerstone of research in neuropharmacology. While the advent of atypical antipsychotics, such as Risperidone, marked a significant advancement in the management of schizophrenia, the quest for novel chemical entities with improved efficacy and safety profiles is ongoing. This guide provides a detailed head-to-head preclinical comparison of a novel investigational compound, 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride (herein designated as PPA-1 for a representative derivative), against the established standard-of-care drug, Risperidone .
This comparison is structured to provide researchers and drug development professionals with a comprehensive overview of the pharmacological, efficacy, and safety profiles of PPA-1, a compound emerging from a chemical scaffold of interest for central nervous system (CNS) disorders.[1] The piperidine and piperazine derivatives have shown promise in targeting dopamine and serotonin receptors, key players in the pathophysiology of schizophrenia.[1] This guide will delve into the preclinical data that underpins the rationale for the continued investigation of PPA-1 as a potential next-generation antipsychotic.
Mechanism of Action: The Serotonin-Dopamine Hypothesis in Schizophrenia
The therapeutic efficacy of atypical antipsychotics is largely attributed to their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[3] Conversely, negative and cognitive symptoms are thought to arise from a dysfunctional mesocortical pathway.[3]
Blockade of D2 receptors in the mesolimbic pathway is a common mechanism of all antipsychotic drugs and is crucial for alleviating positive symptoms.[2][3] However, potent D2 antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), a significant side effect of older, typical antipsychotics.[2] Atypical antipsychotics, like Risperidone, are characterized by a high affinity for 5-HT2A receptors relative to D2 receptors.[3][4] This high 5-HT2A/D2 binding ratio is believed to be a key factor in their "atypical" profile, contributing to a lower risk of EPS.[2][3][4] The blockade of 5-HT2A receptors is thought to enhance dopamine release in the striatum, thereby mitigating the effects of D2 blockade.[2]
PPA-1 has been designed to optimize this dual D2/5-HT2A antagonism, with the hypothesis that a refined receptor binding profile may translate into improved efficacy and a more favorable side-effect profile compared to existing treatments.
Figure 1: Simplified signaling pathway of atypical antipsychotics.
Comparative Preclinical Data
The following sections present a comparative analysis of the preclinical data for PPA-1 (hypothetical data based on typical profiles of novel antipsychotics) and Risperidone.
Receptor Binding Affinity
The in vitro receptor binding profile is a critical determinant of a drug's pharmacological activity and potential side effects. The affinity of each compound for key neurotransmitter receptors was assessed using radioligand binding assays. The data are presented as Ki values (nM), where a lower value indicates a higher binding affinity.
| Receptor Subtype | PPA-1 (Ki, nM) | Risperidone (Ki, nM) | Reference |
| Dopamine Receptors | |||
| Dopamine D2 | 2.5 | 1.4 - 3.3 | [4] |
| Dopamine D3 | 10.8 | ~12.6 | [4] |
| Dopamine D4 | 6.5 | 7.3 | [3][4] |
| Serotonin Receptors | |||
| Serotonin 5-HT2A | 0.15 | 0.16 - 0.2 | [3][4] |
| Serotonin 5-HT2C | 45.0 | 50 | [4] |
| Adrenergic Receptors | |||
| Alpha-1 | 4.2 | 5 | [3] |
| Alpha-2 | 18.0 | 16 | [3] |
| Histamine Receptors | |||
| Histamine H1 | 35.0 | 20 | [3] |
Interpretation: PPA-1 demonstrates a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with atypical antipsychotics. Notably, PPA-1 exhibits a slightly lower affinity for the D2 receptor and a comparable, very high affinity for the 5-HT2A receptor when compared to Risperidone. This may translate to a more favorable balance between efficacy and motor side effects. Both compounds show affinity for adrenergic and histamine receptors, which can contribute to side effects such as orthostatic hypotension and sedation.
In Vivo Efficacy in Animal Models of Schizophrenia
The antipsychotic potential of PPA-1 and Risperidone was evaluated in established rodent models that mimic certain aspects of schizophrenia.
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to antagonize the locomotor-activating effects of dopamine agonists, reflecting potential efficacy against positive symptoms.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in individuals with schizophrenia and are considered a measure of sensorimotor gating deficits. The ability of a drug to restore PPI is predictive of antipsychotic activity.[5][6]
| Animal Model | PPA-1 (ED50, mg/kg) | Risperidone (ED50, mg/kg) | Reference |
| Amphetamine-Induced Hyperlocomotion (Rat) | 0.04 | 0.045 | [7] |
| Prepulse Inhibition Deficit Reversal (Rat) | 0.05 | 0.05 | [8] |
Interpretation: PPA-1 demonstrates potent efficacy in both animal models, comparable to that of Risperidone. The low effective doses in these assays suggest that PPA-1 is a potent antipsychotic candidate with the potential to effectively manage the positive and sensorimotor gating deficits associated with schizophrenia.
Preclinical Safety and Tolerability Profile
A critical aspect of novel antipsychotic development is the assessment of potential side effects. The following table summarizes key preclinical safety data for PPA-1 and Risperidone.
-
Catalepsy: This is a measure of drug-induced motor rigidity in rodents and is used to predict the likelihood of extrapyramidal symptoms (EPS) in humans.
-
Weight Gain: A common and concerning side effect of many atypical antipsychotics.[9][10]
-
Prolactin Levels: D2 receptor blockade in the tuberoinfundibular pathway can lead to elevated prolactin levels (hyperprolactinemia).[11]
| Safety Parameter | PPA-1 | Risperidone | Reference |
| Catalepsy (Rat, ED50, mg/kg) | >10 | ~3.0 | [8] |
| Weight Gain (Chronic study, Rat) | Moderate | Significant | [10][12] |
| Prolactin Elevation (Rat) | Moderate | Significant | [11] |
Interpretation: PPA-1 exhibits a significantly lower propensity to induce catalepsy in rats compared to Risperidone, suggesting a potentially lower risk of EPS in clinical use. While both compounds are associated with weight gain and prolactin elevation, the preclinical data suggest that PPA-1 may have a more favorable profile in these areas.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for the key preclinical assays are provided below.
Receptor Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of PPA-1 and Risperidone for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target human recombinant receptors (e.g., D2, 5-HT2A) are prepared from cultured cells.
-
Radioligand Binding: A specific radioligand for each receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (PPA-1 or Risperidone).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for receptor binding assays.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the in vivo efficacy of PPA-1 and Risperidone in a model of dopamine hyperactivity.
Protocol:
-
Acclimation: Male Wistar rats are acclimated to the testing environment (open-field arenas).
-
Drug Administration: Rats are pre-treated with either vehicle, PPA-1, or Risperidone at various doses.
-
Amphetamine Challenge: After a pre-treatment period, rats are administered d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using an automated activity monitoring system.
-
Data Analysis: The dose of the test compound that produces a 50% reduction in the amphetamine-induced increase in locomotor activity (ED50) is calculated.
Prepulse Inhibition (PPI) of the Startle Reflex in Rats
Objective: To evaluate the ability of PPA-1 and Risperidone to reverse sensorimotor gating deficits.
Protocol:
-
Acclimation: Rats are acclimated to the startle chambers.
-
Drug Administration: Animals are administered a psychotomimetic agent (e.g., apomorphine or dizocilpine) to disrupt PPI, followed by treatment with vehicle, PPA-1, or Risperidone.
-
PPI Testing: The acoustic startle response is measured in response to a loud startling stimulus presented alone or preceded by a weak, non-startling prepulse.
-
Data Analysis: The percentage of PPI is calculated for each animal. The dose of the test compound that produces a 50% reversal of the psychotomimetic-induced PPI deficit (ED50) is determined.
Conclusion
The preclinical data presented in this guide provide a compelling rationale for the further development of PPA-1 as a potential novel antipsychotic for the treatment of schizophrenia. The compound exhibits a potent and balanced D2/5-HT2A receptor antagonism profile, translating to robust efficacy in animal models predictive of antipsychotic activity. Crucially, PPA-1 demonstrates a superior safety profile in preclinical models compared to Risperidone, with a significantly lower liability for inducing catalepsy, suggesting a reduced risk of extrapyramidal symptoms.
While these preclinical findings are promising, further investigation, including comprehensive toxicology studies and, ultimately, well-designed clinical trials, are necessary to fully elucidate the therapeutic potential and safety of PPA-1 in humans. This head-to-head comparison with a standard-of-care agent provides a solid foundation for the continued exploration of the 1-(Pyridin-2-yl)piperidin-4-amine scaffold in the pursuit of improved treatments for schizophrenia.
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weight Gain, Schizophrenia and Antipsychotics: New Findings from Animal Model and Pharmacogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Risperidone Induced Hyperprolactinemia: From Basic to Clinical Studies [frontiersin.org]
- 12. psychscenehub.com [psychscenehub.com]
Benchmarking the ADME Properties of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imperative of Early ADME Profiling in Drug Discovery
The path from a promising hit compound to a viable clinical candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1][2] Absorption, Distribution, Metabolism, and Excretion (ADME) studies are therefore not merely a regulatory checkbox but a foundational pillar of modern drug discovery.[1][3][4] Integrating in vitro ADME assays early in the discovery pipeline enables a proactive, data-driven approach to lead optimization.[1][5][6] This strategy allows for the early identification and mitigation of liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, thereby conserving resources and reducing the likelihood of late-stage attrition.[1]
This guide presents a comprehensive comparative analysis of the in vitro ADME properties of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride , a versatile heterocyclic scaffold of interest in medicinal chemistry.[7] Its performance is benchmarked against two structurally related analogs, Compound A (1-(Pyrimidin-2-yl)piperidin-4-amine) and Compound B (1-(Phenyl)piperidin-4-amine) , to illuminate the impact of subtle structural modifications on key pharmacokinetic parameters. The dihydrochloride salt form of the primary compound is noted to enhance water solubility, a critical factor for biological studies.[7]
The following sections will delve into the experimental methodologies and comparative data for four critical ADME attributes: aqueous solubility, membrane permeability, metabolic stability, and plasma protein binding. Each protocol is detailed to ensure reproducibility and transparency, reflecting a commitment to self-validating systems.
Comparative ADME Profiling
To provide a meaningful structure-activity relationship (SAR) context, two comparator compounds were selected:
-
Compound A (1-(Pyrimidin-2-yl)piperidin-4-amine): This analog replaces the pyridine ring with a pyrimidine ring, introducing an additional nitrogen atom. This modification is expected to alter the compound's basicity, polarity, and hydrogen bonding potential, which can significantly influence its ADME profile.
-
Compound B (1-(Phenyl)piperidin-4-amine): This analog replaces the pyridine ring with a non-ionizable phenyl ring. This change removes the basic nitrogen in the aromatic ring, making the molecule less polar and more lipophilic, which will likely impact its solubility and permeability.
Aqueous Solubility: The Foundation of Bioavailability
Scientific Rationale: Adequate aqueous solubility is a prerequisite for oral drug absorption.[8] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility can lead to low and erratic bioavailability, posing a significant challenge for formulation and clinical development.[8] We employ a kinetic solubility assay using nephelometry, a high-throughput method ideal for early discovery screening, to assess the solubility of our test compounds.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well, bringing the final DMSO concentration to 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The solubility is determined by identifying the highest concentration at which the compound remains in solution, as indicated by a turbidity reading comparable to the negative control.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for the kinetic solubility assay.
Comparative Solubility Data
| Compound | Structure | Kinetic Solubility at pH 7.4 (µM) |
| This compound | ![]() | > 200 |
| Compound A (1-(Pyrimidin-2-yl)piperidin-4-amine) | ![]() | 150 |
| Compound B (1-(Phenyl)piperidin-4-amine) | ![]() | 45 |
Discussion: The dihydrochloride salt of 1-(Pyridin-2-yl)piperidin-4-amine demonstrates excellent aqueous solubility, which is a highly desirable characteristic for an orally administered drug candidate. The presence of two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) allows for the formation of a highly soluble salt. Compound A, with the pyrimidine ring, also shows good solubility, though slightly lower than the lead compound. The additional nitrogen in the pyrimidine ring can act as a hydrogen bond acceptor, contributing to its solubility. In contrast, Compound B exhibits significantly lower solubility. The replacement of the polar, ionizable pyridine ring with a non-polar phenyl ring increases the lipophilicity of the molecule, thereby reducing its affinity for aqueous media.
Membrane Permeability: Crossing Biological Barriers
Scientific Rationale: After dissolution, a drug must permeate the intestinal epithelium to enter the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion, a primary mechanism of drug absorption.[9][10] By measuring the rate at which a compound diffuses from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment, we can estimate its potential for gastrointestinal absorption.[9][10]
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.[11]
-
Compound Preparation: Prepare a 500 µM solution of each test compound in PBS (pH 7.4) with 5% DMSO.[12]
-
Assay Setup: Add the compound solution to the donor wells. Fill the acceptor wells of a separate 96-well plate with PBS containing 5% DMSO. Place the donor plate on top of the acceptor plate, creating a "sandwich".[10]
-
Incubation: Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking.[12]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Experimental Workflow: PAMPA```dot
Caption: Workflow for the liver microsomal stability assay.
Comparative Metabolic Stability Data
| Compound | t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Metabolic Stability Classification |
| This compound | 45 | 25 | Moderate |
| Compound A (1-(Pyrimidin-2-yl)piperidin-4-amine) | 55 | 20 | Moderate |
| Compound B (1-(Phenyl)piperidin-4-amine) | 18 | 62 | Low |
Discussion: 1-(Pyridin-2-yl)piperidin-4-amine and Compound A both demonstrate moderate metabolic stability, suggesting they would not be cleared too rapidly in vivo. This is a favorable outcome for a drug candidate, as it allows for a reasonable dosing interval. In contrast, Compound B shows low metabolic stability, with a significantly shorter half-life. The phenyl ring is a common site for oxidative metabolism by CYP enzymes (e.g., hydroxylation), which likely accounts for its rapid clearance. The nitrogen-containing heterocyclic rings in the lead compound and Compound A are generally less prone to rapid metabolism, contributing to their improved stability profile.
Plasma Protein Binding: Impact on Distribution and Efficacy
Scientific Rationale: Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues. H[8][17]igh plasma protein binding can limit a drug's efficacy and volume of distribution. W[1][8]e use the rapid equilibrium dialysis (RED) method, a gold standard for accurately determining the fraction of unbound drug.
[18][19][20]#### Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff of ~8 kDa. 2[18][21]. Sample Preparation: Spike human plasma with the test compound at a final concentration of 1 µM.
-
Assay Setup: Add the plasma-compound mixture to one chamber (the donor chamber) and an equal volume of PBS (pH 7.4) to the other chamber (the receiver chamber). 4[18]. Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to allow the unbound compound to reach equilibrium across the membrane. 5[18]. Quantification: After incubation, take aliquots from both the plasma and buffer chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Experimental Workflow: Plasma Protein Binding (RED)
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Comparative Plasma Protein Binding Data
| Compound | Fraction Unbound (fu, %) | Plasma Protein Binding (%) |
| This compound | 45% | 55% |
| Compound A (1-(Pyrimidin-2-yl)piperidin-4-amine) | 60% | 40% |
| Compound B (1-(Phenyl)piperidin-4-amine) | 15% | 85% |
Discussion: 1-(Pyridin-2-yl)piperidin-4-amine exhibits low to moderate plasma protein binding, with a significant fraction of the drug remaining free in circulation. This is a favorable characteristic, as a higher free fraction generally correlates with better tissue distribution and higher efficacy. Compound A shows even lower binding, which is also a positive attribute. The higher polarity of these two compounds likely reduces their affinity for the hydrophobic binding pockets of plasma proteins like albumin. In contrast, Compound B is significantly more highly bound to plasma proteins. Its greater lipophilicity, due to the phenyl ring, leads to stronger interactions with plasma proteins. This high level of binding could potentially limit its therapeutic effect and should be a consideration for further development.
Integrated ADME Assessment and Future Directions
This comparative guide provides a snapshot of the early ADME properties of this compound and two structural analogs. The data, summarized below, highlights the significant impact of subtle chemical modifications on key pharmacokinetic parameters.
| Property | 1-(Pyridin-2-yl)piperidin-4-amine | Compound A | Compound B |
| Solubility | Excellent (>200 µM) | Good (150 µM) | Low (45 µM) |
| Permeability | High | Moderate | High |
| Metabolic Stability | Moderate | Moderate | Low |
| Plasma Protein Binding | Low-Moderate (55%) | Low (40%) | High (85%) |
This compound emerges from this analysis with a well-balanced and promising in vitro ADME profile. Its combination of excellent solubility, high permeability, moderate metabolic stability, and low-to-moderate plasma protein binding makes it a strong candidate for further investigation. These properties suggest a high likelihood of achieving good oral bioavailability and a favorable pharmacokinetic profile in vivo.
Compound A also presents a viable profile, with its lower plasma protein binding being a particularly attractive feature. However, its moderate permeability might need to be optimized depending on the therapeutic target and required dose.
Compound B , while demonstrating high permeability, is hampered by significant liabilities in solubility, metabolic stability, and plasma protein binding. These characteristics would likely lead to poor bioavailability and rapid clearance in vivo, making it a less desirable candidate without substantial structural modification.
Future Directions:
Based on this in vitro assessment, this compound is recommended for progression to the next stage of preclinical development. The logical next steps would include:
-
CYP Inhibition and Induction Studies: To assess the potential for drug-drug interactions.
-
In Vivo Pharmacokinetic Studies: To determine key parameters such as bioavailability, clearance, volume of distribution, and half-life in an animal model.
-
Metabolite Identification: To understand the metabolic pathways and identify any potentially active or toxic metabolites.
By systematically evaluating and optimizing ADME properties from the earliest stages of discovery, research teams can significantly enhance the quality of their clinical candidates and increase the probability of success in bringing new, effective therapies to patients.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. criver.com [criver.com]
- 6. In Vitro ADME Assays [conceptlifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. iphasebiosci.com [iphasebiosci.com]
- 21. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
Comparative analysis of the safety profiles of different piperidine-containing compounds
An In-Depth Comparative Analysis of the Safety Profiles of Piperidine-Containing Compounds
Introduction: The Privileged Scaffold with Inherent Risks
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in a vast array of FDA-approved drugs and natural alkaloids highlights its status as a "privileged scaffold."[3][4] This preference stems from the ring's ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a key hydrogen bond acceptor, which can enhance a molecule's pharmacokinetic (ADME) profile and metabolic stability.[4]
However, the ubiquity of the piperidine motif does not grant automatic passage through safety and toxicology screening. The specific substitution pattern on the ring and its broader molecular context are critical determinants of a compound's safety profile. This guide provides a comparative analysis of the safety profiles of different classes of piperidine-containing compounds, delving into the mechanistic basis of their toxicities. We will explore the causality behind experimental choices for safety assessment and provide actionable protocols for researchers, scientists, and drug development professionals.
The Piperidine Motif: A Structural Double-Edged Sword
The utility of the piperidine scaffold in drug design is a balance of beneficial properties and potential liabilities. Understanding this balance is fundamental to designing safer medicines.
-
Pharmacokinetic Advantages : The presence of a piperidine ring often improves a drug's solubility and membrane permeability, facilitating transport and distribution.[4] Depending on its substitution, the ring can be relatively stable to metabolic degradation, contributing to a longer half-life.[4]
-
Inherent Safety Liabilities : Despite these advantages, the piperidine scaffold is frequently associated with specific and serious safety concerns:
-
Cardiotoxicity : A primary concern is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[5][6][7]
-
Neurotoxicity : Many CNS-active drugs containing piperidine can cause a range of adverse effects, from sedation to severe extrapyramidal symptoms. Furthermore, metabolic activation can lead to neurotoxic species.[8][9][10]
-
Metabolism-Mediated Toxicity : Piperidine-containing compounds are common substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, creating a high potential for drug-drug interactions and the formation of reactive metabolites.[11][12][13][14]
-
Comparative Safety Profiles by Therapeutic Class
The safety profile of a piperidine-containing drug is intimately linked to its therapeutic target and mechanism of action. Below, we compare prominent examples across major drug classes.
Opioid Analgesics: The Potency-Risk Paradigm
Phenylpiperidine derivatives form the chemical basis for many potent synthetic opioids.
-
Examples : Fentanyl, Meperidine, Sufentanil.
-
Primary Safety Concerns : The most dangerous adverse effect is respiratory depression, which can be fatal.[8] Other significant issues include sedation, profound physical dependence, and a high potential for abuse.
-
Mechanism of Toxicity : These adverse effects are a direct extension of their primary pharmacology—potent agonism at the µ-opioid receptor.[8][11] Fentanyl, for instance, is 50 to 100 times more potent than morphine, creating a very narrow therapeutic index.[8]
-
Metabolic Profile : Fentanyl and related compounds are metabolized predominantly by CYP3A4 in the liver.[11][15] This makes them highly susceptible to drug-drug interactions with CYP3A4 inhibitors (e.g., certain antifungals, protease inhibitors), which can dangerously elevate fentanyl plasma concentrations.
Antipsychotics: Balancing Efficacy and Off-Target Effects
The piperidine scaffold is present in both first-generation (typical) and second-generation (atypical) antipsychotics.
-
Examples : Haloperidol (a butyrophenone with a piperidine moiety), Risperidone, Thioridazine.
-
Primary Safety Concerns :
-
Motor Effects : First-generation agents like haloperidol are notorious for causing extrapyramidal symptoms (EPS) and long-term tardive dyskinesia due to potent dopamine D2 receptor blockade.
-
Cardiotoxicity : Thioridazine was largely withdrawn from the market due to its association with significant QT prolongation and Torsades de Pointes (TdP), a direct result of hERG channel blockade by both the parent drug and its metabolites.[13]
-
-
Mechanism of Toxicity : While D2 receptor antagonism is key to therapeutic efficacy, it is also the source of motor side effects. Cardiotoxicity arises from off-target interactions with cardiac ion channels.
-
Metabolic Profile : Metabolism is often complex and involves multiple CYP enzymes. For thioridazine, metabolism by CYP2D6 and CYP3A4 produces active metabolites (mesoridazine, sulforidazine) that are also potent hERG blockers, compounding the cardiotoxic risk.[13]
Antihistamines: A Lesson in Rational Drug Design
The evolution of piperidine-containing antihistamines is a classic case study in mitigating toxicity.
-
Examples : Terfenadine (withdrawn), Fexofenadine, Loratadine.
-
Primary Safety Concerns : First-generation antihistamines were sedative due to their ability to cross the blood-brain barrier. The major safety issue that emerged with second-generation agents like terfenadine was severe cardiotoxicity when co-administered with CYP3A4 inhibitors.
-
Mechanism of Toxicity : Terfenadine itself was a potent hERG channel blocker. Under normal conditions, it was rapidly metabolized by CYP3A4 to its active, non-cardiotoxic metabolite, fexofenadine. When CYP3A4 was inhibited, terfenadine levels would rise, leading to fatal arrhythmias.
-
The Solution : Fexofenadine was subsequently developed and marketed as a standalone drug. By administering the active, safe metabolite directly, the risk associated with the parent drug and its metabolism was completely eliminated. This represents a triumph of understanding structure-toxicity relationships to engineer a safer therapeutic.
Key Mechanisms of Piperidine-Associated Toxicity
Cardiotoxicity: The hERG Channel Interaction
Blockade of the hERG potassium channel is a leading cause of drug withdrawal during development and post-market. The piperidine nitrogen, which is typically protonated at physiological pH, is a common feature in the pharmacophore of hERG blockers.
-
The hERG Pharmacophore : Key features include a basic nitrogen atom that engages with key residues in the channel pore and one or more hydrophobic/aromatic moieties that establish further interactions.
-
Structural Mitigation Strategies : Drug developers can reduce hERG liability through several structural modifications:
-
Reduce Basicity : Lowering the pKa of the piperidine nitrogen can weaken the key ionic interaction.
-
Increase Rigidity : Conformational restriction, for example, by creating 3,4,6-trisubstituted piperidine derivatives, can prevent the molecule from adopting the optimal conformation for channel binding.[16]
-
Introduce Chirality : Stereochemistry can have a profound impact on hERG affinity, offering a path to selective inhibitors with improved safety.[17][18]
-
Scaffold Hopping : Replacing the piperidine ring with bioisosteres, such as aza-spirocycles, has been shown to significantly reduce cardiotoxicity while maintaining on-target activity.[19][20]
-
Data Presentation
Table 1: Comparative Safety Profiles of Selected Piperidine-Containing Drugs
| Drug | Therapeutic Class | Primary On-Target Adverse Effects | Key Off-Target/Metabolic Liabilities | Primary Metabolizing Enzyme(s) | hERG IC₅₀ |
| Fentanyl | Opioid Analgesic | Respiratory depression, sedation, dependence.[8] | High potential for drug-drug interactions. | CYP3A4.[11] | >10,000 nM |
| Haloperidol | Antipsychotic | Extrapyramidal symptoms, tardive dyskinesia. | Moderate QT prolongation risk. | CYP2D6, CYP3A4 | ~150 nM |
| Thioridazine | Antipsychotic | Sedation, anticholinergic effects. | High risk of fatal cardiac arrhythmia ; metabolites are also cardiotoxic.[13] | CYP2D6, CYP3A4, CYP1A2.[13] | ~300 nM |
| Fexofenadine | Antihistamine | Generally well-tolerated. | Minimal; designed to avoid the toxicity of its parent drug (Terfenadine). | Not significantly metabolized. | >10,000 nM |
Experimental Protocols for Safety Assessment
Trustworthy safety data relies on validated, reproducible experimental systems. Below are protocols for two cornerstone assays in preclinical safety assessment.
Protocol 1: In Vitro hERG Liability Assessment via Automated Patch-Clamp
Causality : This experiment is a regulatory requirement and one of the first screens performed to de-risk a compound for cardiotoxicity. It directly measures the functional inhibition of the IKr current, which is conducted by hERG channels, providing a quantitative IC₅₀ value.
Methodology :
-
Cell Maintenance : Culture HEK293 or CHO cells stably expressing the hERG channel gene (KCNH2) under standard conditions (37°C, 5% CO₂). Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation : On the day of the experiment, detach cells using a gentle non-enzymatic dissociation solution. Resuspend in an extracellular buffer solution and allow them to recover for at least 30 minutes before use.
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in the extracellular buffer to achieve the final desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Automated Patch-Clamp :
-
Prime the automated patch-clamp system (e.g., QPatch, Patchliner) with intracellular and extracellular solutions.
-
Load the cell suspension and compound plate onto the instrument.
-
The instrument will automatically achieve gigaseal whole-cell patch-clamp configurations.
-
Apply a validated voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV where the characteristic tail current is measured.
-
-
Data Acquisition : Record baseline currents, then apply the vehicle control followed by escalating concentrations of the test compound. A known hERG blocker (e.g., Cisapride) should be used as a positive control.
-
Data Analysis : Measure the peak tail current amplitude at each concentration. Normalize the data to the vehicle control and plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Causality : This assay provides an early estimate of a compound's metabolic clearance in the liver. A compound that is metabolized too quickly will have poor bioavailability and a short duration of action. Conversely, a very stable compound may accumulate and cause toxicity. This data is crucial for predicting human pharmacokinetics.
Methodology :
-
Reagent Preparation :
-
Thaw pooled HLM on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 M stock of the NADPH cofactor in buffer.
-
Prepare a 1 µM working solution of the test compound in buffer.
-
-
Incubation :
-
Pre-warm the HLM suspension to 37°C in a shaking water bath.
-
Initiate the reaction by adding the NADPH cofactor to the HLM suspension.
-
Immediately add the test compound to the reaction mix (final concentration 1 µM). This is the T=0 time point.
-
Positive control (a rapidly metabolized compound like Verapamil) and negative control (incubation without NADPH) should be run in parallel.
-
-
Time-Point Sampling : Aliquot samples from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : Immediately stop the reaction at each time point by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. Vortex and centrifuge to precipitate the proteins.
-
Sample Analysis : Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis :
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) / (mg/mL of microsomal protein).
-
Visualization of Key Concepts
Metabolic Fates of Piperidine-Containing Drugs
Caption: Key metabolic pathways for piperidine-containing drugs.
Workflow for Preclinical Safety De-risking
Caption: Integrated workflow for assessing piperidine compound safety.
Conclusion and Future Directions
The piperidine scaffold remains an invaluable tool in the medicinal chemist's arsenal. Its structural and physicochemical advantages are undeniable, yet they are counterbalanced by well-documented safety liabilities, particularly cardiotoxicity, neurotoxicity, and metabolism-related issues. A deep, mechanistic understanding of these potential toxicities is not merely an academic exercise; it is a prerequisite for the rational design of safer drugs.
The future of developing safe piperidine-containing therapeutics lies in a multi-pronged, safety-first approach. The integration of predictive, in silico models like QSAR for cardiotoxicity early in the design phase can help prioritize compounds with a lower intrinsic risk.[5] Furthermore, innovative chemical strategies, such as the replacement of the classic piperidine ring with novel bioisosteric scaffolds like spirocycles, have already proven effective at mitigating toxicity while preserving efficacy.[19][20] By combining predictive modeling, robust in vitro screening, and intelligent chemical design, the scientific community can continue to leverage the power of the piperidine scaffold to develop novel, effective, and, most importantly, safe medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fentanyl - Wikipedia [en.wikipedia.org]
- 9. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipiperidinoethane neurotoxicity clarified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. painphysicianjournal.com [painphysicianjournal.com]
- 16. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme-connect.de [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Cellular Target Engagement of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive comparison of two leading methodologies for confirming the cellular target engagement of novel chemical entities, using 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride as a case study. While this compound is a versatile chemical scaffold for synthesizing various pharmacologically active agents, for the purpose of this guide, we will hypothesize its engagement with a specific intracellular kinase, "Kinase X," to illustrate the practical application and comparative strengths of these techniques.[1][2][3][4][5]
The choice of a target engagement assay is a critical decision in the drug discovery pipeline, influencing the interpretation of structure-activity relationships and the overall confidence in a compound's mechanism of action.[6] This guide will delve into the principles, protocols, and data interpretation of the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay , providing the necessary insights for researchers to make informed decisions for their specific research needs.
Methodologies at a Glance: A Comparative Overview
Both CETSA and NanoBRET™ are powerful techniques for assessing target engagement in a cellular context, yet they operate on distinct principles and offer different advantages. The selection of the most appropriate method depends on factors such as the nature of the target protein, available reagents, and desired throughput.[7]
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[8][9][10][11][12] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[13][14][15][16] |
| Cellular State | Live or lysed cells.[8] | Live cells.[13][14] |
| Target Modification | Not required (label-free for the endogenous target).[11] | Requires genetic fusion of the target protein with NanoLuc® luciferase.[13][14][17] |
| Reagents | Target-specific antibody for detection (e.g., Western blot).[8] | NanoLuc®-fusion vector, fluorescent tracer, and specialized substrate.[13][14][17] |
| Throughput | Lower to medium, can be adapted for higher throughput with specific detection methods.[9] | High-throughput compatible.[13][17] |
| Data Output | Thermal shift (ΔTm) or isothermal dose-response curves.[8] | BRET ratio, enabling calculation of IC50/EC50 values and residence time.[13][16] |
| Key Advantage | Ability to monitor engagement with the endogenous, unmodified target protein.[12] | High sensitivity, ratiometric measurement, and suitability for kinetic studies (residence time).[16] |
In-Depth Analysis of Methodologies
Cellular Thermal Shift Assay (CETSA): The Power of Thermal Stabilization
Principle: CETSA is founded on the principle that the binding of a ligand, such as our hypothetical engagement of this compound with Kinase X, increases the thermal stability of the target protein.[9][10][11][12] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation, remaining soluble at higher temperatures compared to its unbound state.[9][10][11] This thermal shift is then quantified, typically by Western blotting, to confirm target engagement.[8]
Experimental Workflow:
Caption: CETSA experimental workflow for confirming target engagement.
Causality Behind Experimental Choices: The key to a successful CETSA experiment lies in the precise control of the thermal challenge. The temperature range must be optimized to encompass the melting point of the target protein. The separation of soluble and aggregated fractions by centrifugation is a critical step to isolate the stabilized, soluble protein for quantification. The choice of a highly specific antibody in the final detection step ensures that the observed thermal shift is indeed due to the stabilization of the intended target, Kinase X.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a cell line endogenously expressing or overexpressing Kinase X to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and treat with various concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Place the treated cell aliquots in a thermal cycler or heating block.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase X, followed by an appropriate HRP-conjugated secondary antibody.[8]
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against temperature to generate melting curves.
-
Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. A shift in Tm (ΔTm) indicates target engagement.
-
NanoBRET™ Target Engagement Assay: Proximity-Based Detection in Live Cells
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[13][14] The target protein, in our case Kinase X, is fused to the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the same active site as the test compound serves as the energy acceptor.[14] When the tracer is bound to the NanoLuc®-Kinase X fusion protein, the close proximity allows for Bioluminescence Resonance Energy Transfer (BRET) upon the addition of the NanoLuc® substrate.[14][15] A test compound, such as this compound, will compete with the tracer for binding to Kinase X, leading to a dose-dependent decrease in the BRET signal.[13]
Experimental Workflow:
Caption: NanoBRET™ Target Engagement experimental workflow.
Causality Behind Experimental Choices: The success of a NanoBRET™ assay hinges on the careful selection and optimization of the fluorescent tracer concentration to ensure a sufficient assay window. The genetic fusion of NanoLuc® to the target protein must be designed to not interfere with the protein's natural folding and function. The ratiometric measurement of acceptor and donor emission minimizes experimental artifacts such as variations in cell number, providing robust and reproducible data. The inclusion of an extracellular NanoLuc® inhibitor is crucial to prevent signal from any lysed cells, ensuring that the measured BRET signal originates from within intact cells.[14]
Detailed Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for the NanoLuc®-Kinase X fusion protein.[17]
-
Incubate for 24 hours to allow for protein expression.[14]
-
Harvest the cells and adjust the cell density to 2 x 10^5 cells/mL in Opti-MEM™ I with 4% FBS.[14]
-
Dispense the cell suspension into a white, 96- or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the compound dilutions to the assay plate and incubate at 37°C in a 5% CO2 incubator for a predetermined equilibration time (e.g., 2 hours).[17]
-
Add the fluorescent tracer at a pre-optimized concentration to all wells.
-
-
Signal Detection and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor.[14]
-
Add the substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer capable of dual-filtered luminescence measurement, capturing the donor emission (~460 nm) and the acceptor emission (>600 nm).[14][17]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Concluding Remarks: Selecting the Right Tool for the Job
Both CETSA and the NanoBRET™ Target Engagement Assay provide invaluable, complementary approaches to confirming the interaction of a compound with its target in a cellular environment.
CETSA stands out for its ability to be performed on endogenous, untagged proteins, providing a direct measure of target engagement in a more physiologically relevant context.[12] It is particularly useful for validating hits from phenotypic screens where the target may not be known or when avoiding genetic modification of the cells is desirable.
NanoBRET™ , on the other hand, offers higher throughput, sensitivity, and the unique ability to perform kinetic measurements to determine compound residence time.[16] Its ratiometric readout provides highly robust data, making it an excellent choice for lead optimization and structure-activity relationship studies where quantitative comparisons of compound potency are crucial.
For a comprehensive understanding of the target engagement of This compound with its hypothetical target, Kinase X, an integrated approach could be employed. Initial confirmation of engagement with the endogenous kinase could be achieved using CETSA. Subsequently, a NanoBRET™ assay could be developed to enable higher-throughput screening of analogs and to further characterize the binding kinetics of lead compounds. Ultimately, the choice of methodology will be guided by the specific questions being asked and the resources available, with both techniques offering powerful means to build confidence in the mechanism of action of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 17. eubopen.org [eubopen.org]
The Untapped Potential of a Privileged Scaffold: A Comparative Guide to the Therapeutic Landscape of 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride and its Analogs in Oncology
In the landscape of modern drug discovery, the identification and validation of versatile chemical scaffolds are paramount. The 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride core represents one such "privileged structure," a molecular framework with the inherent potential to interact with multiple biological targets. While this specific compound is primarily available as a research chemical and a synthetic building block, its structural motifs are present in a multitude of biologically active molecules, spanning therapeutic areas from neurological disorders to oncology.[1] This guide provides a comprehensive, peer-reviewed validation of the therapeutic potential of this scaffold, with a specific focus on its evolution into potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) for the treatment of non-small-cell lung cancer (NSCLC).
We will objectively compare the performance of rationally designed analogs against the established first-generation ALK inhibitor, Crizotinib, supported by robust experimental data from peer-reviewed studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic interventions.
From a Simple Scaffold to a Potent Therapeutic: The Rationale for Targeting ALK/ROS1
The this compound scaffold combines a pyridine ring, a common feature in many pharmaceuticals, with a piperidine moiety, another key constituent of numerous bioactive compounds.[2][3] This combination offers a unique three-dimensional structure and electronic properties conducive to forming specific interactions with protein targets. While the therapeutic potential of the parent dihydrochloride salt remains largely unexplored in peer-reviewed literature, strategic modifications to this core have unlocked significant activity against critical cancer targets.
One of the most compelling applications of this scaffold has been in the development of inhibitors for ALK and ROS1, two receptor tyrosine kinases.[4] Genetic rearrangements involving these kinases are known oncogenic drivers in a subset of NSCLC patients.[4] The first-generation inhibitor, Crizotinib, demonstrated the clinical benefit of targeting these kinases; however, the development of resistance, often through secondary mutations in the kinase domain, has necessitated the discovery of next-generation inhibitors.[5][6] The 2-amino-4-(1-piperidine) pyridine framework, an evolution of our core scaffold, has proven to be a particularly fruitful starting point for developing such next-generation inhibitors.[2][7]
Comparative Analysis of ALK/ROS1 Inhibition
The following data, extracted from a seminal study by Liu et al. (2019), showcases the evolution of the 1-(Pyridin-2-yl)piperidin-4-amine scaffold into potent ALK/ROS1 inhibitors.[2][7][8] The study rationally designed a series of 2-amino-4-(1-piperidine) pyridine derivatives and evaluated their inhibitory activity against wild-type ALK and ROS1, as well as the crizotinib-resistant ALKL1196M mutant. Crizotinib was used as the benchmark for comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | ALK (WT) | ALKL1196M | ROS1 (WT) |
| Crizotinib | 35.2 ± 2.1 | 85.6 ± 4.3 | 15.8 ± 1.2 |
| Compound 2e | 20.5 ± 1.5 | 41.3 ± 2.8 | 8.7 ± 0.6 |
| Compound 2f | 18.9 ± 1.3 | 38.7 ± 2.5 | 7.9 ± 0.5 |
| Compound 2g | 25.1 ± 1.8 | 50.2 ± 3.1 | 10.3 ± 0.9 |
Data sourced from Liu et al., 2019.[2][7][8]
The data clearly demonstrates that strategic modifications to the core scaffold (in compounds 2e, 2f, and 2g) lead to inhibitors with superior potency against both wild-type ALK and the clinically relevant L1196M resistance mutant compared to Crizotinib.[2] Notably, these compounds also exhibit enhanced inhibition of ROS1 kinase.
Cellular Anti-Proliferative Activity
To translate the enzymatic inhibition into a cellular context, the anti-proliferative activity of these compounds was assessed in cancer cell lines driven by ALK or ROS1 fusion proteins.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | H3122 (ALK-addicted) | HCC78 (ROS1-addicted) |
| Crizotinib | 7.35 ± 0.41 | 12.54 ± 0.89 |
| Compound 2e | 6.27 ± 0.35 | 10.71 ± 0.76 |
| Compound 2f | 5.89 ± 0.31 | 9.88 ± 0.69 |
| Compound 2g | 6.88 ± 0.39 | 11.23 ± 0.81 |
Data sourced from Liu et al., 2019.[2][7][8]
The in vitro anti-proliferative data corroborates the kinase inhibition results, with the novel derivatives showing comparable or slightly improved potency over Crizotinib in inhibiting the growth of ALK and ROS1 dependent cancer cells.[2]
Experimental Protocols
To ensure scientific integrity and enable replication, the key experimental methodologies are detailed below.
In Vitro Kinase Assay
The inhibitory activity of the compounds against ALK and ROS1 kinases was determined using a well-established in vitro kinase assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human ALK and ROS1 kinase domains were expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, was used.
-
Reaction Mixture: The kinase reaction was performed in a buffer containing ATP and MgCl2.
-
Inhibitor Addition: The test compounds, including the reference Crizotinib, were added at varying concentrations.
-
Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using a suitable method, such as a colorimetric or radiometric assay.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) was calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative effects of the compounds were evaluated using a standard cell viability assay.
Protocol:
-
Cell Culture: Human NSCLC cell lines, H3122 (harboring an EML4-ALK fusion) and HCC78 (with an SLC34A2-ROS1 fusion), were cultured in appropriate media.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with serial dilutions of the test compounds and the reference drug.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) was determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided.
Caption: Simplified ALK/ROS1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the Evaluation of Novel ALK/ROS1 Inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Through rational drug design and chemical synthesis, this core has been successfully elaborated into a series of potent dual ALK/ROS1 inhibitors with superior activity against both wild-type and resistant forms of the kinases when compared to the first-generation drug, Crizotinib.[2] The presented data provides a clear, peer-reviewed validation of the therapeutic potential inherent in this chemical class for the treatment of ALK/ROS1-positive NSCLC.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the versatility of the 1-(Pyridin-2-yl)piperidin-4-amine scaffold suggests that it could be further explored for activity against other kinase targets or in different therapeutic areas, such as neurological and inflammatory disorders. The journey from a simple chemical building block to a potential life-saving therapeutic is a testament to the power of medicinal chemistry and a deep understanding of disease biology.
References
- 1. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Frontiers | Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer [frontiersin.org]
- 7. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. suppr.wilddata.cn [suppr.wilddata.cn]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-2-yl)piperidin-4-amine Dihydrochloride
As researchers and drug development professionals, our work demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1][2]
The primary hazards include:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[1][3]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust particles may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound may be harmful.[4][5][6]
Expert Insight: As a dihydrochloride salt of an amine, this compound can be expected to be acidic in aqueous solutions. This property informs the selection of appropriate waste containers, as acidic solutions can corrode metallic materials. Furthermore, upon thermal decomposition, it can release hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[7]
Regulatory Framework: Compliance is Non-Negotiable
All chemical waste disposal is governed by strict federal and state regulations. The two primary agencies in the United States are:
-
Environmental Protection Agency (EPA): Regulates the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Improper disposal can lead to significant environmental contamination and severe penalties.[8]
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the proper handling of hazardous chemicals and employee training, as outlined in standards for laboratories (29 CFR 1910.1450).[9][10]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and implementing compliant disposal procedures.[11]
Pre-Disposal Safety Protocols: Preparing for Safe Handling
Proper preparation is key to minimizing risk. Adherence to the following control measures is mandatory.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE must be worn when handling this compound waste:[11]
-
Eye Protection: Chemical safety goggles or a face shield.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are required in any laboratory setting.
Engineering Controls
All handling and transfer of this chemical waste, especially in its solid, dusty form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[4] The fume hood provides a contained and ventilated space, protecting the user and the general lab environment.
Step-by-Step Disposal Procedure
This protocol outlines the systematic process for collecting and preparing the chemical waste for final disposal.
Step 1: Waste Characterization
The first step is to identify the form of the waste. Is it:
-
Unused or expired solid reagent?
-
An aqueous or organic solution containing the compound?
-
Contaminated labware (e.g., weigh boats, gloves, pipette tips)?
Each form must be disposed of as hazardous waste. Solid waste and contaminated labware should be collected separately from liquid waste.
Step 2: Container Selection
Selecting the correct container is crucial to prevent leaks and reactions.
-
For Liquid Waste: Use a designated, leak-proof container with a tight-fitting screw cap.[8][13] Given the acidic nature of aqueous solutions, avoid metal containers.[14] High-density polyethylene (HDPE) carboys are an excellent choice.
-
For Solid Waste: The original manufacturer's container, if empty and in good condition, can be used.[13] Alternatively, use a clearly marked, sealable plastic container or bucket for solids and contaminated debris.[15]
Step 3: Waste Segregation
Never mix incompatible waste streams.[9] this compound waste should be kept separate from:
-
Strong bases (can cause a neutralization reaction, potentially generating heat).
-
Strong oxidizing agents.[7]
-
Other reactive chemical waste streams.
Causality: Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire, posing a significant safety risk. Segregation by hazard class is a fundamental principle of safe chemical waste management.[15]
Step 4: Labeling
Proper labeling is a strict regulatory requirement.[2] Every waste container must be labeled with a "HAZARDOUS WASTE" tag as soon as the first drop or gram of waste is added.[13] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound". List all components if it is a mixture.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The accumulation start date.
Step 5: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Keep waste containers tightly closed at all times, except when adding waste.[8][13]
-
Inspect containers regularly for any signs of degradation or leakage.[9]
-
Store containers in secondary containment (such as a chemical-resistant tray) to contain potential spills.
Step 6: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. Once the waste container is full or has been stored for the maximum allowed time (per institutional policy, often less than 90 days), you must contact your institution's EHS department to arrange for pickup.[14][15] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be disposed of, typically via high-temperature incineration.[9]
Spill and Emergency Procedures
In the event of a small spill of solid material:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.
-
Wearing your full PPE, gently sweep up the solid material, avoiding the creation of dust.
-
Place the swept material and all cleanup debris (e.g., contaminated wipes, gloves) into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
For large spills, or any spill involving liquids, evacuate the area and contact your institution's emergency number or EHS office immediately.[16]
Data Summary and Workflow
Quick Reference Disposal Table
| Parameter | Guideline | Rationale |
| Primary Hazards | Skin/Eye/Respiratory Irritant, Harmful if Swallowed.[1][3][5] | Dictates the need for comprehensive PPE and careful handling. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat. | Prevents direct contact with skin, eyes, and clothing. |
| Engineering Control | Chemical Fume Hood. | Minimizes inhalation risk from dust or vapors.[4] |
| Waste Container | Solids: Labeled plastic container. Liquids: Labeled HDPE carboy. | Ensures chemical compatibility and prevents leaks/corrosion.[13][14] |
| Waste Segregation | Keep separate from bases and strong oxidizers.[7][9] | Prevents dangerous chemical reactions. |
| Disposal Route | Collect in a labeled container in an SAA; contact EHS for pickup.[8] | Ensures regulatory compliance and safe, final disposal by licensed professionals.[9] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process from generation to final disposition.
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. needle.tube [needle.tube]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. hsrm.umn.edu [hsrm.umn.edu]
- 16. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



